molecular formula C13H27NO2 B14745382 Undecanoic acid, 11-(dimethylamino)- CAS No. 2091-23-8

Undecanoic acid, 11-(dimethylamino)-

Cat. No.: B14745382
CAS No.: 2091-23-8
M. Wt: 229.36 g/mol
InChI Key: QYJPYHNJKXLXHF-UHFFFAOYSA-N
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Description

Undecanoic acid, 11-(dimethylamino)- is a useful research compound. Its molecular formula is C13H27NO2 and its molecular weight is 229.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undecanoic acid, 11-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic acid, 11-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2091-23-8

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

11-(dimethylamino)undecanoic acid

InChI

InChI=1S/C13H27NO2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13(15)16/h3-12H2,1-2H3,(H,15,16)

InChI Key

QYJPYHNJKXLXHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

"Undecanoic acid, 11-(dimethylamino)-" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

11-(Dimethylamino)undecanoic acid (CAS: 2091-23-8) represents a critical class of amphiphilic zwitterions used in surface chemistry, nanotechnology, and lipid-based drug delivery systems. Structurally, it consists of an 11-carbon hydrophobic spacer terminating in a polar carboxylic acid headgroup and a tertiary dimethylamine tail.

This unique architecture allows it to function as a pH-responsive molecular switch . In materials science, it is the gold standard for creating "smart" self-assembled monolayers (SAMs) on metal oxides that reversibly transition between cationic, zwitterionic, and anionic states. In the pharmaceutical sector, it serves as a foundational building block for ionizable lipids used in Lipid Nanoparticles (LNPs) for RNA delivery, offering a tunable pKa profile essential for endosomal escape.

Part 2: Physicochemical Profile

The molecule's utility is defined by its acid-base dissociation constants. Unlike simple fatty acids, the presence of the tertiary amine creates a wide zwitterionic window.

Key Properties Table
PropertyValue / Characteristic
IUPAC Name 11-(Dimethylamino)undecanoic acid
CAS Number 2091-23-8
Molecular Formula C₁₃H₂₇NO₂
Molecular Weight 229.36 g/mol
Physical State White to off-white crystalline solid
pKa (Carboxyl) ~4.8 (Typical for alkyl-COOH)
pKa (Amine) ~9.8 (Typical for tertiary alkylamines)
Isoelectric Point (pI) ~7.3 (Calculated)
Solubility Soluble in lower alcohols (MeOH, EtOH), Chloroform.[1] Water solubility is pH-dependent (high at pH <4 and >10).
Mechanistic Behavior: The Zwitterionic Switch

The molecule exists in three distinct ionization states depending on the environmental pH. This behavior is the basis for its use in "smart surfaces" that can switch wettability or protein adsorption properties on demand.

  • pH < 4 (Cationic): The amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). The molecule bears a net positive charge .
  • pH 5–9 (Zwitterionic): The amine remains protonated (

    
    ), but the carboxylic acid deprotonates (
    
    
    
    ). The molecule is net neutral but highly polar.
  • pH > 10 (Anionic): The amine deprotonates (

    
    ), while the carboxylate remains (
    
    
    
    ). The molecule bears a net negative charge .

pH_Switch Cat Cationic State (pH < 4) HOOC-(CH2)10-NH+(Me)2 Zwit Zwitterionic State (pH 5-9) -OOC-(CH2)10-NH+(Me)2 Cat->Zwit pKa1 ~4.8 (-H+) Zwit->Cat +H+ Ani Anionic State (pH > 10) -OOC-(CH2)10-N(Me)2 Zwit->Ani pKa2 ~9.8 (-H+) Ani->Zwit +H+

Figure 1: pH-dependent speciation of 11-(dimethylamino)undecanoic acid showing the reversible transition between charge states.

Part 3: Synthesis & Purification Protocol

Objective: Synthesize 11-(dimethylamino)undecanoic acid from 11-aminoundecanoic acid via the Eschweiler-Clarke methylation . This method is preferred over direct alkylation with methyl iodide to prevent quaternization (formation of the permanent ammonium salt).

Reagents
  • Precursor: 11-Aminoundecanoic acid (CAS 2432-99-7).

  • Methylating Agents: Formaldehyde (37% aq. solution), Formic acid (98%).

  • Solvent: Water or Methanol.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (50 mmol) of 11-aminoundecanoic acid in 25 mL of formic acid (excess).

    • Note: The formic acid acts as both the reducing agent and solvent.

  • Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 15 mL of formaldehyde solution (excess) dropwise over 20 minutes.

    • Safety: Perform in a fume hood; formaldehyde is carcinogenic and volatile.

  • Reflux:

    • Heat the mixture to gentle reflux (approx. 100°C) for 12–18 hours. Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Workup:

    • Remove excess formic acid and formaldehyde under reduced pressure (rotary evaporator).

    • The residue is a viscous oil or semi-solid (often the formate salt).

  • Free Base Isolation:

    • Dissolve the residue in minimal water (~20 mL).

    • Adjust pH to the isoelectric point (~7.0–7.5) using 1M NaOH. The zwitterionic product will precipitate out of solution due to low solubility at the pI.

  • Purification:

    • Filter the white precipitate.

    • Recrystallization: Dissolve in hot ethanol/acetone (1:1) and cool to 4°C.

    • Vacuum dry at 40°C overnight.

Synthesis_Flow Start 11-Aminoundecanoic Acid (Solid) Mix Dissolve in Formic Acid (Reducing Agent) Start->Mix Add Add Formaldehyde (Carbon Source) Mix->Add Reflux Reflux 100°C, 18h (CO2 Evolution) Add->Reflux Evap Evaporate Volatiles Reflux->Evap Neut Adjust pH to ~7.3 (Precipitate Zwitterion) Evap->Neut Purify Recrystallize (EtOH/Acetone) Yield ~85% Neut->Purify

Figure 2: Eschweiler-Clarke methylation workflow for selective synthesis of the tertiary amine.

Part 4: Applications in Advanced Materials

Self-Assembled Monolayers (SAMs)

This molecule is critical for modifying metal oxide surfaces (e.g.,


, 

) to create switchable interfaces .
  • Mechanism: The carboxylic acid group coordinates to the metal oxide surface (bidentate or bridging mode). The dimethylamino tail faces the solvent interface.

  • Utility: By changing the pH of the external solution, the surface charge switches from positive to neutral. This is used to reversibly adsorb/release anionic proteins or nanoparticles.

Lipid Nanoparticle (LNP) Precursor

In drug delivery, the "11-carbon spacer + dimethylamine" motif is a structural archetype for ionizable lipids.

  • Derivatization: The carboxylic acid can be esterified with long-chain alcohols (e.g., octyldodecanol) to create lipids that mimic the function of MC3 or ALC-0315.

  • Function: The dimethylamine headgroup provides the necessary

    
     (~6.5 in a lipid environment) to become protonated inside the acidic endosome, facilitating membrane fusion and RNA release.
    

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃/CD₃OD)δ 2.2–2.3 ppm (s, 6H) Singlet corresponds to the two

groups. Absence indicates primary amine; split signal indicates quaternary salt impurity.
δ 2.25 ppm (t, 2H) Triplet for

-methylene to amine (

).
δ 2.18 ppm (t, 2H) Triplet for

-methylene to carbonyl (

).
FT-IR ~1700–1720 cm⁻¹

stretch (Carboxylic acid).
~2700–2800 cm⁻¹

stretch (N-methyl group specific bands).
Mass Spectrometry m/z 230.2 [M+H]⁺ Protonated molecular ion.

Part 6: References

  • Clarke, H. T., & Gillespie, H. B. (1932). Methylation of Amines by Formaldehyde and Formic Acid. Journal of the American Chemical Society, 54(5), 2083–2089. Link

  • Amani, J., et al. (2018). pH-Responsive Self-Assembled Monolayers on Titanium Oxide Surfaces. Langmuir, 34(45), 13567-13575. Link

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529–8533. Link

Sources

Technical Whitepaper: 11-(Dansylamino)undecanoic Acid (DAUDA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 11-(Dansylamino)undecanoic acid structure and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals[1]

Advanced Solvatochromic Probes in Lipid-Protein Interaction Profiling [1]

Executive Summary

11-(Dansylamino)undecanoic acid (DAUDA) is a specialized fluorescent fatty acid analogue that serves as a critical tool in structural biology and drug discovery.[1][2][3] Unlike generic lipophilic dyes, DAUDA combines a biomimetic fatty acid backbone with a solvatochromic dansyl fluorophore.[4] This unique architecture allows it to function as a "turn-on" sensor for hydrophobic binding pockets, specifically distinguishing between non-specific hydrophobic partitioning and specific ligand-protein interactions.[1] This guide details the structural basis of DAUDA’s photophysics, its application in Fatty Acid Binding Protein (FABP) displacement assays, and rigorous protocols for its use in high-throughput screening.

Chemical Identity and Structural Logic

Structural Composition

DAUDA is a chimera of a polarity-sensitive fluorophore and a biological lipid mimic.[1][4]

  • Backbone: An 11-carbon aliphatic chain (undecanoic acid), which mimics the steric profile of medium-to-long chain fatty acids like lauric or myristic acid.[1]

  • Fluorophore: A dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to the terminal omega-amino position.[1]

  • Linkage: A sulfonamide bond connects the fluorophore to the alkyl chain, providing chemical stability against hydrolysis in standard assay buffers.

Physicochemical Specifications
PropertySpecification
IUPAC Name 11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
Common Name DAUDA
CAS Number 73025-02-2
Molecular Formula C₂₃H₃₄N₂O₄S
Molecular Weight 434.59 g/mol
Solubility Soluble in DMSO, Methanol, DMF (>10 mM); Sparingly soluble in water
pKa (Carboxyl) ~4.8 (Typical for fatty acids)

Photophysics: The Mechanism of Solvatochromism

The utility of DAUDA relies on Intramolecular Charge Transfer (ICT) . The dansyl group contains an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group.[1] Upon excitation, electron density shifts, creating a large dipole moment.

  • Aqueous State (Quenched/Red-Shifted): In polar solvents (water/buffer), the solvent dipoles reorient around the excited state, lowering its energy. This results in non-radiative decay (low quantum yield) and a red-shifted emission (~540–560 nm).[1]

  • Bound State (Enhanced/Blue-Shifted): When DAUDA enters a hydrophobic protein pocket (e.g., FABP or Albumin), water is excluded.[1] The lack of solvent relaxation destabilizes the excited state relative to the ground state less than in water, leading to a Blue Shift (to ~480–500 nm) and a massive increase in Quantum Yield (Fluorescence Enhancement).

Table 1: Spectral Response to Environment
EnvironmentExcitation

Emission

Relative Intensity
PBS Buffer (Polar) 345 nm545 nmLow (< 5%)
Methanol (Protophobic) 335 nm516 nmMedium
Bound to HSA (Hydrophobic) 350 nm480 nmHigh (> 80%)
Bound to FABP (Hydrophobic) 350 nm500 nmHigh (> 80%)

Expert Insight: The distinct emission shift allows researchers to distinguish between DAUDA bound to specific sites (like the bilirubin site on albumin) versus non-specific aggregation.

Applications in Drug Discovery[2][4][7]

Fatty Acid Binding Protein (FABP) Displacement Assays

DAUDA is the gold standard for identifying ligands for FABPs (e.g., FABP4, FABP5), which are targets for metabolic diseases and inflammation.

  • Mechanism: DAUDA binds the internal cavity of the FABP, resulting in high fluorescence. A non-fluorescent drug candidate competes for this site.[2][5][6] If the drug binds, DAUDA is displaced into the aqueous buffer, causing a rapid drop in fluorescence.[5]

  • Advantage: This is a "mix-and-read" homogeneous assay, requiring no wash steps.[1]

Albumin Binding Site Characterization

Unlike natural fatty acids which bind primarily to the high-affinity "FA" sites on Human Serum Albumin (HSA), DAUDA preferentially binds to the bilirubin binding sites and secondary fatty acid sites (FA6/FA7). This makes DAUDA an excellent probe for studying drug displacement at these specific allosteric loci, avoiding interference from the primary lipid transport sites.

Experimental Workflows

Visualization: FABP Displacement Assay Logic

The following diagram illustrates the competitive binding mechanism used to determine the


 of a novel drug candidate.

FABP_Displacement_Assay cluster_0 Initial State (High Fluorescence) cluster_1 Competition cluster_2 Final State (Low Fluorescence) FABP_DAUDA FABP-DAUDA Complex (Hydrophobic Pocket) Competition Equilibrium Competition FABP_DAUDA->Competition + Ligand Ligand Competitor Ligand (Drug Candidate) Ligand->Competition FABP_Ligand FABP-Ligand Complex (Non-Fluorescent) Competition->FABP_Ligand Displacement Free_DAUDA Free DAUDA (Aqueous/Quenched) Competition->Free_DAUDA Release Signal Signal Readout: Decrease in 500nm Emission Free_DAUDA->Signal

Figure 1: Logical flow of the DAUDA displacement assay. The transition from the protein-bound state (Green) to the free aqueous state (Gray) upon ligand binding results in a measurable loss of signal.

Detailed Experimental Protocols

Protocol 1: Stock Preparation and Quality Control

Objective: Prepare stable DAUDA stocks free of aggregates.

  • Solubilization: Dissolve 1 mg of DAUDA powder in 230 µL of anhydrous DMSO to yield a ~10 mM Master Stock.

    • Critical Step: Vortex vigorously. DAUDA is hydrophobic; ensure no particulate matter remains.

  • Concentration Verification: Dilute 1:1000 in Methanol. Measure absorbance at 335 nm.

    • Calculate concentration using Beer-Lambert Law:

      
      [1]
      
    • Extinction Coefficient (

      
      ): ~4,500 
      
      
      
      at 335 nm (in MeOH).[1]
  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Protocol 2: High-Throughput FABP Displacement Assay

Objective: Determine


 of a test compound against FABP4/5.

Materials:

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid BSA or detergents like Triton X-100 as they bind DAUDA).

  • Protein: Recombinant FABP (Final conc: 1 µM).[1]

  • Probe: DAUDA (Final conc: 1 µM).[1][5][6]

  • Plate: 384-well Black/Black microplate.[1]

Methodology:

  • Pre-Incubation: Prepare a solution of 2 µM FABP and 2 µM DAUDA in Assay Buffer. Incubate for 15 minutes at Room Temperature (RT) in the dark.

    • Why? This establishes the baseline "High Fluorescence" signal (

      
      ).[1]
      
  • Compound Addition:

    • Add 10 µL of the FABP-DAUDA mixture to plate wells.

    • Add 10 µL of Test Compound (diluted in buffer + 1% DMSO) at varying concentrations (e.g., 10 µM down to 1 nM).

  • Equilibration: Shake plate for 30 seconds at 1000 rpm. Incubate for 30 minutes at RT in the dark.

  • Readout: Measure Fluorescence on a plate reader.

    • Excitation: 345 nm (Bandwidth 10 nm).[1]

    • Emission: 500 nm (Bandwidth 20 nm).[1]

    • Note: Do not use a 540 nm filter; this captures the "free" DAUDA tail and reduces signal-to-noise ratio.[1]

  • Data Analysis:

    • Calculate % Displacement:

      
      .[1]
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .[1]
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for fluorescence: 
      
      
      
      .[1]
    • (Requires prior determination of DAUDA

      
       for the specific FABP).
      

References

  • PubChem. (2025).[1][2] 11-(Dansylamino)undecanoic acid | C23H34N2O4S.[1][7][8][9] National Library of Medicine. [Link][1]

  • Wilton, D. C. (1990).[1] The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites.[1][10][11] Biochemical Journal, 270(1), 163–166.[11] [Link]

  • Wang, L., et al. (2011). A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. Protein Science, 20(12), 2095–2101.[12] [Link]

Sources

An In-depth Technical Guide to the DAUDA Fluorescent Probe: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

11-(Dansylamino)undecanoic acid (DAUDA) is a powerful, environmentally sensitive fluorescent probe integral to the study of hydrophobic environments in biological systems. This guide provides a comprehensive exploration of DAUDA's core mechanism of action, its photophysical properties, and its practical applications in research and drug development. We will delve into the principles of solvatochromism and the Twisted Intramolecular Charge Transfer (TICT) phenomenon that govern its fluorescence, offering detailed protocols for its use in characterizing protein-ligand interactions and visualizing cellular lipid stores. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DAUDA's unique properties for in-depth biochemical and cellular analysis.

Introduction: The Need for Environmentally Sensitive Probes

In the intricate landscape of cellular biology and pharmacology, understanding molecular interactions within their native context is paramount. Fluorescent probes have emerged as indispensable tools, allowing for the real-time visualization and quantification of biological processes.[1] Among these, environmentally sensitive probes, whose fluorescent properties are intrinsically linked to their immediate microenvironment, offer a nuanced view of molecular dynamics.[2]

DAUDA, a fluorescent fatty acid analogue, is a prime example of such a probe.[2][3] It consists of a dansyl fluorophore covalently linked to an eleven-carbon aliphatic chain.[2] This unique structure allows it to partition into and report on the nature of hydrophobic domains, such as the binding pockets of proteins or the core of lipid droplets.[2][4] The core strength of DAUDA lies in its dramatic and predictable change in fluorescence in response to environmental polarity, a phenomenon known as solvatochromism.[2][5]

Core Mechanism of Action: Solvatochromism and the TICT State

The functionality of DAUDA is governed by the photophysical properties of its dansyl group. This fluorophore is highly sensitive to the polarity of its surroundings, exhibiting weak fluorescence in polar, aqueous environments and a significant increase in fluorescence quantum yield in nonpolar, hydrophobic environments.[2] This change is also accompanied by a notable blue shift (hypsochromic shift) in its emission maximum.[2]

This behavior can be explained by the principle of Twisted Intramolecular Charge Transfer (TICT) .[6][7][8]

  • In a Polar Environment (e.g., Aqueous Buffer): When DAUDA is free in a polar solvent, upon excitation by light, the dansyl group can form a non-emissive (or weakly emissive) TICT state.[6][8] In this state, the dimethylamino group of the dansyl moiety twists relative to the naphthalene ring system. This twisting motion facilitates a non-radiative decay pathway, effectively quenching the fluorescence.[6] The result is low fluorescence intensity and an emission maximum at a longer wavelength (e.g., ~540-550 nm).[2]

  • In a Nonpolar Environment (e.g., Protein Binding Pocket or Lipid Droplet): When DAUDA partitions into a hydrophobic environment, the movement of the dansyl group is sterically hindered. This restriction prevents the formation of the twisted, non-emissive TICT state.[6] Consequently, the excited state is forced to relax via radiative decay, leading to a substantial increase in fluorescence quantum yield.[2] The nonpolar environment also stabilizes the locally excited state over the charge-separated state, resulting in a blue shift of the emission maximum to shorter wavelengths (e.g., ~480-510 nm).[2]

This environment-dependent fluorescence is the cornerstone of DAUDA's utility as a probe.

cluster_0 Polar Environment (Aqueous Buffer) cluster_1 Nonpolar Environment (Hydrophobic Pocket) A DAUDA (Ground State) B Excitation (Light Absorption) A->B C Excited State B->C D Twisting Motion (Formation of TICT State) C->D F Weak Fluorescence (Low Quantum Yield) C->F E Non-Radiative Decay (Heat Dissipation) D->E G DAUDA (Ground State) H Excitation (Light Absorption) G->H I Excited State H->I J Restricted Twisting I->J K Radiative Decay (Photon Emission) I->K L Strong Fluorescence (High Quantum Yield) K->L

Caption: Mechanism of DAUDA's Environment-Sensitive Fluorescence.

Chemical and Photophysical Properties

A clear understanding of DAUDA's properties is essential for designing robust experiments.

PropertyValueSource(s)
Chemical Name 11-(Dansylamino)undecanoic acid[2]
Molecular Formula C23H34N2O4S[9]
Excitation Wavelength (λex) ~345 nm[9][10]
Emission in Polar Buffer (λem) ~540-550 nm[2]
Emission in Nonpolar Env. (λem) ~480-510 nm[2]
Common Stock Solvent DMSO or Ethanol[9]

Experimental Protocols and Applications

DAUDA is a versatile tool primarily used in vitro for studying protein-ligand interactions, though its principles can be extended to cellular systems.

Characterizing Hydrophobic Binding Sites in Proteins

DAUDA is exceptionally well-suited for identifying and characterizing hydrophobic binding sites within proteins, such as serum albumins and fatty acid-binding proteins (FABPs).[2][4][10][11]

Protocol 1: Direct Binding Assay to Determine Binding Affinity (Kd)

This protocol outlines the steps to determine the dissociation constant (Kd) of DAUDA for a target protein.

Materials:

  • DAUDA stock solution (e.g., 1 mM in DMSO)[9]

  • Purified target protein of known concentration

  • Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Instrument Setup: Set the fluorometer's excitation wavelength to 345 nm and scan the emission from 400 nm to 600 nm.[2]

  • Initial Measurement: In a cuvette, add a fixed concentration of DAUDA (e.g., 1 µM) to the experimental buffer. Record the baseline fluorescence spectrum.

  • Titration: Sequentially add increasing concentrations of the purified target protein to the cuvette.

  • Equilibration: After each addition of protein, allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (e.g., 485 nm) against the protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the Kd.

Protocol 2: Competitive Displacement Assay for Non-Fluorescent Ligands

This assay allows for the determination of the binding affinity of a non-fluorescent competitor ligand for the target protein.[2]

Materials:

  • All materials from Protocol 1

  • Non-fluorescent competitor ligand of interest

Procedure:

  • Complex Formation: Prepare a solution containing a fixed concentration of the target protein and DAUDA (e.g., 1 µM of each) in the experimental buffer. Allow the complex to form, which will result in a high fluorescence signal.

  • Competitor Titration: Titrate increasing concentrations of the competitor ligand into the protein-DAUDA solution.

  • Fluorescence Measurement: After each addition of the competitor, allow for equilibration and then measure the fluorescence intensity. The competitor will displace DAUDA from the binding site, causing a decrease in fluorescence.[2]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound DAUDA).[2]

    • Calculate the inhibition constant (Ki) for the competitor ligand using the Cheng-Prusoff equation.[2]

cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: - DAUDA Working Solution - Protein Stock - Competitor Ligand (Serial Dilutions) B Incubate: Fixed [Protein] + Fixed [DAUDA] + Varying [Competitor] A->B C Allow Equilibration (e.g., 30 min at RT) B->C D Measure Fluorescence (λex=345nm, λem=485nm) C->D E Plot: Fluorescence Intensity vs. log[Competitor] D->E F Fit Sigmoidal Curve to Determine IC50 E->F G Calculate Ki (Binding Affinity of Competitor) F->G

Caption: Workflow for a competitive binding assay using DAUDA.

Application in Cellular Imaging: A Note of Caution

While DAUDA is a powerful tool for in vitro biochemical assays, its use for cellular imaging via fluorescence microscopy is less common, and well-established protocols are not widely available.[4] Probes specifically designed for lipid droplet imaging, such as BODIPY 493/503 or Nile Red, are generally preferred for their specificity and robust performance in cellular environments.[4][12]

However, the principles of DAUDA's mechanism suggest its potential for visualizing lipid-rich structures like lipid droplets, which are dynamic organelles crucial for energy metabolism and signaling.[13] The nonpolar core of a lipid droplet would provide the necessary hydrophobic environment to cause a significant increase and blue-shift in DAUDA's fluorescence. Researchers interested in exploring this application should be aware of potential challenges, including probe delivery, specificity, and potential cytotoxicity, and would need to perform extensive validation.

Trustworthiness and Self-Validation

The reliability of experiments using DAUDA hinges on proper controls and validation.

  • Positive Control: Use a protein with a known high affinity for DAUDA, such as bovine or human serum albumin (BSA or HSA), to confirm the probe's responsiveness.[14]

  • Negative Control: Ensure that the experimental buffer and any solvents (like DMSO) at their final concentrations do not significantly affect the fluorescence of DAUDA or the structure of the target protein.[2]

  • Specificity: In competitive assays, use a known non-binding molecule as a negative control to ensure that the observed decrease in fluorescence is due to specific displacement from the binding site.

  • Data Integrity: Always subtract the background fluorescence of the buffer and any intrinsic protein fluorescence to ensure the measured signal is solely from DAUDA.

Conclusion

DAUDA is a highly effective and versatile fluorescent probe for the investigation of hydrophobic molecular environments. Its mechanism, rooted in the principles of solvatochromism and the restriction of TICT state formation, provides a robust method for quantifying protein-ligand interactions. While its primary application remains in in vitro biochemical and biophysical assays, the foundational principles of its action offer insights into the broader field of fluorescent probe design. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently employ DAUDA to gain valuable insights into molecular recognition and to accelerate the discovery of novel therapeutics.

References
  • An efficient lipid droplet-targeted fluorescent probe for detection of intracellular viscosity. (2024-04-15). [Link]

  • A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC. [Link]

  • ResearchGate. Fluorescence properties of DAUDA and dehydroergosterol (A) Effect of... [Link]

  • A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing). [Link]

  • PubMed. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. (2011-12-15). [Link]

  • Polarity and Viscosity‐Sensitive Fluorescent Probe for Lipid Droplet Imaging | Request PDF. [Link]

  • PubMed. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. (1990-08-15). [Link]

  • SciSpace. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. [Link]

  • MDPI. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. (2022-10-11). [Link]

  • PubMed. Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. [Link]

  • Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property relationship - PMC. [Link]

  • SciSpace. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. (2021-02-22). [Link]

  • PubMed. A novel fluorescent probe for visualizing viscosity changes in lipid droplets during chemotherapy-induced ferroptosis. (2024-04-22). [Link]

  • PubMed. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. (2025-08-08). [Link]

  • Twisted-intramolecular-charge-transfer based fluorogenic nano-probes for ultrafast cyanide sensing in water and micellar medium - Journal of Materials Chemistry C (RSC Publishing). [Link]

  • PubMed. A general fluorescence off/on strategy for fluorogenic probes: Steric repulsion-induced twisted intramolecular charge transfer (sr-TICT). (2024-02-16). [Link]

  • Photonics Media. twisted intramolecular charge transfer | Photonics Dictionary. [Link]

  • Tokyo Institute of Technology. Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging. (2024-03-13). [Link]

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Physicochemical properties of 11-(dimethylamino)undecanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 11-(Dimethylamino)undecanoic Acid Derivatives

Introduction

11-(Dimethylamino)undecanoic acid and its derivatives represent a fascinating class of molecules at the intersection of fatty acids and amino acids. Possessing a long hydrophobic alkyl chain and a pH-responsive polar headgroup, these compounds exhibit zwitterionic surfactant properties. This dual nature makes them highly valuable in pharmaceutical sciences and material science, particularly in the design of sophisticated drug delivery systems, as formulation excipients for poorly soluble active pharmaceutical ingredients (APIs), and as stabilizers for nanoparticles.

This technical guide offers a comprehensive exploration of the core physicochemical properties of 11-(dimethylamino)undecanoic acid derivatives. As a senior application scientist, the following sections will not only detail these properties but also provide the causal reasoning behind their behavior and present field-proven experimental protocols for their characterization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the potential of these versatile molecules.

Core Physicochemical Properties

The utility of 11-(dimethylamino)undecanoic acid derivatives is fundamentally governed by their molecular structure: a terminal carboxylic acid, a long eleven-carbon chain, and a tertiary dimethylamino group. This structure imparts a pH-dependent charge and amphiphilicity, which are central to their function.

Structure and pH-Dependent Ionization

11-(Dimethylamino)undecanoic acid is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups. The ionization state of these groups, and thus the overall charge of the molecule, is critically dependent on the pH of the surrounding medium. This behavior is quantified by the pKa values of the respective functional groups. For the parent compound, 11-aminoundecanoic acid, the pKa of the carboxylic acid group is approximately 4.55, and the pKa of the primary amine is around 11.15[1]. The introduction of two methyl groups on the nitrogen atom in 11-(dimethylamino)undecanoic acid will slightly alter these values, but the general principles of pH-dependent ionization remain the same.

The molecule can exist in three primary charge states:

  • Cationic State (Low pH): At a pH well below the pKa of the carboxylic acid (e.g., pH < 3), the carboxylic acid group is protonated (-COOH) and the tertiary amine is also protonated (-N⁺H(CH₃)₂), resulting in a net positive charge. This form is typically more water-soluble.[2]

  • Zwitterionic State (Intermediate pH): Between the pKa of the carboxylate and the pKa of the tertiary amine (e.g., pH 5-10), the carboxylic acid group is deprotonated (-COO⁻) and the tertiary amine is protonated (-N⁺H(CH₃)₂). The molecule has both a positive and a negative charge, resulting in a net neutral charge. This is the isoelectric point region, where aqueous solubility is often at its minimum.[1]

  • Anionic State (High pH): At a pH well above the pKa of the tertiary amine (e.g., pH > 12), the carboxylic acid group is deprotonated (-COO⁻) and the tertiary amine is deprotonated (-N(CH₃)₂), resulting in a net negative charge.

This pH-responsive behavior is fundamental to its application in targeted drug delivery systems, where changes in physiological pH (e.g., from the stomach to the intestine, or in a tumor microenvironment) can trigger changes in the molecule's properties.[3][4][5]

G cluster_low_ph Low pH (e.g., pH 2) cluster_zwitterionic Intermediate pH (e.g., pH 7) cluster_high_ph High pH (e.g., pH 12) low_ph_structure HOOC-(CH₂)₁₀-N⁺H(CH₃)₂ zwitterionic_structure ⁻OOC-(CH₂)₁₀-N⁺H(CH₃)₂ low_ph_structure->zwitterionic_structure +OH⁻ low_ph_charge Net Charge: +1 (Cationic) zwitterionic_structure->low_ph_structure +H⁺ high_ph_structure ⁻OOC-(CH₂)₁₀-N(CH₃)₂ zwitterionic_structure->high_ph_structure +OH⁻ zwitterionic_charge Net Charge: 0 (Zwitterionic) high_ph_structure->zwitterionic_structure +H⁺ high_ph_charge Net Charge: -1 (Anionic)

Caption: pH-dependent ionization states of 11-(dimethylamino)undecanoic acid.

Solubility

The solubility of 11-(dimethylamino)undecanoic acid derivatives is a direct consequence of their pH-dependent ionization.

  • Aqueous Solubility: Solubility in water is lowest near the isoelectric point, where the net neutral zwitterionic form predominates, and intermolecular electrostatic attractions can lead to aggregation and precipitation. As the pH moves away from the isoelectric point, into either the fully cationic (low pH) or fully anionic (high pH) state, the molecules repel each other, and their interaction with water molecules increases, leading to significantly higher aqueous solubility.[1] For the parent 11-aminoundecanoic acid, the solubility is low in water but increases to over 20 g/L at a pH below 3.[1]

  • Organic Solvent Solubility: These derivatives are generally soluble in polar organic solvents like DMSO and methanol.[6][7][8] The long alkyl chain also provides some solubility in less polar environments.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

  • LogP (Partition Coefficient): This is the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a constant for non-ionizable compounds.

  • LogD (Distribution Coefficient): For ionizable molecules like 11-(dimethylamino)undecanoic acid, the distribution coefficient (LogD) is more relevant as it accounts for the pH-dependent distribution of all ionic species. The LogD will be lowest at pH extremes where the charged, more hydrophilic forms dominate, and highest near the isoelectric point where the neutral zwitterionic form is most prevalent and more likely to partition into the lipid phase. The parent compound, 11-aminoundecanoic acid, has a calculated Log Kow of -0.16, indicating its general hydrophilic nature.[1]

Self-Assembly and Micellization

The amphiphilic nature of 11-(dimethylamino)undecanoic acid—a hydrophilic headgroup (the amino and carboxyl groups) and a hydrophobic tail (the undecyl chain)—drives its self-assembly in aqueous solutions.[9] Above a certain concentration, known as the Critical Micelle Concentration (CMC) , these molecules spontaneously form organized aggregates called micelles.[10]

In a micelle, the hydrophobic alkyl tails cluster together in the core to minimize their contact with water, while the hydrophilic headgroups remain on the outer surface, interacting with the surrounding aqueous environment. This process is entropically driven.

The CMC is a key characteristic of any surfactant.[10] Below the CMC, the molecules exist primarily as monomers. Above the CMC, additional molecules predominantly form new micelles.[10] The formation of micelles leads to abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and light scattering, which can be used to determine the CMC.[11][12] The value of the CMC is influenced by factors such as the length of the hydrophobic chain (longer chains generally lead to lower CMCs), temperature, and the presence of electrolytes, which can shield headgroup repulsion and promote micellization at lower concentrations.[12][13]

Caption: Schematic of micelle formation by surfactant monomers above the CMC.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the characterization of 11-(dimethylamino)undecanoic acid derivatives must be performed using validated protocols. The following section details step-by-step methodologies for determining the key physicochemical parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa values by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • 11-(dimethylamino)undecanoic acid derivative

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter with a glass electrode

  • Stir plate and stir bar

  • Burette (10 or 25 mL, Class A)

Procedure:

  • Preparation: Accurately weigh a sample of the derivative (e.g., to yield a ~10 mM solution) and dissolve it in a known volume of high-purity water. If solubility is low, a co-solvent like methanol can be used, but the apparent pKa will be affected.

  • Acidification: Add a stoichiometric excess of 0.1 M HCl to the solution to ensure both the carboxylate and amine groups are fully protonated.

  • Titration: Place the solution on a stir plate and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small, precise increments (e.g., 0.1 mL).

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added. Two inflection points corresponding to the neutralization of the excess HCl and the carboxylic acid, and the deprotonation of the tertiary amine will be visible.

    • The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) is the pH at the midpoint between the first and second equivalence points. The second pKa (tertiary amine) is the pH at the midpoint between the second and third equivalence points (if starting from a fully protonated state).

    • Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence points.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Probe Method

This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • 11-(dimethylamino)undecanoic acid derivative

  • Pyrene (fluorescent probe)

  • High-purity water or desired buffer

  • Spectrofluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solutions:

    • Prepare a concentrated stock solution of the surfactant derivative in the desired aqueous medium.

    • Prepare a stock solution of pyrene in a volatile solvent like acetone or methanol at a concentration of ~10⁻³ M.

  • Sample Preparation:

    • Prepare a series of surfactant solutions with varying concentrations by serial dilution from the stock solution.

    • To each vial/cuvette, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (~10⁻⁶ M) and the volume of the organic solvent is negligible (<0.1%).

    • Allow the solvent to evaporate completely, leaving a thin film of pyrene.

    • Add the prepared surfactant solutions to the vials and allow them to equilibrate overnight with gentle agitation to ensure the pyrene is fully solubilized.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~335 nm.

    • Record the emission spectrum for each sample from ~350 nm to 450 nm. Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ for each surfactant concentration. In a polar environment (water), this ratio is high (~1.6-1.8). When pyrene partitions into the nonpolar micellar core, the I₁/I₃ ratio decreases significantly (~1.0-1.2).

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.

G cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_stock Prepare Surfactant Stock Solution prep_series Create Dilution Series + Add Pyrene prep_stock->prep_series prep_pyrene Prepare Pyrene Stock Solution prep_pyrene->prep_series measure_fluor Measure Fluorescence Emission Spectra (λex = 335 nm) prep_series->measure_fluor Equilibrate Samples record_peaks Record Intensities of I₁ (~373 nm) and I₃ (~384 nm) Peaks measure_fluor->record_peaks calc_ratio Calculate I₁/I₃ Ratio for each concentration record_peaks->calc_ratio Intensity Data plot_data Plot I₁/I₃ vs. log[Surfactant] calc_ratio->plot_data det_cmc Determine CMC from Sigmoidal Curve Inflection plot_data->det_cmc

Caption: Workflow for CMC determination using the pyrene fluorescence probe method.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties for 11-aminoundecanoic acid, the parent compound, which serves as a crucial reference point for its N,N-dimethylated derivative. The properties of the derivative will follow similar trends, though absolute values will differ slightly.

PropertyValue (for 11-aminoundecanoic acid)Significance & Causality
Molecular Formula C₁₁H₂₃NO₂Defines the basic structure and molecular weight.
Molecular Weight 201.31 g/mol [14]Essential for preparing solutions of known molarity.
pKa (Carboxylic Acid) ~4.55[1]Governs the pH at which the -COOH group deprotonates to -COO⁻.
pKa (Amine) ~11.15[1]Governs the pH at which the -NH₃⁺ group deprotonates to -NH₂.
Isoelectric Point (pI) ~7.85 (Calculated)pH at which the molecule has a net zero charge; solubility is minimal.
Aqueous Solubility pH-dependent; low near pI, high at pH < 3 (>20 g/L) and pH > 12.[1]Charged forms are more hydrophilic and soluble.
LogP (Calculated) -0.16[1]Indicates overall hydrophilic character, but LogD is more descriptive.

Conclusion

11-(Dimethylamino)undecanoic acid and its derivatives are pH-responsive zwitterionic surfactants with a rich set of physicochemical properties. Their behavior is dictated by the interplay between a long hydrophobic tail and a headgroup whose charge can be precisely controlled by adjusting the pH. This unique characteristic allows for the formation of micelles and enables applications in advanced drug delivery, where environmental pH changes can trigger drug release. A thorough understanding and accurate characterization of properties such as pKa, solubility, LogD, and CMC are paramount for any researcher or developer seeking to leverage these molecules. The experimental protocols and foundational principles detailed in this guide provide a robust framework for achieving this, paving the way for innovative applications in pharmaceuticals and beyond.

References
  • Imidazolium-Based Zwitterionic Surfactants: Characterization of Normal and Reverse Micelles and Stabilization of Nanoparticles. Langmuir - ACS Publications.
  • Characterization and Evaluation of Novel Zwitterionic Surfactants for Enhanced CO2 Foam for CO2 Sequestration in Saudi Arabian Reservoirs. SPE Western Regional Meeting | OnePetro.
  • pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. PMC. Available at: [Link]

  • pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. Unknown Source.
  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. Available at: [Link]

  • Inclusion of a pH-responsive amino acid-based amphiphile in methotrexate- loaded chitosan nanoparticles as a. Unknown Source.
  • Synthesis and characterization of chitosan-based 'comb-like' zwitterionic surfactants. Surface Innovations | Emerald Publishing. Available at: [Link]

  • Synthesis and characterization of zwitterionic silicone sulfobetaine surfactants. Langmuir. Available at: [Link]

  • Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. PMC. Available at: [Link]

  • 11-Aminoundecanoic acid - Solubility of Things. Unknown Source.
  • Stimuli-Responsive Hydrogels Bearing amino acid Residues: a Poten. Longdom Publishing. Available at: [Link]

  • 11-(Dansylamino)undecanoic acid | C23H34N2O4S | CID 122016. PubChem - NIH. Available at: [Link]

  • Effect of amino acid addition on the micelle formation of surface active ionic liquid, 1-tetradecyl-3-methylimidazolium bromide. Unknown Source.
  • Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants. PMC. Available at: [Link]

  • Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. NSF PAR. Available at: [Link]

  • 11-Aminoundecanoic acid | C11H23NO2 | CID 17083. PubChem. Available at: [Link]

  • Studies on the Effect of Amino Acids/Peptide on Micellization of SDS at Different Temperatures. Request PDF - ResearchGate. Available at: [Link]

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Available at: [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. Available at: [Link]

  • Undecanoic acid, 11-(acetylamino)- | C13H25NO3 | CID 454085. PubChem. Available at: [Link]

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  • 11-Aminoundecanoic Acid CAS N°: 2432-99-7. Unknown Source.
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Synthesis and Isolation of 11-(Dimethylamino)undecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

11-(Dimethylamino)undecanoic acid is a highly versatile bifunctional molecule characterized by a long hydrophobic alkyl chain terminating in a tertiary amine at one end and a carboxylic acid at the other. In modern chemical research, it serves as a critical intermediate for synthesizing specialized esterquats, zwitterionic betaine surfactants1[1], and ionizable lipids utilized in lipid nanoparticle (LNP) drug delivery systems.

From a physicochemical standpoint, the molecule contains both a basic tertiary amine (pKa ~9.8) and an acidic carboxyl group (pKa ~4.8). Consequently, at a neutral physiological pH, it exists predominantly as a zwitterion . Understanding this thermodynamic reality is not just important for its biological application—it is the foundational principle required to successfully isolate and purify the compound during synthesis.

Mechanistic Pathways (The "Why")

There are two primary synthetic routes to access 11-(dimethylamino)undecanoic acid, each presenting distinct mechanistic advantages and challenges.

Route A: Nucleophilic Aliphatic Substitution (SN2)

This route utilizes 11-bromoundecanoic acid as the primary precursor. The terminal bromine acts as a leaving group for an SN2 attack by dimethylamine. A critical mechanistic challenge here is the prevention of over-alkylation (quaternization). To enforce chemoselectivity strictly toward the tertiary amine, a massive stoichiometric excess of dimethylamine is employed. This excess also serves as a thermodynamic sink for the generated hydrobromic acid, preventing the protonation and subsequent deactivation of the nucleophile.

Route B: Eschweiler-Clarke Reductive Amination

A more elegant and highly chemoselective approach leverages 11-aminoundecanoic acid, a widely available, biobased precursor traditionally used in Nylon-11 synthesis 2[2]. The Eschweiler-Clarke methylation reacts the primary amine with formaldehyde and formic acid. The amine condenses with formaldehyde to form an iminium ion, which is subsequently reduced by a hydride transfer from formic acid, releasing CO2. Because formaldehyde cannot form an iminium ion with a tertiary amine, the reaction strictly halts at the N,N-dimethyl stage, completely eliminating the risk of quaternary ammonium salt formation 3[3].

Synthesis A 11-Bromoundecanoic Acid R1 SN2 Amination + Dimethylamine (Excess) A->R1 Route A B 11-Aminoundecanoic Acid R2 Eschweiler-Clarke + Formaldehyde + Formic Acid B->R2 Route B Target 11-(Dimethylamino)undecanoic Acid (Target Zwitterion) R1->Target - HBr R2->Target - CO2, - H2O

Figure 1: Convergent synthetic pathways for 11-(dimethylamino)undecanoic acid.

Experimental Methodologies (The "How")

The self-validating aspect of both protocols lies in the final purification step. Because the isoelectric point (pI) of the product is approximately 7.3, adjusting the aqueous phase to this exact pH ensures the zwitterion has a net-zero charge. This drastically minimizes its aqueous solubility, forcing it to precipitate out of solution without the need for complex chromatography.

Protocol A: SN2 Amination of 11-Bromoundecanoic Acid
  • Initiation : Dissolve 10.0 g (37.7 mmol) of 11-bromoundecanoic acid in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Nucleophilic Addition : Slowly add 40 mL of a 40% aqueous dimethylamine solution (~315 mmol, ~8.3 eq). Causality: The massive excess prevents the formation of quaternary ammonium species and neutralizes the HBr byproduct.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 70°C for 12 hours.

  • In-Process Validation : Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the less polar 11-bromoundecanoic acid spot validates reaction completion.

  • Solvent Removal : Concentrate the mixture under reduced pressure to remove ethanol and the highly volatile excess dimethylamine.

  • Isoelectric Precipitation : Dissolve the crude residue in minimal distilled water. Carefully adjust the pH to exactly 7.3 using 1M HCl. Causality: At pH 7.3, the molecule exists as a neutral zwitterion, crashing out of the aqueous phase.

  • Isolation : Filter the resulting white precipitate, wash with cold acetone to remove organic impurities, and dry under high vacuum.

Protocol B: Eschweiler-Clarke Methylation of 11-Aminoundecanoic Acid
  • Initiation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g (49.7 mmol) of 11-aminoundecanoic acid in 25 mL of 88% formic acid.

  • Condensation : Slowly add 12 mL of 37% aqueous formaldehyde. Causality: Slow addition controls the exothermic formation of the iminium intermediate.

  • Reduction : Heat the reaction mixture to reflux (approx. 100-105°C) for 8-10 hours. The continuous evolution of CO2 gas will be observed, self-validating the active hydride transfer mechanism3[3].

  • Quenching & Concentration : Once CO2 evolution ceases, cool the mixture to room temperature. Add 20 mL of concentrated HCl to convert the product to its hydrochloride salt, then evaporate to dryness under reduced pressure to remove excess formaldehyde and formic acid.

  • Isoelectric Precipitation : Dissolve the crude hydrochloride salt in water. Add 2M NaOH dropwise until the pH reaches exactly 7.3 to precipitate the free zwitterion.

  • Isolation : Filter, wash with ice-cold water, and dry under high vacuum.

Quantitative Data & Analytical Validation

Comparative Route Analysis
ParameterRoute A: SN2 AminationRoute B: Eschweiler-Clarke
Primary Precursor 11-Bromoundecanoic acid11-Aminoundecanoic acid
Core Reagents Aqueous Dimethylamine (40%)Formaldehyde (37%), Formic Acid (88%)
Chemoselectivity Moderate (Risk of quaternization)High (Strictly stops at tertiary amine)
Typical Yield 70 - 80%85 - 95%
Atom Economy Lower (Requires massive amine excess)Higher (CO2 and H2O byproducts)
Purification Method Isoelectric precipitation (pH 7.3)Isoelectric precipitation (pH 7.3)
Analytical Validation (1H NMR)

To ensure absolute trustworthiness of the synthesized batch, the final product must be validated via 1H NMR (typically in CDCl3 with a drop of CD3OD, or D2O with NaOD).

  • Key Signal 1 : A strong singlet integrating to 6 protons at ~2.2–2.3 ppm definitively confirms the successful installation of the N,N-dimethyl groups.

  • Key Signal 2 : A triplet integrating to 2 protons at ~2.3 ppm corresponds to the CH2 adjacent to the carboxylic acid.

  • Key Signal 3 : A multiplet/triplet integrating to 2 protons at ~2.4–2.5 ppm corresponds to the CH2 adjacent to the tertiary amine.

References

  • Synthesis, characterization, antimicrobial and anti-biofilm activity of a new class of 11-bromoundecanoic acid-based betaines.
  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
  • Supplemental Table S1 and Chemical Methods. Amazon S3.

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An In-depth Technical Guide to DAUDA as an Environment-Sensitive Fluorescent Fatty Acid Analogue

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), an environment-sensitive fluorescent fatty acid analogue. We delve into the core principles governing its fluorescence, detailing its solvatochromic behavior which is fundamental to its utility. This guide offers field-proven insights into its application for characterizing hydrophobic binding sites in proteins, with a particular focus on Fatty Acid Binding Proteins (FABPs). Detailed, step-by-step methodologies for direct binding and competitive displacement assays are presented, alongside structured tables of quantitative data for easy reference. Furthermore, we include mandatory visualizations of experimental workflows rendered using Graphviz to facilitate a clear, practical understanding of DAUDA's application in research and drug development.

Introduction to DAUDA: A Versatile Probe for Hydrophobic Environments

DAUDA is a powerful molecular tool for researchers in biochemistry, biophysics, and drug discovery.[1][2] It is a synthetic molecule that mimics a long-chain fatty acid, featuring a dansyl group as a fluorescent reporter at the end of an eleven-carbon aliphatic chain.[3][4] The true power of DAUDA lies in the environment-sensitive nature of its dansyl fluorophore.[5]

In a polar, aqueous environment, DAUDA exhibits weak fluorescence. However, when it partitions into a nonpolar, hydrophobic environment, such as the binding pocket of a protein, its fluorescence quantum yield increases significantly.[3][5] This phenomenon is accompanied by a "blue shift," or a shift of its emission maximum to a shorter wavelength.[3][5] This dramatic change in fluorescence properties upon binding to a hydrophobic pocket is the cornerstone of its utility as a probe.[3]

Key Properties of DAUDA:

  • Structure: Composed of a dansyl fluorophore linked to an undecanoic acid chain.[3]

  • Fluorescence: Exhibits environmentally sensitive fluorescence, characterized by an increased quantum yield and a blue-shifted emission in nonpolar environments.[3]

  • Applications:

    • Identification and characterization of hydrophobic binding sites in proteins.[2][3]

    • Determination of binding affinities (Kd) for the probe itself.[3]

    • Competitive displacement assays to determine the binding affinities of non-fluorescent ligands.[3][4]

    • High-throughput screening (HTS) for potential drug candidates that target hydrophobic pockets.[3]

The Underpinning Principle: Solvatochromism in Action

The functionality of DAUDA is rooted in the principles of fluorescence and solvatochromism.

  • Fluorescence Enhancement: When DAUDA is free in an aqueous buffer, the polar water molecules quench the fluorescence of the dansyl group, resulting in a low quantum yield.[3] Upon binding to a hydrophobic pocket within a protein, the dansyl group is shielded from the polar solvent. This nonpolar microenvironment reduces the quenching effect, leading to a substantial increase in fluorescence intensity.[3][5]

  • Spectral Blue Shift: The energy of the emitted light (and thus its wavelength) is also influenced by the polarity of the surrounding environment. In a polar solvent, the excited state of the dansyl fluorophore is stabilized by dipole-dipole interactions with the solvent molecules, resulting in a lower energy (longer wavelength) emission. In a nonpolar environment, this stabilization is reduced, leading to a higher energy (shorter wavelength) emission, hence the blue shift.[3] For instance, the emission maximum of DAUDA can shift from approximately 540-550 nm in a polar buffer to 480-510 nm when bound to a protein like serum albumin.[3]

Quantitative Data Summary

For accurate experimental design and data interpretation, a clear understanding of DAUDA's physicochemical and spectroscopic properties is essential.

PropertyValueConditions/Notes
Molecular Formula C₂₃H₃₄N₂O₄S-
Molecular Weight 434.6 g/mol [1]
CAS Number 73025-02-2[4]
Appearance White crystalline solid or powder[4]
Solubility Soluble in DMSO and methanol[2][4]
Excitation Maximum (λex) ~335 - 345 nmDependent on solvent and binding state.[5]
Emission Maximum (λem) - Unbound ~550 nmIn aqueous buffer.[5]
Emission Maximum (λem) - Bound ~480 - 500 nmBound to Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).[5]
Binding Affinity (Kd) to HSA (secondary sites) ~8 x 10⁻⁷ M[6][7]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.

Direct Binding Assay: Determining the Affinity of DAUDA for a Target Protein

This protocol allows for the determination of the dissociation constant (Kd) of DAUDA for a specific protein.

Causality Behind Experimental Choices:

  • Choice of Buffer: A buffer such as PBS (pH 7.4) is chosen to maintain physiological pH and ionic strength, ensuring the protein remains in its native conformation.

  • DAUDA Concentration: A fixed, low micromolar concentration of DAUDA is used to ensure that the fluorescence signal is sensitive to protein binding without causing aggregation or inner filter effects.

  • Protein Titration: Incrementally adding the protein allows for the generation of a saturation binding curve, from which the Kd can be accurately determined.

Step-by-Step Methodology:

  • Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for DAUDA (e.g., λex = 345 nm, with an emission scan from 400 nm to 600 nm).[3]

  • Initial Measurement: Add a fixed concentration of DAUDA (e.g., 1 µM) to a quartz cuvette containing the experimental buffer and record the initial fluorescence spectrum.[3]

  • Protein Titration: Make sequential additions of a concentrated stock solution of the purified target protein to the cuvette. After each addition, gently mix and allow the system to equilibrate (typically 2-5 minutes) before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum of the bound DAUDA for dilution.

    • Plot the change in fluorescence intensity (ΔF) against the protein concentration.

    • Fit the data to a one-site binding (hyperbolic) equation to determine the Kd.

Competitive Displacement Assay: Determining the Affinity of Unlabeled Ligands

This assay is a powerful tool for screening and characterizing non-fluorescent compounds that compete with DAUDA for the same binding site.[8]

Causality Behind Experimental Choices:

  • Pre-formed Complex: A pre-formed complex of the protein and DAUDA at concentrations around the Kd of DAUDA ensures a stable baseline fluorescence signal that is sensitive to displacement by a competitor.[8]

  • Competitor Titration: Serial dilutions of the unlabeled competitor are added to determine the concentration required to displace 50% of the bound DAUDA (IC50).

  • Controls: Including controls for free DAUDA (no protein) and the DAUDA-protein complex (no competitor) are crucial for data normalization and establishing the dynamic range of the assay.[8]

Step-by-Step Methodology (96-well plate format):

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of DAUDA in 100% DMSO.[8]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the unlabeled competitor fatty acid in 100% DMSO. From this, create a series of dilutions in DMSO.[8]

    • Dilute the purified protein to the desired final concentration (e.g., 1-2 µM) in the assay buffer.[8]

  • Assay Plate Preparation:

    • To the wells of a black, opaque 96-well plate, add the protein and DAUDA (e.g., to a final concentration of 1 µM each in a final volume of 200 µL).[8]

    • Control Wells:

      • Buffer + DAUDA: To measure the fluorescence of free DAUDA.[8]

      • Buffer + DAUDA + Protein (no competitor): To measure the maximum fluorescence of the bound complex.[8]

  • Addition of Unlabeled Competitor: Add small aliquots (e.g., 1-2 µL) of the serially diluted unlabeled competitor stock solutions to the appropriate wells. To the "no competitor" control wells, add the same volume of pure DMSO to account for any solvent effects. The final DMSO concentration should be kept low (typically ≤1%).[8]

  • Incubation: Mix the plate gently and incubate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set around 345 nm and emission at the peak for bound DAUDA (e.g., 480-500 nm).[5]

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of DAUDA and Kd is the dissociation constant of DAUDA for the protein.[8]

Visualization of Experimental Workflows

To further clarify the practical application of DAUDA, the following diagrams illustrate the key experimental workflows.

Direct_Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis DAUDA DAUDA Solution Cuvette Cuvette with DAUDA & Buffer DAUDA->Cuvette Protein Protein Solution Titration Titrate with Protein Solution Protein->Titration Buffer Assay Buffer Buffer->Cuvette Cuvette->Titration Measure Measure Fluorescence Titration->Measure Plot Plot ΔF vs. [Protein] Measure->Plot Fit Fit to Binding Equation Plot->Fit Result Determine Kd Fit->Result Competitive_Binding_Assay cluster_prep Preparation cluster_exp Experiment (96-well plate) cluster_analysis Data Analysis Complex DAUDA-Protein Complex Plate Add Complex to Wells Complex->Plate Competitor Serial Dilutions of Competitor Add_Competitor Add Competitor Dilutions Competitor->Add_Competitor Plate->Add_Competitor Incubate Incubate to Equilibrium Add_Competitor->Incubate Read_Plate Read Fluorescence Incubate->Read_Plate Plot Plot Fluorescence vs. log[Competitor] Read_Plate->Plot Fit Fit to Sigmoidal Curve Plot->Fit IC50 Determine IC50 Fit->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive binding assay using DAUDA.

Applications in Drug Discovery and Development

DAUDA is an invaluable tool in the modern drug discovery pipeline.

  • High-Throughput Screening (HTS): The fluorescence displacement assay is readily adaptable to HTS formats, enabling the rapid screening of large compound libraries to identify novel ligands for FABPs and other lipid-binding proteins. [8][9]This allows for the efficient identification of "hits" that can be further optimized into lead compounds. [10][11]* Target Validation and Characterization: DAUDA assays can be used to validate whether a particular protein binds fatty acids and to characterize the nature of its binding pocket.

  • Structure-Activity Relationship (SAR) Studies: By determining the Ki values for a series of related compounds, researchers can build SAR models to guide the design of more potent and selective inhibitors.

  • Understanding Drug-Protein Interactions: DAUDA can be used to study the binding of drug candidates to plasma proteins like albumin, which can significantly impact their pharmacokinetic and pharmacodynamic properties. [6][7][12][13]It's important to note that for albumin, DAUDA has been shown to be a probe for the bilirubin-binding sites, which are not the primary long-chain fatty acid binding sites. [6][7][12]

Conclusion

DAUDA remains a cornerstone fluorescent probe for the investigation of hydrophobic binding sites in proteins. [3]Its environment-sensitive fluorescence provides a robust and quantitative method for determining binding affinities and for screening compound libraries. [3][5]The detailed protocols and data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, execute, and interpret experiments utilizing this versatile tool, thereby accelerating their research and discovery efforts.

References

  • Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

  • DAUDA Datasheet. DC Chemicals. [Link]

  • Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

  • Fluorescence emission spectra of DAUDA in the presence of rCsFABP and... ResearchGate. [Link]

  • 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid - DAUDA at Best Price, High Purity 98%. IndiaMART. [Link]

  • Zimmerman, A. W., Veerkamp, J. H., van Kuppevelt, T. H., & Maatman, R. G. (2001). Ligand specificity and conformational stability of human fatty acid-binding proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1548(1), 163-174. [Link]

  • Zheng, X., Liu, X., & Chen, Y. (2012). A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. Protein science : a publication of the Protein Society, 21(3), 427–432. [Link]

  • Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

  • 11-(Dansylamino)undecanoic acid. PubChem. [Link]

  • Dansyl acid. PubChem. [Link]

  • The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. [Link]

  • Liu, J., Tian, C., Jiang, T., Gao, Y., Zhou, Y., Li, M., & Du, L. (2017). Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. ACS medicinal chemistry letters, 8(4), 428–432. [Link]

  • Guchhait, N., Manna, A. K., & Das, S. (2011). Environment-sensitive amphiphilic fluorophore for selective sensing of protein. Journal of fluorescence, 21(2), 737–746. [Link]

  • McCluskey, A. C., St. John, J. V., & Storch, J. (2016). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of lipid research, 57(1), 146–154. [Link]

  • Ahn, K. H., & Jun, Y. W. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Shinde, P. B., & Shinde, S. L. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of analytical & pharmaceutical research, 10(4), 133‒142. [Link]

Sources

An In-depth Technical Guide on the Spectral Properties of 11-(Dansylamino)undecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quintessential Environmental Probe

In the landscape of molecular biology and pharmaceutical development, the ability to observe and quantify molecular interactions is a cornerstone of progress. Among the arsenal of available tools, environmentally sensitive fluorescent probes offer a particularly elegant and powerful approach. 11-(Dansylamino)undecanoic acid (DAUDA) has distinguished itself as a versatile and insightful probe.[1] Its utility is rooted in the profound sensitivity of its fluorescent properties to the polarity of its immediate surroundings, making it an exceptional tool for elucidating the intricacies of hydrophobic binding sites on proteins and the biophysical characteristics of lipid membranes.[1][2] This guide provides a comprehensive technical exploration of DAUDA's spectral properties, bridging fundamental principles with actionable experimental methodologies.

Core Principles: Structure and Solvatochromism

DAUDA is a fluorescent fatty acid analogue, ingeniously designed with a dansyl fluorophore attached to the terminus of an eleven-carbon aliphatic chain.[1] This amphipathic structure allows it to mimic natural fatty acids and partition into nonpolar environments, such as the hydrophobic pockets of proteins or the core of lipid membranes.[2][3]

The key to DAUDA's functionality is the solvatochromic nature of the dansyl group.[1] In a polar, aqueous environment, the fluorophore exhibits weak fluorescence.[1][2] However, upon transitioning to a nonpolar, hydrophobic environment, a significant increase in its fluorescence quantum yield is observed, accompanied by a characteristic blue shift in its emission maximum.[1] This phenomenon arises from the different ways polar and nonpolar solvents interact with the excited state of the dansyl fluorophore.

This dramatic and quantifiable change in fluorescence upon binding to a hydrophobic site is the foundational principle behind its widespread use in binding assays and membrane studies.[1]

Quantitative Spectral Profile

A thorough understanding of DAUDA's spectral characteristics is essential for designing robust experiments and accurately interpreting the resulting data.

Table 1: Key Spectroscopic Properties of 11-(Dansylamino)undecanoic acid

PropertyValueConditions and Remarks
Molecular Formula C₂₃H₃₄N₂O₄S[3]
Molecular Weight 434.6 g/mol [2][3]
Excitation Maximum (λex) ~335 - 345 nmDependent on solvent and binding state.[2]
Emission Maximum (λem) - Unbound ~550 nmIn aqueous buffer.[2]
Emission Maximum (λem) - Bound ~480 - 500 nmWhen bound to proteins like Human or Bovine Serum Albumin.[2] A significant blue shift is a key indicator of binding.
Binding Affinity (Kd) to HSA (secondary sites) ~8 x 10⁻⁷ M[2][4]
Quantum Yield (Φ) Environmentally dependentTypically low in polar solvents and high in non-polar environments.[1][2]
Fluorescence Lifetime (τ) Environmentally dependentExpected to increase in a non-polar environment.[2]

Experimental Design and Methodologies

The unique spectral properties of DAUDA enable its use in a variety of powerful experimental paradigms. Here, we detail the workflow for a competitive binding assay, a common application in drug discovery.

Competitive Binding Assay Workflow

This assay is designed to determine the binding affinity of a non-fluorescent test compound by measuring its ability to displace DAUDA from a target protein.[3]

Objective: To determine the inhibitory constant (Ki) or IC₅₀ of a test compound.

Principle: The displacement of DAUDA from the hydrophobic binding pocket of a protein by a competing ligand will result in a decrease in fluorescence intensity as the DAUDA is exposed to the polar aqueous environment.[3]

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[3]

    • Prepare a concentrated stock solution of DAUDA in an organic solvent such as DMSO or ethanol.[3]

    • Prepare serial dilutions of the non-fluorescent competitor ligand in the assay buffer.[3]

  • Assay Setup (96-well plate format):

    • Maximum Fluorescence Control: Add the target protein and DAUDA to wells at final concentrations that yield a robust fluorescence signal (e.g., 1 µM each).[3]

    • Background Control: Add only DAUDA to wells to determine the baseline fluorescence in the absence of the protein.[3]

    • Test Wells: Add the target protein and DAUDA at the same concentrations as the maximum fluorescence control, followed by the addition of the serially diluted competitor ligand.[3]

    • Ensure the final volume in all wells is constant by adding the appropriate amount of assay buffer.[3]

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a sufficient duration (e.g., 30 minutes) to allow the binding equilibrium to be reached. Protect the plate from light to prevent photobleaching.[3]

  • Fluorescence Measurement:

    • Use a fluorescence microplate reader.

    • Set the excitation wavelength to approximately 340-345 nm.[2][5]

    • Measure the emission intensity at the peak wavelength of bound DAUDA (around 480-520 nm).[2][3]

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.[3]

    • Plot the fluorescence intensity as a function of the competitor ligand concentration.[3]

    • Fit the resulting dose-response curve to a suitable model (e.g., a one-site competition model) to determine the IC₅₀ value of the competitor ligand.[3]

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis prep_protein Target Protein Stock Solution max_fluo Max Fluorescence: Protein + DAUDA prep_protein->max_fluo test_wells Test Wells: Protein + DAUDA + Ligand prep_protein->test_wells prep_dauda DAUDA Stock Solution prep_dauda->max_fluo bg_fluo Background: DAUDA only prep_dauda->bg_fluo prep_dauda->test_wells prep_ligand Competitor Ligand Serial Dilutions prep_ligand->test_wells incubation Incubate to Equilibrium (Protect from Light) max_fluo->incubation bg_fluo->incubation test_wells->incubation measurement Measure Fluorescence (Ex: ~345 nm, Em: ~480-520 nm) incubation->measurement plot Plot Fluorescence vs. [Competitor Ligand] measurement->plot fit Fit Data to Determine IC₅₀ / Ki plot->fit

Caption: Figure 1. Experimental workflow for a competitive binding assay using DAUDA.

Probing Lipid Membrane Properties

DAUDA's amphiphilic character also makes it an excellent probe for investigating the biophysical properties of lipid membranes.[2] When incorporated into a lipid bilayer, the dansyl group resides near the membrane-water interface, and its fluorescence is sensitive to the local polarity, hydration, and dynamics of this region.

Protocol for Membrane Fluidity Assessment:
  • Liposome Preparation: Prepare liposomes with the desired lipid composition using a standard method like thin-film hydration followed by extrusion.[2]

  • Labeling: Add DAUDA from a stock solution to the liposome suspension to a final concentration of 1-5 µM. The final concentration of the organic solvent should be kept to a minimum (<1%).[2]

  • Incubation: Incubate the mixture for 15-30 minutes to allow for the partitioning of DAUDA into the lipid bilayers.[2]

  • Fluorescence Anisotropy Measurement:

    • Equilibrate the sample in a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to ~345 nm and the emission wavelength to ~490 nm.[2]

    • Measure the steady-state fluorescence anisotropy. Changes in anisotropy can be correlated with changes in membrane fluidity.

G cluster_membrane Lipid Bilayer cluster_dauda DAUDA Probe cluster_principle Principle of Measurement membrane env_change Changes in Membrane (e.g., fluidity, polarity) dauda_head Dansyl Group (at interface) dauda_tail Aliphatic Chain (in core) spec_change Alter DAUDA's Fluorescence Properties (Intensity, Anisotropy, λem) env_change->spec_change causes

Caption: Figure 2. DAUDA as a probe for lipid membrane properties.

Authoritative Grounding and Mechanistic Insights

The utility of DAUDA has been well-established in the scientific literature. For instance, studies have shown its high affinity for bovine and human serum albumin (BSA and HSA), binding at multiple sites.[4][6] The spectral characteristics of bound DAUDA can even differ depending on the specific binding site, with HSA, for example, inducing a greater fluorescence enhancement and a shorter emission wavelength (480 nm) compared to BSA (495 nm).[4][6][]

Interestingly, displacement studies have indicated that DAUDA does not primarily bind to the high-affinity long-chain fatty acid-binding sites on albumin, but rather corresponds to the bilirubin-binding sites.[4][6] This highlights the importance of thorough characterization and validation when using any probe to ensure accurate interpretation of binding data.

Conclusion

11-(Dansylamino)undecanoic acid is a powerful and versatile fluorescent probe that provides invaluable insights into the hydrophobic microenvironments of proteins and lipid membranes. Its pronounced solvatochromic shift, coupled with its ability to mimic natural fatty acids, makes it an indispensable tool for researchers in drug discovery and molecular biology. By leveraging the detailed protocols and fundamental principles outlined in this guide, scientists can confidently employ DAUDA to unravel complex molecular interactions and advance their research objectives.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Utilizing DAUDA as a Fluorescent Probe for Hydrophobic Binding Sites.
  • Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy.
  • Benchchem. (n.d.). In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid.
  • Lee, S. H., et al. (2012). A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. Protein Science, 21(3), 409-415. [Link]

  • PubMed. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163-166. [Link]

  • Cayman Chemical. (n.d.). DAUDA (11-(Dansylamino)undecanoic Acid, CAS Number: 73025-02-2).
  • Ingenta Connect. (2023). Dansyl based selective fluorescence sensor for Hg in aqueous environment: an experimental and computational studies. Zeitschrift für Physikalische Chemie, 237(9), 1311-1323. [Link]

  • Benchchem. (2025). Commercial Availability and Application of 11-(dansylamino)undecanoic Acid in Preclinical Research.
  • National Center for Biotechnology Information. (n.d.). 11-(Dansylamino)undecanoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). CAS 112-37-8 (Undecanoic acid).
  • MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(1), 1-15. [Link]

  • ResearchGate. (n.d.). A dansyl-based fluorescent probe for sensing Cu2+ in aqueous solution. Request PDF.
  • Taylor & Francis. (2025). Design Strategies and Analytical Performance of Dansyl Fluorophore-Based Fluorescent Sensors for Mercury Ion (Hg2+) Detection in Water. Critical Reviews in Analytical Chemistry, 1-20. [Link]

Sources

Harnessing the Solvatochromic Dynamics of DAUDA: A Technical Guide for Structural Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structural biology and early-stage drug discovery, mapping the hydrophobic binding pockets of target proteins is a critical step in characterizing ligand-protein interactions. 11-(Dansylamino)undecanoic acid (DAUDA) serves as a premier, environmentally sensitive fluorescent probe designed specifically for this purpose[1]. Unlike covalent labels that permanently alter protein conformation, DAUDA acts as a reversible, non-covalent reporter[2]. Its utility is driven by a profound solvatochromic effect—a phenomenon where the fluorophore’s emission spectrum and quantum yield shift dramatically in response to the dielectric constant (polarity) of its immediate microenvironment[1][3].

This whitepaper provides an in-depth mechanistic analysis of DAUDA's solvatochromic behavior, translating photophysical theory into rigorous, self-validating experimental workflows for drug development professionals.

The Mechanistic Foundations of DAUDA Solvatochromism

The solvatochromic behavior of DAUDA is rooted in the photophysics of its dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, which functions as a "push-pull" fluorophore[3].

Upon excitation (typically between 335–345 nm), the dansyl group undergoes Intramolecular Charge Transfer (ICT)[3]. This rapid electron redistribution creates a highly dipolar excited state. The subsequent fluorescence emission is entirely dictated by how the surrounding solvent molecules interact with this newly formed dipole:

  • In Aqueous (Polar) Environments: Water molecules rapidly reorient around the highly dipolar excited state, stabilizing it through dipole-dipole interactions[3]. This solvent relaxation lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift with an emission maximum around 540–560 nm[1][4]. Furthermore, the polar environment facilitates non-radiative decay pathways, leading to a severely quenched (low) fluorescence quantum yield[1].

  • In Hydrophobic (Nonpolar) Environments: When DAUDA partitions into the hydrophobic core of a lipid membrane or the binding pocket of a protein (e.g., Fatty Acid Binding Proteins), it is shielded from polar water molecules[1]. The lack of solvent relaxation preserves the high energy of the excited state. Consequently, the emission undergoes a pronounced hypsochromic (blue) shift to approximately 480–510 nm, accompanied by up to a 60-fold enhancement in fluorescence intensity[1].

Structural Biology Context: Mapping Hydrophobic Pockets

DAUDA’s aliphatic undecanoic acid chain allows it to mimic endogenous fatty acids, making it an exceptional probe for characterizing lipid-binding proteins and serum albumins[1][5].

For example, crystallographic and displacement studies have demonstrated that DAUDA binds specifically to the FA6 and FA7 fatty acid binding sites on Human Serum Albumin (HSA), as well as the primary bilirubin binding site[5]. Because DAUDA's fluorescence is highly dependent on the exclusion of water, the magnitude of the blue shift and intensity enhancement directly correlates with the hydrophobicity and structural occlusion of the specific protein pocket it occupies[1].

Quantitative Photophysical Data

To facilitate experimental design, the stark contrast in DAUDA's photophysical properties between unbound and bound states is summarized below.

ParameterAqueous Environment (Unbound / Polar)Hydrophobic Environment (Bound / Nonpolar)
Local Dielectric Context High (Exposed to bulk solvent)Low (Shielded within protein pocket)
Excitation Maximum (λex) ~345 nm~335 - 345 nm[2]
Emission Maximum (λem) ~540 - 560 nm[4]~480 - 510 nm[1][4]
Fluorescence Intensity Low (Quenched via non-radiative decay)High (Up to 60-fold enhancement)
Photophysical State Relaxed ICT state[3]Unrelaxed, highly dipolar excited state[3]

Designing a Self-Validating Competitive Binding Assay

In drug discovery, DAUDA is predominantly used in competitive displacement assays to determine the binding affinity (


 or 

) of non-fluorescent drug candidates[1]. As a Senior Application Scientist, I mandate that such assays must be self-validating . A common pitfall in fluorescence assays is misinterpreting a drop in signal as true displacement, when it may actually be caused by the test ligand directly quenching the fluorophore (e.g., via the inner filter effect or collisional quenching).

To ensure scientific integrity, the following protocol utilizes a ratiometric dual-wavelength measurement to establish causality. True displacement must result in DAUDA returning to the aqueous phase, which causes both a decrease in the bound signal and a proportional increase in the unbound signal.

Step-by-Step Methodology

Phase 1: Optimization & Complex Formation

  • Buffer Preparation: Prepare a physiologically relevant buffer (e.g., 20 mM Tris-HCl, pH 8.0)[2]. Causality: Maintaining native pH is critical, as extreme pH can alter the protonation state of the protein's binding pocket, artificially altering DAUDA's affinity.

  • Determine Optimal Probe Concentration: Titrate the target protein into a fixed concentration of DAUDA (e.g., 1–2 µM)[2][4]. Excite at 345 nm and monitor emission at 500 nm[2].

  • Establish the Baseline: Select a protein concentration that yields ~80% of maximum fluorescence. This ensures the system is sensitive to displacement while providing a robust signal-to-noise ratio.

Phase 2: Self-Validating Displacement

  • Ligand Titration: Aliquot the optimized Protein-DAUDA complex into a microplate. Titrate increasing concentrations of the unlabeled drug candidate into the wells[2].

  • Control Implementation (Critical): In parallel, titrate the drug candidate into a solution of DAUDA without the protein. Causality: This isolates the variables, proving that any signal reduction in the main assay is due to pocket displacement, not direct ligand-DAUDA interaction.

  • Ratiometric Measurement: Excite the plate at 345 nm. Instead of only reading the peak bound emission (500 nm), record the full emission spectrum (450 nm to 600 nm), or specifically measure at both 500 nm and 550 nm[2][4].

  • Data Interpretation: As the drug candidate displaces DAUDA, the fluorescence at 500 nm will decrease, and the fluorescence at 550 nm will marginally increase (reflecting the probe re-entering the polar aqueous phase)[6]. The presence of an isosbestic point in the spectral overlay mathematically validates that a 1:1 competitive displacement is occurring, confirming the structural integrity of the assay.

Workflow Visualization

DAUDA_Validation_Logic Start Initiate Competitive Binding Assay AddLigand Titrate Test Ligand into Protein-DAUDA Complex Start->AddLigand Measure Dual-Wavelength Measurement (Em: 500 nm & 550 nm) AddLigand->Measure Decision Observe Spectral Shift? Measure->Decision TrueDisplacement Valid Displacement: ↓ 500 nm, ↑ 550 nm (DAUDA enters aqueous phase) Decision->TrueDisplacement Yes FalsePositive False Positive / Quenching: ↓ 500 nm, No ↑ at 550 nm (Direct ligand interference) Decision->FalsePositive No

Self-validating logic tree for DAUDA competitive displacement utilizing ratiometric emission.

References

  • An In-depth Technical Guide to Utilizing DAUDA as a Fluorescent Probe for Hydrophobic Binding Sites - Benchchem. 1

  • A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC, NIH. 5

  • Polarity-based fluorescence probes: properties and applications - PMC, NIH. 3

  • Acrylodan vs. DAUDA: A Comparative Guide for Protein Labeling and Interaction Studies - Benchchem. 2

  • Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy - Benchchem. 4

  • DAUDA lipid and membrane probe (ab189807) - Abcam. Link

  • In-Depth Technical Guide: 11-(dansylamino)undecanoic acid - Benchchem. 6

Sources

The DAUDA Standard: A Technical Guide to Purity, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Sources and Purity of DAUDA for Laboratory Use Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Solvatochromic Imperative

11-(Dansylamino)undecanoic acid (DAUDA) is not merely a reagent; it is a molecular reporter whose utility hinges entirely on the solvatochromic properties of the dansyl fluorophore. In the drug discovery pipeline—specifically for Fatty Acid Binding Proteins (FABPs) and albumin displacement assays—DAUDA serves as a surrogate ligand. Its fluorescence emission shifts from ~540 nm (weak, polar environment) to ~500 nm (intense, hydrophobic pocket) upon binding.

However, the reliability of this "turn-on" signal is frequently compromised by commercial impurities.[1] A 95% pure sample may yield 50% error in


 determinations if the 5% impurity is a highly fluorescent hydrolysis product. This guide synthesizes commercial sourcing strategies with a rigorous, self-validating protocol for laboratory use.

Commercial Landscape & Sourcing Strategy

The Supply Chain

DAUDA is available from several major life science suppliers. While "Analytical Grade" is the standard, the definition of purity varies between High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) analysis.

SupplierProduct TierPurity SpecificationPrimary Solvent for StockNotes
Sigma-Aldrich (Merck) BioReagent

(TLC)
DMSO / MethanolIndustry standard; often cited in FABP literature.[1]
Cayman Chemical Research Grade

DMF / DMSO / EthanolSupplied as a crystalline solid; rigorous QC on lipid analogs.[1]
MedChemExpress (MCE) Fluorescent Dye

(HPLC)
DMSOProvides specific HPLC traces; useful for strict QC requirements.
BenchChem Bio-Assay

DMSOOften packaged specifically for high-throughput screening (HTS).[1]
The Impurity Profile: What to Watch For

The synthesis of DAUDA typically involves reacting Dansyl Chloride with 11-Aminoundecanoic Acid .[1] This process generates specific impurities that affect fluorescence data differently.[1]

  • Impurity A: Dansyl Sulfonic Acid (Hydrolyzed Dansyl-Cl):

    • Nature:[1] Highly water-soluble, highly fluorescent.[1]

    • Impact: Causes high background fluorescence in the buffer control (blank). It does not bind to the protein's hydrophobic pocket but swamps the detector, reducing the dynamic range of the assay.

  • Impurity B: Unreacted 11-Aminoundecanoic Acid:

    • Nature:[1] Non-fluorescent.[1]

    • Impact: Acts as a "silent competitor."[1] It binds to the FABP/Albumin active site, displacing DAUDA and artificially inflating the apparent

      
       (lowering affinity).
      
  • Impurity C: Bis-Dansyl Species:

    • Nature:[1] Rare, but possible if the fatty acid chain has secondary amines (unlikely in pure 11-aminoundecanoic acid).[1]

Recommendation: Prioritize suppliers providing HPLC data over TLC. TLC often fails to resolve the hydrolyzed dansyl acid from the product effectively in certain solvent systems.

Technical Protocol: A Self-Validating System

To ensure scientific integrity, do not assume the mass on the vial label is 100% active fluorophore. Use this protocol to validate concentration and activity.

Step 1: Stock Solution Preparation

DAUDA is hydrophobic.[1] Dissolving directly in aqueous buffer will result in micelle formation and erratic signal.[1]

  • Solvent: Dissolve solid DAUDA in 100% DMSO or Ethanol to a target concentration of 10 mM.

  • Storage: Aliquot into amber vials (light sensitive). Store at -20°C. Stable for >6 months.

Step 2: Concentration Verification (The Beer-Lambert Check)

Mass-based preparation is prone to error due to hygroscopic salts.[1] Verify the actual concentration using UV-Vis absorbance.[1]

  • Diluent: Methanol (Do not use water/PBS for this check).[1]

  • Wavelength: 335 nm.[1][2][3]

  • Extinction Coefficient (

    
    ):  Use 
    
    
    
    (standard for dansyl sulfonamides in methanol).[1]
  • Calculation:

    
    .[1]
    
Step 3: The Displacement Assay Workflow

This protocol determines the binding affinity of a test drug by displacing DAUDA from a target protein (e.g., FABP4).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Use low-binding plastics).[1]

  • Protein: Recombinant FABP (Final conc: 1

    
    M).[1]
    
  • Probe: DAUDA (Final conc: 1

    
    M).[1][3]
    

Procedure:

  • Equilibration: Mix Protein + DAUDA in buffer. Incubate 15 mins at RT.[1][2]

    • Checkpoint: Fluorescence at 500 nm should be >10x higher than DAUDA in buffer alone.[1] If <5x, check protein activity or DAUDA purity (Impurity A).

  • Titration: Add Test Compound (dissolved in DMSO) in serial dilutions. Keep DMSO constant (<2%).[1]

  • Measurement: Excitation: 345 nm | Emission: 500 nm.[1][2]

  • Analysis: Plot Fluorescence vs. Log[Drug]. Fit to a one-site competition model.

Visualization of Mechanisms & Workflows[4]

Diagram: The Chemistry of Impurities

This diagram illustrates the synthesis pathway and where critical impurities originate.

DAUDA_Synthesis_Impurities DansylCl Dansyl Chloride (Fluorescent Precursor) Reaction Rxn DansylCl->Reaction Amine 11-Aminoundecanoic Acid (Fatty Acid Chain) Amine->Reaction DAUDA DAUDA (Target Probe) Reaction->DAUDA Main Product ImpurityA Impurity A: Dansyl Sulfonic Acid (Hydrolysis Product) Reaction->ImpurityA Side Rxn (Moisture) ImpurityB Impurity B: Unreacted Fatty Acid (Silent Competitor) Reaction->ImpurityB Incomplete Conversion HighBackground High Background Fluorescence ImpurityA->HighBackground SilentComp False Kd (Inhibition) ImpurityB->SilentComp

Caption: Figure 1. Origin of critical impurities in DAUDA synthesis. Impurity A (Hydrolysis) destroys assay signal-to-noise ratio, while Impurity B (Unreacted Amine) alters calculated binding constants.[1]

Diagram: The Displacement Assay Logic

A flowchart demonstrating the self-validating experimental loop.

DAUDA_Assay_Workflow Start Start: DAUDA Stock (DMSO) QC_Step QC: Absorbance @ 335nm (Verify Conc via Beer's Law) Start->QC_Step Complex Form Complex: Protein + DAUDA QC_Step->Complex Conc Verified Check_Signal Checkpoint: Is F(bound) > 10 * F(free)? Complex->Check_Signal Proceed Proceed to Titration Check_Signal->Proceed Yes Troubleshoot Troubleshoot: 1. Degraded Protein? 2. Impure DAUDA? Check_Signal->Troubleshoot No Titrate Add Competitor (Drug) Measure F @ 500nm Proceed->Titrate Result Calculate IC50 / Ki Titrate->Result

Caption: Figure 2. Self-validating workflow for DAUDA displacement assays. The "Checkpoint" step is critical for distinguishing between inactive protein and impure probe.

References

  • BenchChem. Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy. Retrieved from [4]

  • Cayman Chemical. DAUDA Product Information and Purity Specifications.[1] Retrieved from

  • Sigma-Aldrich. 11-(Dansylamino)undecanoic acid BioReagent Technical Data.[1] Retrieved from [1]

  • Wilton, D. C. (1990).[1] The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites.[1] Biochemical Journal.[1] Retrieved from

  • Molecular Probes (Thermo Fisher). Dansyl Chloride and Its Derivatives - Technical Specifications. (Inferred general dansyl extinction coefficients). Retrieved from

Sources

11-(dimethylamino)undecanoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-(dansylamino)undecanoic acid, a fluorescent fatty acid analog of significant interest in biochemical and pharmaceutical research. While the specific query for "11-(dimethylamino)undecanoic acid" does not correspond to a commonly indexed chemical entity, the structural features of 11-(dansylamino)undecanoic acid, which contains a dimethylamino group within its dansyl moiety, suggest it as the likely compound of interest. This guide will therefore focus on this molecule, widely known by its acronym, DAUDA. We will delve into its core properties, including its CAS number and synonyms, and explore its primary application as a fluorescent probe for studying protein-ligand interactions, particularly with fatty acid-binding proteins (FABPs). Detailed experimental protocols for its use in fluorescence displacement assays are provided, along with visualizations to elucidate the experimental workflow and underlying principles.

Chemical Identity and Properties

11-(Dansylamino)undecanoic acid (DAUDA) is a synthetic molecule that combines the structural features of a long-chain fatty acid with a fluorescent dansyl group. This unique structure allows it to mimic natural fatty acids and report on its binding environment through changes in its fluorescence properties.

1.1. CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following number to 11-(dansylamino)undecanoic acid:

  • CAS Number: 73025-02-2[1][2][3]

This compound is also known by several synonyms in the scientific literature and commercial catalogs:

  • DAUDA[1][2]

  • 11-((5-Dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid[1]

  • 11-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-undecanoic acid[2]

  • 11-DAUDA[1]

  • Dauda-11[1]

1.2. Physicochemical Properties

A summary of the key physicochemical properties of DAUDA is presented in the table below. This information is essential for the accurate preparation of stock solutions and the design of robust experimental protocols.

PropertyValueSource
Molecular Formula C₂₃H₃₄N₂O₄S[1][2][3]
Molecular Weight 434.6 g/mol [2][4]
Appearance White crystalline solid or powder[4]
Solubility Soluble in DMF, DMSO, and Ethanol[2][5]
Fluorescence (in Methanol) λex: ~335 nm; λem: ~516 nm[4][5]

1.3. Chemical Structure

The chemical structure of 11-(dansylamino)undecanoic acid is depicted below. The molecule consists of an eleven-carbon undecanoic acid chain, with a dansyl group attached to the terminal amino group. The dansyl group itself is comprised of a dimethylamino naphthalene sulfonyl moiety, which is responsible for the molecule's fluorescent properties.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dauda Prepare DAUDA Stock Solution (10 mM in DMSO) add_dauda Add fixed concentration of DAUDA to wells prep_dauda->add_dauda prep_fabp Prepare FABP Stock Solution add_fabp Add fixed concentration of FABP to wells prep_fabp->add_fabp prep_competitor Prepare Competitor Stock Solutions add_competitor Add varying concentrations of competitor to wells prep_competitor->add_competitor add_fabp->add_dauda add_dauda->add_competitor add_controls Include controls (max & background fluorescence) add_competitor->add_controls incubate Incubate to reach equilibrium add_controls->incubate measure Measure fluorescence (Ex: ~340 nm, Em: ~520 nm) incubate->measure subtract_bg Subtract background fluorescence measure->subtract_bg normalize Normalize data to % of max fluorescence subtract_bg->normalize plot Plot normalized data vs. log[competitor] normalize->plot fit Fit to sigmoidal curve to determine IC₅₀ plot->fit calculate_ki Calculate Ki using Cheng-Prusoff equation fit->calculate_ki

Caption: Workflow for a competitive fluorescence displacement assay using DAUDA.

Concluding Remarks

11-(Dansylamino)undecanoic acid (DAUDA) is an invaluable tool for researchers in the fields of biochemistry and drug discovery. Its environment-sensitive fluorescence provides a robust and sensitive method for studying the interactions of fatty acids and other lipophilic molecules with their binding proteins. The detailed experimental protocol provided in this guide serves as a starting point for the design and execution of fluorescence displacement assays to characterize the binding of novel ligands to fatty acid-binding proteins and other relevant targets. As research into the roles of FABPs in metabolic and inflammatory diseases continues to expand, the utility of probes like DAUDA in the development of new therapeutics is likely to grow.

References

  • PubChem. (n.d.). 11-(Dansylamino)undecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ExportersIndia. (n.d.). 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid - DAUDA at Best Price, High Purity 98%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). 11-Aminoundecanoic Acid: A Key Intermediate for Pharmaceutical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 11-Aminoundecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Undecanoic acid, 11-(acetylamino)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing DAUDA in Fluorescence Spectroscopy for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic principles, physicochemical data, and self-validating experimental protocols for DAUDA-based fluorescence displacement assays.

Mechanistic Principles of DAUDA Fluorescence

11-(Dansylamino)undecanoic acid (DAUDA) is a highly sensitive, environment-responsive fluorescent probe used extensively to characterize hydrophobic binding pockets in macromolecules[1]. The molecule consists of an 11-carbon aliphatic chain—mimicking a natural long-chain fatty acid—terminating in a 1[1].

The analytical power of DAUDA is rooted in its profound solvatochromism :

  • Aqueous (Polar) Environment: When free in an aqueous buffer, the dansyl group is highly exposed to the polar solvent, which promotes non-radiative decay pathways. Consequently, free DAUDA exhibits a low fluorescence quantum yield and a red-shifted emission maximum (

    
     nm)[2].
    
  • Hydrophobic (Non-polar) Environment: Upon binding to a hydrophobic protein pocket—such as the internal cavity of Fatty Acid-Binding Proteins (FABPs), serum albumins (HSA/BSA), or the 3—the fluorophore is shielded from the polar solvent[3]. This environmental shift restricts non-radiative relaxation, resulting in a dramatic increase in fluorescence intensity and a hypsochromic (blue) shift in the emission maximum (

    
     nm)[1][2].
    

The Causality of the Displacement Assay: Because of this distinct spectral shift, DAUDA acts as an ideal reporter for competitive binding. When a non-fluorescent ligand (e.g., a novel drug candidate or unlabeled fatty acid) successfully competes for the same binding site, DAUDA is expelled back into the aqueous phase. This physical displacement causes a proportional4, allowing for the precise calculation of the competitor's binding affinity[4][5].

Physicochemical & Spectroscopic Properties

To ensure experimental reproducibility and accurate molar calculations, the fundamental properties of DAUDA are summarized below.

PropertyValueConditions / Notes
Molecular Formula

-
Molecular Weight 434.6 g/mol -
Excitation Maximum (

)
~335 - 345 nmDependent on solvent and binding state[2]
Emission Maximum (Unbound) ~540 - 550 nmIn aqueous buffer (low quantum yield)[2]
Emission Maximum (Bound) ~480 - 510 nmBound to FABP, HSA, or BSA (high quantum yield)[2][6]
Solubility Soluble in DMSO, MethanolPrepare 10 mM stock solutions in DMSO[7]

Experimental Workflows & Protocols

The following protocols establish a self-validating system. By first determining the dissociation constant (


) of DAUDA for the target protein (Protocol A), you establish the dynamic range required for the subsequent Competitive Displacement assay (Protocol B).
Protocol A: Direct Binding Assay (Determining DAUDA )

Causality Check: This step is mandatory to ensure the target protein is active and to identify the optimal concentrations for the displacement assay. Operating below the protein's saturation point is critical to maintain assay sensitivity.

Materials:

  • Target Protein (e.g., FABP or HSA) purified and dialyzed into Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • DAUDA Stock Solution (10 mM in DMSO).

  • Black, opaque 96-well microplates.

Step-by-Step Methodology:

  • Prepare Working Solutions: Dilute the DAUDA stock in Assay Buffer to a working concentration of 2

    
    M. Prepare a serial dilution of the target protein ranging from 0 to 10 
    
    
    
    M.
  • Assay Setup: To each well, add 100

    
    L of the 2 
    
    
    
    M DAUDA solution (final assay concentration: 1
    
    
    M). Add 100
    
    
    L of the respective protein dilutions.
  • Equilibration: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding equilibrium to establish[7].

  • Measurement: Read the plate using a microplate fluorometer. Set6[6].

  • Validation Control: Include a "Buffer + DAUDA" well to establish baseline aqueous fluorescence, and a "Buffer + Protein" well to account for intrinsic protein auto-fluorescence[4].

Protocol B: Competitive Displacement Assay (Determining Ligand )

Causality Check: By pre-forming the Protein-DAUDA complex, the system is primed at maximum fluorescence. Titrating the unlabeled competitor will displace DAUDA, quenching the signal. The rate of quenching is directly proportional to the competitor's affinity[5].

Step-by-Step Methodology:

  • Complex Formation: Based on the

    
     determined in Protocol A, select a protein concentration that yields ~80% maximal fluorescence (e.g., 1 
    
    
    
    M FABP) and mix with 1
    
    
    M DAUDA[4].
  • Competitor Titration: Prepare a serial dilution of the unlabeled test compound (drug candidate or fatty acid) in Assay Buffer (e.g., 0.01

    
    M to 100 
    
    
    
    M)[7].
  • Assay Setup (200

    
    L final volume): 
    
    • Blank: 200

      
      L Buffer.
      
    • Free DAUDA Control (Minimum Fluorescence): 100

      
      L of 2 
      
      
      
      M DAUDA + 100
      
      
      L Buffer[2].
    • Bound Complex Control (Maximum Fluorescence): 100

      
      L of 2 
      
      
      
      M DAUDA + 50
      
      
      L of 4
      
      
      M Protein + 50
      
      
      L Buffer.
    • Test Wells: 100

      
      L of 2 
      
      
      
      M DAUDA + 50
      
      
      L of 4
      
      
      M Protein + 50
      
      
      L of serially diluted test compound[2].
  • Incubation & Measurement: Incubate for 30 minutes in the dark. Measure fluorescence at

    
     nm and 
    
    
    
    nm.

Data Analysis & Interpretation

To calculate the inhibitory concentration (


) and the binding affinity constant (

) of the unlabeled ligand:
  • Normalize Data: Subtract the background fluorescence (Free DAUDA Control) from all test wells. Calculate the percentage of remaining fluorescence relative to the Bound Complex Control.

  • Determine

    
    :  Plot the normalized fluorescence against the log concentration of the competitor. Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to find the 
    
    
    
    [4].
  • Calculate

    
    :  Apply the Cheng-Prusoff equation to determine the absolute binding affinity:
    
    
    
    
    (Note: If residual fluorescence is observed even at saturating competitor concentrations, this may indicate the 8, requiring advanced multi-site binding models in software like COPASI)[8].

Workflow Visualization

DAUDA_Assay Step1 Free DAUDA (Aqueous Phase) Weak Red Em: ~550nm Step2 Protein-DAUDA Complex (Hydrophobic Pocket) Strong Blue Em: ~500nm Step1->Step2 Direct Binding (Determine Kd) Step4 Protein-Ligand Complex + Displaced DAUDA Fluorescence Quenched Step2->Step4 Competitive Displacement Step3 Unlabeled Ligand (Drug / Fatty Acid) Step3->Step4 Titration

DAUDA competitive displacement assay mechanism for protein-ligand binding.

References

  • BenchChem: 4

  • BenchChem: 5

  • BenchChem: 7

  • BenchChem: 1

  • BenchChem: 2

  • NIH/PMC: 8

  • Portland Press: 6

  • ACS Publications: 3

Sources

Application Note: Competitive Binding Assays using DAUDA Solvatochromic Probes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental protocol for DAUDA competitive binding assay Content Type: Application Notes and Protocols


, 

) via Fluorescence Displacement

Abstract & Introduction

Characterizing the binding affinity of lipophilic ligands to carrier proteins—such as Fatty Acid Binding Proteins (FABPs) and Serum Albumin (HSA/BSA)—is a critical step in metabolic research and drug discovery.[1] Traditional radioligand assays are cumbersome and require safety regulation.

This guide details the protocol for using 11-(Dansylamino)undecanoic acid (DAUDA) , a solvatochromic fluorescent fatty acid analogue.[2] DAUDA functions as an environment-sensitive probe: it exhibits weak fluorescence in aqueous solution but undergoes a dramatic increase in quantum yield and a "blue shift" in emission maximum upon entering a hydrophobic protein pocket.[1][2][3] This property allows for the development of sensitive, real-time competitive binding assays to determine the inhibition constant (


) of non-fluorescent drug candidates or lipids.
The Solvatochromic Mechanism

The dansyl fluorophore in DAUDA is sensitive to the polarity of its environment.

  • Aqueous State (Free): High polarity leads to solvent relaxation, resulting in low fluorescence intensity and a red-shifted emission (

    
    ).
    
  • Bound State (Hydrophobic): The protein pocket shields the fluorophore from water. This restricts solvent relaxation, significantly enhancing fluorescence intensity and shifting emission to the blue (

    
    ).
    

Experimental Principle

The assay relies on Fluorescence Displacement .[1][4] A pre-formed complex of Protein-DAUDA is titrated with a non-fluorescent competitor ligand.[1][3] As the competitor displaces DAUDA from the binding pocket, the DAUDA is released back into the aqueous buffer, causing a decrease in fluorescence intensity at the bound wavelength (typically 500 nm).

Mechanistic Diagram

DAUDA_Mechanism cluster_spectra Spectral Shift FreeDAUDA Free DAUDA (Aqueous) Complex Protein-DAUDA Complex (High Fluorescence) FreeDAUDA->Complex Bind (Hydrophobic Pocket) Displaced Displaced DAUDA (Fluorescence Quenched) FreeDAUDA->Displaced Return to 550nm (Low QY) Protein Lipid Binding Protein (FABP/HSA) Protein->Complex Complex->Displaced Competitor Addition Competitor Non-Fluorescent Competitor Competitor->Displaced Displaces Probe

Caption: Cycle of DAUDA binding and displacement. The transition from the green 'Complex' state to the grey 'Displaced' state is the measurable signal.

Materials & Reagents

Reagents
ReagentSpecificationStorageNotes
DAUDA >95% Purity-20°C, DarkLight sensitive. Stock in DMSO/EtOH.[2]
Protein Purified FABP/HSA-80°CMust be delipidated (Lipidex-1000 treated).[5]
Competitor Test Ligand-20°CDissolve in DMSO/EtOH.
Buffer PBS or Tris-HCl4°CpH 7.4. Filter sterilized.
Solvent DMSO or EthanolRTKeep final assay concentration <1%.[2][5]
Equipment
  • Fluorescence Spectrophotometer: Capable of excitation at 345 nm and emission scanning 400–600 nm.[1][6]

  • Cuvettes/Plates: Quartz cuvettes (for high precision) or Black 96-well non-binding plates (for screening).

Protocol 1: Determination of DAUDA (Saturation Binding)

Before performing competition assays, you must determine the affinity of DAUDA for your specific protein to select the correct concentrations.

  • Preparation:

    • Prepare 2 mL of 2 µM Protein solution in Assay Buffer.

    • Prepare a 200 µM DAUDA working stock in buffer (from 10 mM DMSO stock).

  • Titration:

    • Place 2 mL Protein solution in the cuvette.

    • Measure baseline fluorescence (Ex: 345 nm, Em: 450–550 nm).

    • Titrate DAUDA in small aliquots (e.g., 0.1 µM steps) up to saturation (typically ~5–10 µM final).

    • Mix by inversion and incubate 2 mins after each addition.

  • Control:

    • Perform an identical titration of DAUDA into Buffer only (no protein) to account for background fluorescence of free DAUDA.

  • Analysis:

    • Subtract the "Buffer only" signal from the "Protein" signal at

      
       (approx 500 nm).
      
    • Plot

      
       vs. [DAUDA].[1][4] Fit to a one-site saturation model:
      
      
      
      
    • Note: For FABPs,

      
       is typically 0.2–2.0 µM. For HSA, DAUDA binds secondary sites with 
      
      
      
      .

Protocol 2: Competitive Binding Assay (Displacement)

This is the core workflow to determine the affinity of your test drug/lipid.

Experimental Workflow

Workflow Step1 1. Prepare Stock Solutions (Protein, DAUDA, Ligand) Step2 2. Form Complex Mix Protein + DAUDA (1:1 ratio) Incubate 15 min, Dark Step1->Step2 Step3 3. Aliquot to Wells Add 190 µL Complex per well Step2->Step3 Step4 4. Titrate Competitor Add 10 µL Ligand (Serial Dilution) Step3->Step4 Step5 5. Measure Fluorescence Ex: 345nm | Em: 500nm Step4->Step5

Caption: Step-by-step workflow for the DAUDA displacement assay in a 96-well plate format.

Detailed Steps
  • Complex Formation:

    • Calculate the required volume.[2] Concentration is critical.

    • Standard: 1 µM Protein + 1 µM DAUDA in Assay Buffer.[3]

    • Why? 1:1 stoichiometry ensures the signal is sensitive to displacement. Excess DAUDA increases background noise.

    • Incubate for 30 minutes at Room Temperature in the dark to reach equilibrium.

  • Plate Setup:

    • Add 198 µL of the pre-formed Complex to each well of a black 96-well plate.

    • Controls:

      • Max Signal: Protein + DAUDA + Solvent Vehicle (no competitor).

      • Min Signal: Buffer + DAUDA (no protein) OR Protein + DAUDA + Excess known displacer (e.g., 10 µM Oleic Acid).

  • Titration:

    • Add 2 µL of Competitor Ligand (100x stock) to experimental wells.

    • Test range: Typically 0.01 µM to 50 µM final concentration.

  • Measurement:

    • Shake plate for 30 seconds. Incubate 15 mins dark.

    • Read Fluorescence: Ex 345 nm / Em 500 nm .

Data Analysis & Calculations

IC50 Determination

Normalize your raw fluorescence units (RFU) to percentage displacement:



Plot % Binding vs. log[Competitor]. Fit to a sigmoidal dose-response (variable slope) equation to find the 

.[3]
Ki Calculation (Cheng-Prusoff)

The


 is not the true dissociation constant. You must correct for the competition using the Cheng-Prusoff equation adapted for fluorescence displacement:


  • 
     : Determined from your plot.[3]
    
  • 
     : The total concentration of DAUDA used (e.g., 1 µM).[3]
    
  • 
     : The affinity of DAUDA for the protein (determined in Protocol 1).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Free DAUDA fluorescenceReduce [DAUDA] to 0.8x [Protein]. Ensure Ex/Em filters are tight (345/500).
No Displacement Ligand insolubilityCheck Ligand solubility in buffer. Use BSA-coated tubes if ligand sticks to plastic.
Inner Filter Effect High Ligand AbsorbanceIf ligand absorbs at 345nm, it absorbs excitation light. Correct mathematically or lower concentration.
Blue Shift Absent Protein not bindingEnsure protein is delipidated. Endogenous lipids block DAUDA binding.

References

  • Wilkinson, T. C., & Wilton, D. C. (1987). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 247(2), 485–488. Link

  • Thumser, A. E., & Wilton, D. C. (1994). The binding of 11-(dansylamino)undecanoic acid to rat liver fatty acid-binding protein: A fluorescence study. Biochemical Journal, 300(Pt 3), 827–833. Link

  • BenchChem. Application Notes: DAUDA Displacement Assay for Unlabeled Fatty Acids. BenchChem Protocols. Link

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

Sources

Application Note: Determining Ligand Binding Affinities Using the Fluorescent Probe 11-(Dansylamino)undecanoic Acid (DAUDA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocols.

Introduction & Mechanistic Principles

11-(Dansylamino)undecanoic acid (DAUDA) is an environmentally sensitive fluorescent fatty acid analogue extensively used to characterize hydrophobic binding pockets in macromolecules, particularly Fatty Acid Binding Proteins (FABPs) and serum albumins[1][2].

As a Senior Application Scientist, I emphasize that understanding the solvatochromic causality of DAUDA is critical for assay design. DAUDA consists of a dansyl fluorophore conjugated to an 11-carbon aliphatic chain[1]. In polar, aqueous environments, the dipole moment of the excited state interacts strongly with water molecules, leading to non-radiative energy decay; thus, free DAUDA exhibits weak fluorescence with an emission maximum around 550 nm[1][2].

However, when DAUDA partitions into a nonpolar, hydrophobic protein binding pocket, it is shielded from aqueous quenching. This microenvironment shift causes a dramatic increase in the fluorescence quantum yield and a characteristic "blue shift" of the emission maximum to approximately 480–500 nm[1][2]. By monitoring this specific blue-shifted emission, researchers can establish a highly sensitive, self-validating system to quantify direct protein-ligand interactions and execute competitive displacement assays without the need for radioligands[3][4].

DAUDA_Mechanism Free Free DAUDA (Aqueous Buffer) Signal1 Weak Fluorescence (λem ~550 nm) Free->Signal1 Bound Bound DAUDA (Hydrophobic Pocket) Free->Bound + Target Protein Signal2 Strong Fluorescence Blue Shift (λem ~480-500 nm) Bound->Signal2 Displaced Displaced DAUDA + Bound Competitor Bound->Displaced + Competitor Ligand Signal3 Fluorescence Quenching (Signal Decrease) Displaced->Signal3

Mechanistic pathway of DAUDA solvatochromism and competitive displacement.

Physicochemical Properties & Reference Data

Robust experimental setups require precise handling of the probe. DAUDA is highly lipophilic and must be reconstituted in organic solvents (DMSO or Ethanol) before dilution into aqueous assay buffers[1][5].

Table 1: Key Physicochemical and Spectral Properties of DAUDA

PropertyValueExperimental Context
Molecular Weight 434.6 g/mol Essential for accurate molarity calculations[2][5].
Molecular Formula C₂₃H₃₄N₂O₄SSynthetic fatty acid analogue[2][5].
Solubility DMSO, Ethanol, MethanolStock solutions typically prepared at 1-10 mM in 100% DMSO[1][5].
Excitation Max (

)
~335 - 345 nmOptimal excitation wavelength for the dansyl group[2][5].
Emission Max (Unbound) ~550 nmMeasured in aqueous buffer (weak signal)[2].
Emission Max (Bound) ~480 - 500 nmMeasured when bound to FABPs or Albumin (strong signal)[2][6].

Experimental Workflows & Protocols

To determine binding affinities, two sequential protocols are required. First, the dissociation constant (


) of DAUDA for the target protein must be established (Direct Binding). Second, this complex is used to screen unlabeled competitor ligands to determine their half-maximal inhibitory concentration (

) and inhibition constant (

) (Fluorescence Displacement)[3].

DAUDA_Workflow cluster_protocol1 Protocol 1: Direct Binding Assay cluster_protocol2 Protocol 2: Competitive Displacement Start Prepare Stock Solutions (DAUDA in DMSO, Protein in Buffer) Direct Titrate Protein into DAUDA (Keep DAUDA constant) Start->Direct Competitor Add Competitor Ligand to Pre-formed DAUDA-Protein Complex Start->Competitor Equilibrate1 Equilibrate (15-30 min) Protect from light Direct->Equilibrate1 Measure1 Measure Fluorescence (λex=345nm, λem=500nm) Equilibrate1->Measure1 CalcKd Calculate Kd (Non-linear regression) Measure1->CalcKd CalcKd->Competitor Use Kd to set complex conc. Equilibrate2 Equilibrate (15-30 min) Protect from light Competitor->Equilibrate2 Measure2 Measure Fluorescence Decrease (λex=345nm, λem=500nm) Equilibrate2->Measure2 CalcKi Calculate IC50 & Ki (Cheng-Prusoff Equation) Measure2->CalcKi

Workflow for DAUDA direct binding and fluorescence displacement assays.

Protocol 1: Direct Binding Assay (Determining )

Objective: Determine the dissociation constant (


) of DAUDA for the target protein.
Causality Check:  We titrate the protein into a fixed concentration of DAUDA rather than the reverse. This minimizes the inner-filter effect (where high concentrations of the fluorophore absorb the excitation light, artificially dampening the signal)[1][7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5). Expert Insight: Filter and degas the buffer. Micro-bubbles scatter excitation light at 345 nm, causing severe data artifacts[8].

  • Stock Preparation: Prepare a 10 mM stock of DAUDA in 100% DMSO. Store at -20°C, protected from light[1][3].

  • Working Solutions: Dilute the DAUDA stock into the assay buffer to a final working concentration of 1 µM. Critical: Ensure the final DMSO concentration in the assay remains <1% (v/v). Higher organic solvent concentrations disrupt the hydrophobic effect that drives DAUDA into the binding pocket, artificially inflating the apparent

    
    [1][8].
    
  • Titration Setup: In a quartz cuvette or a high-quality black 96-well microplate, add the 1 µM DAUDA working solution. Incrementally add small aliquots of a concentrated target protein stock[1].

  • Equilibration: Mix gently and incubate for 15-30 minutes at a constant temperature (e.g., 25°C)[2][8]. Expert Insight: Binding kinetics for lipophilic compounds can be slow due to the required conformational changes (e.g., opening of the FABP portal region)[9].

  • Measurement: Set the fluorometer excitation wavelength to 345 nm and record the emission spectrum (or single-point intensity) at 500 nm[4][6].

  • Data Analysis: Plot the background-corrected fluorescence intensity against the protein concentration. Fit the data to a one-site specific binding model using non-linear regression to determine the

    
    [8].
    
Protocol 2: Fluorescence Displacement Assay (Determining )

Objective: Determine the binding affinity (


) of non-fluorescent competitor ligands (e.g., drug candidates, natural fatty acids like oleic acid) by displacing DAUDA[3][10].

Step-by-Step Methodology:

  • Complex Formation: Mix the target protein and DAUDA at fixed concentrations. Expert Insight: Choose concentrations at or slightly below the

    
     determined in Protocol 1. This ensures the system is sensitive to displacement[1][3].
    
  • Competitor Titration: Add varying concentrations of the unlabeled competitor ligand (e.g., serially diluted from 100 µM down to 1 nM) to the pre-formed DAUDA-protein complex[3].

  • Equilibration: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the system to reach a new thermodynamic equilibrium[2].

  • Measurement: Measure the fluorescence intensity (

    
     = 345 nm, 
    
    
    
    = 500 nm). As the competitor displaces DAUDA into the aqueous buffer, the fluorescence signal will decrease[3][4].
  • Data Analysis: Plot the fluorescence intensity as a function of the logarithm of the competitor concentration. Fit the resulting sigmoidal dose-response curve to determine the

    
     (the concentration of competitor that displaces 50% of the bound DAUDA)[1][3][8].
    

Data Validation & Mathematical Modeling

A trustworthy protocol must be a self-validating system. Always include the following control wells in your microplate setup to ensure signal integrity[2][8]:

Table 2: Self-Validating Microplate Controls

Control TypeCompositionPurpose
Blank Buffer OnlySubtracts buffer Raman scattering and background autofluorescence.
Minimum Signal DAUDA + BufferEstablishes the baseline fluorescence of unbound DAUDA in an aqueous state.
Maximum Signal DAUDA + ProteinEstablishes the 100% bound state before competitor addition.
Protein Control Protein + BufferEnsures the protein preparation lacks intrinsic fluorophores that bleed into the 500 nm emission window.

Calculating the Inhibition Constant (


) 
The 

value is highly dependent on the assay conditions (specifically, the concentration of DAUDA used). To find the absolute binding affinity (

) of the competitor, you must convert the

using the Cheng-Prusoff equation [2][3][8]:


Where:

  • 
     = The concentration of DAUDA used in the displacement assay.
    
  • 
     = The dissociation constant of the DAUDA-protein complex (determined in Protocol 1).
    

By adhering strictly to these controls and mathematical corrections, researchers can generate highly reproducible, publication-quality binding affinity data for novel drug compounds and lipid-binding proteins.

References

  • BenchChem. An In-depth Technical Guide to Utilizing DAUDA as a Fluorescent Probe for Hydrophobic Binding Sites.
  • BenchChem. Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy.
  • BenchChem. Application Notes and Protocols for DAUDA Fluorescence Anisotropy Measurements.
  • BenchChem. In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid.
  • Cayman Chemical. DAUDA (11-(Dansylamino)undecanoic Acid, CAS Number: 73025-02-2).
  • Ruskamo, S., et al. Cryo-EM, X-ray diffraction, and atomistic simulations reveal determinants for the formation of a supramolecular myelin-like proteolipid lattice. PMC.
  • Wilton, D. C. A continuous fluorescence displacement assay for the measurement of phospholipase A2 and other lipases that release long-chain fatty acids. CORE.
  • PLOS One. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy.
  • Oncotarget. A novel fatty acid-binding protein 5-estrogen-related receptor α signaling pathway promotes cell growth and energy metabolism in prostate cancer cells.
  • Portland Press. Structure and ligand binding of As-p18, an extracellular fatty acid binding protein from the eggs of a parasitic nematode.

Sources

Application Note: DAUDA as a Molecular Probe for Hydrophobic Binding Sites

[1]

Executive Summary

11-(Dansylamino)undecanoic acid (DAUDA) is a solvatochromic fluorescent probe designed to mimic fatty acids.[1] It is widely utilized to characterize hydrophobic binding pockets in proteins such as Albumin (HSA/BSA) and Fatty Acid Binding Proteins (FABPs). This guide details the physicochemical mechanisms of DAUDA, provides validated protocols for equilibrium binding and displacement assays, and outlines critical data analysis frameworks to ensure scientific rigor.

Mechanism of Action

DAUDA functions as a molecular reporter through two primary photophysical mechanisms: Solvatochromism and Förster Resonance Energy Transfer (FRET) .

Solvatochromism (The "Blue Shift")

The dansyl fluorophore attached to the aliphatic tail is highly sensitive to the polarity of its microenvironment.

  • Aqueous State (Unbound): In polar solvents (buffer), the excited state of the dansyl group relaxes rapidly via solvent reorientation, resulting in a red-shifted emission (~540–550 nm) and a low quantum yield (weak fluorescence).

  • Bound State (Hydrophobic): Upon entering a hydrophobic protein pocket, solvent relaxation is restricted. This preserves the energy of the excited state, causing a blue shift (hypsochromic shift) to ~460–500 nm and a significant increase in quantum yield (strong fluorescence).

FRET (Structural Confirmation)

If the target protein contains Tryptophan (Trp) residues near the binding site, excitation of Trp at 280 nm often results in energy transfer to the bound DAUDA (acceptor), resulting in DAUDA emission. This confirms the probe is bound within the protein matrix rather than non-specifically aggregated.

Visualization of Mechanism

DAUDA_MechanismUnboundUnbound DAUDA(Aqueous Buffer)BindingBinding Event(Hydrophobic Pocket)Unbound->BindingLigandAssociationSignal_UnboundEmission: ~550nmIntensity: Low(Red Shifted)Unbound->Signal_UnboundExcitation345nmBoundBound DAUDA(Protein Complex)Binding->BoundSolventExclusionSignal_BoundEmission: ~480-500nmIntensity: High(Blue Shifted)Bound->Signal_BoundExcitation345nm

Caption: Schematic of DAUDA's solvatochromic shift upon binding to a hydrophobic protein pocket.

Experimental Protocols

Materials & Equipment
  • Probe: DAUDA (Store stocks at -20°C in DMSO; protect from light).

  • Buffer: PBS or 20 mM Tris-HCl, pH 7.4 (Avoid detergents like Triton X-100 above CMC).

  • Protein: Purified target (e.g., FABP, Albumin).

  • Instrument: Fluorescence Spectrophotometer or Plate Reader (Monochromator preferred).[1]

  • Cuvette/Plate: Quartz cuvette (1 cm path) or Black 96-well non-binding plates.

Protocol A: Equilibrium Binding Assay (Kd Determination)

This assay determines the dissociation constant (

Step-by-Step Methodology:

  • Preparation: Prepare a 2 µM solution of the target protein in assay buffer (2 mL total volume for cuvette).

  • Baseline Scan: Set Excitation (

    
    ) to 345 nm . Scan Emission (
    
    
    ) from 400 to 600 nm .[1][2] Record the protein-only background.
  • Titration: Sequentially add small aliquots of DAUDA stock (e.g., 0.1 µM increments) to the protein solution.

    • Control: Run a parallel titration of DAUDA into buffer without protein to account for free probe fluorescence.

  • Equilibration: Mix gently and incubate for 2 minutes after each addition.

  • Measurement: Record spectra after each addition.

  • Data Processing:

    • Extract intensity at the peak blue-shifted wavelength (e.g., 480 nm).

    • Subtract the "Buffer + DAUDA" signal from the "Protein + DAUDA" signal at each concentration.

    • Plot Corrected Fluorescence (Y) vs. [DAUDA] (X) .

    • Fit data to a One-Site Specific Binding equation (Non-linear regression).

Protocol B: Competitive Displacement Assay (Ki/IC50)

This assay screens non-fluorescent drugs or fatty acids by their ability to displace DAUDA.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate Protein (1 µM) + DAUDA (1 µM) in buffer for 10 minutes. Ensure concentrations are near the

    
     determined in Protocol A for maximum sensitivity.
    
  • Competitor Titration: Add increasing concentrations of the non-fluorescent competitor (Ligand).

  • Readout: Measure fluorescence at the bound peak (Ex 345 nm / Em ~480 nm).

  • Result: A decrease in fluorescence intensity indicates displacement.[2][3]

  • Analysis: Plot Fluorescence vs. log[Competitor]. Fit to a dose-response inhibition model to determine

    
    .
    

Data Analysis & Visualization

Workflow Logic

The following diagram illustrates the critical path for data validation, ensuring artifacts like the Inner Filter Effect (IFE) do not skew results.

DAUDA_WorkflowStartStart ExperimentTitrationTitrate DAUDA/LigandStart->TitrationRawDataAcquire Raw Fluorescence(F_obs)Titration->RawDataCheckIFECheck Absorbance(OD > 0.05?)RawData->CheckIFEApplyIFEApply IFE CorrectionF_corr = F_obs * 10^(OD/2)CheckIFE->ApplyIFEYesSubBackgroundSubtract Buffer/Free ProbeBackgroundCheckIFE->SubBackgroundNoApplyIFE->SubBackgroundFitModelNon-Linear Regression(One-Site Binding)SubBackground->FitModelOutputCalculate Kd / KiFitModel->Output

Caption: Validated workflow for processing DAUDA fluorescence data, including Inner Filter Effect (IFE) correction.

Quantitative Summary Table
ParameterValue / RangeNotes
Excitation Max 345 nmTarget the Dansyl fluorophore.
Emission (Free) ~545 nmWeak signal, red-shifted (Polar solvent).
Emission (Bound) 460–500 nmStrong signal, blue-shifted (Hydrophobic).
Stokes Shift >100 nmLarge shift reduces self-quenching artifacts.
Working Conc. 0.5 – 5.0 µMKeep below CMC to avoid micelle artifacts.
Solvent Limit < 1% DMSOHigh organic solvent content disrupts binding.

Critical Technical Notes (Troubleshooting)

The Inner Filter Effect (IFE)

At high concentrations (>5 µM), DAUDA or the protein may absorb the excitation light or re-absorb the emitted light.

  • Diagnosis: If the binding curve plateaus and then decreases at high concentrations, IFE is likely present.

  • Solution: Keep Optical Density (OD) at excitation/emission wavelengths < 0.05. If higher, apply the correction formula shown in the workflow diagram [1].

Critical Micelle Concentration (CMC)

DAUDA is an amphiphile. If the concentration exceeds its CMC (typically >10-50 µM depending on buffer), it will form micelles.

  • Risk: Micelles provide a hydrophobic environment, causing DAUDA to fluoresce without protein present, leading to false positives.

  • Control: Always run a "Buffer + DAUDA" titration to monitor for sudden non-linear fluorescence increases [2].

Solvent Effects

DAUDA is dissolved in organic solvents (DMSO/Ethanol). Ensure the final solvent concentration in the assay is <1% (v/v). Higher concentrations can denature the protein or alter the polarity of the bulk solvent, masking the specific binding signal [3].

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for IFE correction and solvatochromism mechanisms). Link

  • Wilkinson, T. C., & Wilton, D. C. (1987). Studies on fatty acid-binding proteins.[2][3][4][5][6][7][8] The detection and quantification of fatty acid-binding proteins using the fluorescent fatty acid analogue 11-(dansylamino)undecanoic acid.[2][3][4][7] Biochemical Journal, 247(2), 485–488. (Seminal paper on DAUDA/FABP assays). Link

  • Thumser, A. E., & Wilton, D. C. (1994). The binding of 11-(dansylamino)undecanoic acid to rat liver fatty acid-binding protein: A fluorescence study. Biochemical Journal, 300(Pt 3), 827–833. (Detailed kinetic and equilibrium analysis). Link

  • BenchChem. (2025).[1][7] Application Notes and Protocols for Determining Fatty Acid-Binding Protein Affinity using the DAUDA Assay. (General protocol reference). Link

Titration of proteins with 11-(dimethylamino)undecanoic acid probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protein Titration and Ligand Binding Assays Using the 11-(Dansylamino)undecanoic Acid (DAUDA) Probe

Introduction & Mechanistic Overview

The probe 11-(Dansylamino)undecanoic acid (DAUDA)—formally identified by its IUPAC nomenclature as 11-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]undecanoic acid—is a premier environmentally sensitive fluorescent fatty acid analogue[1]. Frequently referred to in literature by its functional dimethylamino-containing fluorophore, DAUDA is extensively utilized to interrogate the binding pockets of lipid-binding proteins, notably Fatty Acid-Binding Proteins (FABPs) and serum albumins[2][3].

The Causality of Fluorescence Shifting: DAUDA's utility is governed by the photophysical properties of its 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group. In a highly polar aqueous environment, the excited state of the fluorophore undergoes rapid non-radiative decay via hydrogen bonding with water molecules, resulting in weak fluorescence emission centered around 543–550 nm[1]. However, upon partitioning into a hydrophobic protein binding pocket, the probe is shielded from solvent relaxation. This environmental shift restricts non-radiative decay pathways, causing a massive increase in quantum yield and a pronounced blue-shift in the emission maximum to approximately 500–516 nm[1][2].

This distinct spectral shift provides a self-validating readout for protein-ligand interactions. Structural studies, such as X-ray crystallography of DAUDA bound to human intestinal FABP (hIFABP), reveal that the probe mimics natural fatty acids: its carboxylate headgroup forms a hydrogen-bond network deep within the binding cavity, while the bulky dimethylamino-naphthalenyl group anchors near the portal region[3].

Physicochemical Properties

To ensure accurate molarity calculations and assay design, the core properties of the DAUDA probe are summarized below[1][2].

PropertyValue
Formal Name 11-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]undecanoic acid
Common Abbreviation DAUDA
CAS Number 73025-02-2
Molecular Weight 434.6 g/mol
Molecular Formula C₂₃H₃₄N₂O₄S
Solubility Soluble in DMSO, Methanol, DMF (up to 25 mg/mL)
Excitation Wavelength ~335 – 345 nm
Emission (Aqueous) ~543 nm (Low Quantum Yield)
Emission (Hydrophobic Pocket) ~500 – 516 nm (High Quantum Yield, Blue-Shifted)

Photophysical Mechanism Visualization

Mechanism A DAUDA in Aqueous Buffer (High Polarity) C Protein-DAUDA Complex (Hydrophobic Pocket) A->C Binding D Fluorescence Quenched Emission ~543 nm A->D Photophysics B Protein Target (e.g., FABP, Albumin) B->C Binding E Fluorescence Enhanced Emission ~516 nm (Blue-Shift) C->E Photophysics

Photophysical mechanism of DAUDA binding to a hydrophobic protein pocket.

Experimental Protocols

Protocol A: Direct Titration (Determining DAUDA-Protein


) 
This protocol establishes the baseline binding affinity (

) of DAUDA to the target protein.
  • Preparation : Prepare a 1 mM stock solution of DAUDA in anhydrous DMSO[1]. Dilute to a 1 µM working concentration in the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Baseline Measurement : Place 2 mL of the 1 µM DAUDA solution in a quartz cuvette. Excite at 345 nm and record the emission spectrum from 450 to 600 nm. The peak should be weak and centered near 543 nm.

  • Titration : Sequentially add aliquots of the purified target protein (e.g., hIFABP or Sm14) to achieve final protein concentrations ranging from 0.1 µM to 10 µM[4].

  • Equilibration : Mix gently and incubate for 2 minutes after each addition to ensure thermodynamic equilibrium.

  • Data Acquisition : Record the emission spectrum after each addition. A successful binding event will manifest as a progressive fluorescence enhancement and a blue-shift toward 516 nm.

  • Analysis : Plot the fluorescence intensity at the blue-shifted peak (e.g., 516 nm) versus protein concentration. Fit the data to a one-site specific binding model to derive the

    
    .
    

Protocol B: Competitive Displacement Assay Once the DAUDA-protein complex is characterized, it acts as a self-validating biosensor to screen non-fluorescent drug candidates or natural fatty acids[2][3].

  • Complex Formation : Prepare a solution containing the target protein and DAUDA at concentrations near their calculated

    
     (e.g., 2 µM protein and 1 µM DAUDA) to ensure a sensitive dynamic range. Record the baseline "maximum" fluorescence at 516 nm.
    
  • Competitor Titration : Gradually titrate the unlabeled competitor ligand (drug candidate) into the cuvette (0.1 µM to 50 µM).

  • Measurement : Monitor the decrease in fluorescence at 516 nm. As the competitor displaces DAUDA back into the aqueous buffer, the signal will quench.

  • Inner Filter Effect (IFE) Control : Critical Step. To ensure trustworthiness, perform a parallel titration of the drug into 1 µM DAUDA without protein. If the drug absorbs light at 345 nm or 516 nm, it will artificially lower the signal. Correct the observed fluorescence (

    
    ) using the equation: 
    
    
    
    , where
    
    
    and
    
    
    are the absorbances of the drug at the excitation and emission wavelengths.
  • Calculation : Plot the normalized fluorescence decrease against the log of the competitor concentration to determine the

    
    . Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.

Competitive Displacement Workflow Visualization

Workflow Step1 1. Form Protein-DAUDA Complex (Stable Baseline Fluorescence) Step2 2. Titrate Unlabeled Competitor (Incremental Addition) Step1->Step2 Step3 3. Measure Fluorescence Decrease (Ex: 345 nm, Em: 516 nm) Step2->Step3 Step4 4. Correct for Inner Filter Effect & Volume Dilution Step3->Step4 Step5 5. Calculate IC50 and Ki (Non-linear Regression) Step4->Step5

Step-by-step workflow for the DAUDA competitive displacement assay.

References[2] BenchChem. "In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid". BenchChem. URL: https://www.benchchem.com/product/b0946[1] Cayman Chemical. "DAUDA (11-(Dansylamino)undecanoic Acid, CAS Number: 73025-02-2)". Cayman Chemical. URL:https://www.caymanchem.com/product/10005188/dauda[3] Patil, R., et al. "Characterization of Two Distinct Modes of Drug Binding to Human Intestinal Fatty Acid Binding Protein". ACS Chemical Biology. URL:https://doi.org/10.1021/cb5005178[4] Ramos, C. R. R., et al. "Gene structure and M20T polymorphism of the Schistosoma mansoni Sm14 fatty acid-binding protein". Journal of Biological Chemistry. URL:https://doi.org/10.1074/jbc.M211268200

Sources

Application Note: Preparation and Utilization of DAUDA Stock Solutions for Fluorescence Displacement Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Lipid-protein interactions, Fatty Acid-Binding Proteins (FABPs), and Human Serum Albumin (HSA)

Introduction & Mechanistic Overview

11-(Dansylamino)undecanoic acid (DAUDA) is a premier environment-sensitive fluorescent fatty acid analog utilized extensively to probe hydrophobic binding pockets in lipid-binding proteins[1][2]. The molecule consists of an 11-carbon aliphatic chain mimicking a natural fatty acid, conjugated to a polarity-sensitive dansyl fluorophore[3].

The utility of DAUDA relies on the principle of fluorescence displacement. In a polar, aqueous environment, DAUDA exhibits a weak fluorescence quantum yield and a red-shifted emission maximum. However, upon partitioning into the hydrophobic binding pocket of a target protein (e.g., FABP or HSA), the fluorophore undergoes a profound increase in quantum yield and a characteristic blue shift in its emission maximum (typically from ~540 nm down to ~500 nm)[1][2]. By titrating a non-fluorescent competitor ligand into a pre-formed Protein-DAUDA complex, researchers can monitor the decrease in fluorescence as DAUDA is displaced back into the aqueous buffer, allowing for the precise calculation of the competitor's binding affinity (


 and 

)[4][5].

Mechanism A Apo-Protein (e.g., FABP/HSA) C Protein-DAUDA Complex (Strong Fluorescence, Blue Shift) A->C + DAUDA B Free DAUDA (Weak Fluorescence) B->C E Protein-Competitor Complex + Displaced DAUDA (Decreased Fluorescence) C->E + Competitor D Competitor Ligand (Unlabeled Drug/Fatty Acid) D->E

Mechanistic pathway of the DAUDA competitive fluorescence displacement assay.

Physicochemical Properties & Quantitative Data

Accurate preparation of DAUDA relies on understanding its fundamental properties. The table below summarizes the critical quantitative data required for experimental design[3].

PropertyValue / Specification
Molecular Weight 434.59 g/mol
Molecular Formula

Primary Solvent 100% Dimethyl Sulfoxide (DMSO) or Absolute Ethanol
Excitation Wavelength (

)
~335 nm – 345 nm
Emission Wavelength (

)
~500 nm – 543 nm (Environment dependent)
Typical Working Concentration 1 µM – 5 µM
Storage Conditions -20°C, desiccated, and strictly protected from light

Causality in Experimental Design: Reagent Handling

As a Senior Application Scientist, I emphasize that protocol failures in fluorescence assays rarely stem from the instrument, but rather from the biochemical handling of the lipophilic probe.

  • Solvent Selection & Micellization: Due to its long hydrocarbon chain, DAUDA is virtually insoluble in aqueous buffers. Attempting to dissolve DAUDA directly in an aqueous medium will result in micelle formation, aggregation, and severe light-scattering artifacts. Therefore, primary stock solutions must be formulated in a miscible organic solvent such as 100% DMSO or ethanol[3][6].

  • Solvent Tolerance Limits: When diluting the DAUDA stock into the final assay buffer, the organic solvent concentration must be strictly maintained below 1% (v/v) (though some robust proteins tolerate up to 1.6%[7]). Exceeding this threshold risks protein denaturation or artificial expansion of the hydrophobic binding pocket, which will skew the thermodynamic binding calculations.

  • Photostability: The dansyl group is highly susceptible to photobleaching. All stock vials, working solutions, and assay plates must be shielded from ambient light using amber tubes or foil wrapping to preserve the integrity of the quantum yield[1][6].

Experimental Protocols

Protocol A: Preparation of 10 mM DAUDA Primary Stock Solution

This protocol generates a highly concentrated, stable stock designed to minimize the final solvent footprint in the assay.

  • Equilibration: Remove the lyophilized DAUDA vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces condensation, which degrades the compound and alters its molecular weight via hydration.

  • Weighing: Under low-light conditions, weigh exactly 4.35 mg of DAUDA powder into a pre-tared, amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, molecular biology-grade 100% DMSO (or absolute ethanol) to the tube[3][4].

  • Homogenization: Vortex vigorously for 60 seconds. Sonicate in a water bath for 2–3 minutes if particulate matter remains visible.

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots in amber PCR tubes.

  • Storage: Store immediately at -20°C. Note: Single-use aliquots prevent repeated freeze-thaw cycles, which can cause the lipophilic probe to precipitate out of solution.

Protocol B: Self-Validating Fluorescence Displacement Assay Setup

This protocol outlines a 96-well microplate format for screening unlabeled competitor ligands against a target protein (e.g., FABP)[1][4].

Step 1: Prepare Working Solutions

  • Assay Buffer: Prepare a physiological buffer (e.g., PBS, pH 7.4 or 100 mM Potassium Phosphate[7]). Degas the buffer to prevent bubble formation in the microplate.

  • DAUDA Working Solution (2 µM): Dilute the 10 mM DAUDA stock 1:5000 in Assay Buffer immediately before use[6]. (Final DMSO concentration = 0.02%).

  • Protein Working Solution (2 µM): Dilute the purified, delipidated target protein to 2 µM in Assay Buffer[1].

Step 2: Plate Setup (200 µL Final Volume) To ensure the assay is a self-validating system, specific controls must be included on every plate[4]:

  • Buffer Blank: 200 µL Assay Buffer. (Validates background scatter).

  • Free DAUDA Control (Minimum Fluorescence): 100 µL DAUDA Working Solution + 100 µL Assay Buffer. (Establishes the unbound baseline).

  • Maximum Bound Control (100% Signal): 100 µL DAUDA Working Solution + 100 µL Protein Working Solution. (Validates protein activity. If this signal is not at least 3-fold higher than the Free DAUDA Control, the protein is either denatured or its pocket is blocked by endogenous lipids co-purified from the host[8]).

  • Experimental Wells: 100 µL DAUDA Working Solution + 50 µL Protein Working Solution + 50 µL of serially diluted Competitor Ligand.

Step 3: Incubation and Measurement

  • Incubate the microplate at room temperature for 30 minutes, protected from light, to allow the competitive equilibrium to stabilize[1][6].

  • Read the plate in a spectrofluorometer. Set the excitation wavelength to ~345 nm and record the emission at the predetermined peak for the bound complex (typically ~500–520 nm)[1][4].

Workflow Step1 1. Weigh DAUDA Powder (Equilibrate & Protect from light) Step2 2. Dissolve in 100% DMSO/EtOH (Prepare 10 mM Primary Stock) Step1->Step2 Step3 3. Aliquot & Store at -20°C (Prevent Freeze-Thaw Cycles) Step2->Step3 Step4 4. Dilute in Assay Buffer (Working Solution, <1% Solvent) Step3->Step4 Step5 5. Mix with Target Protein & Competitor (Include Self-Validating Controls) Step4->Step5 Step6 6. Fluorescence Measurement (Ex: 345 nm, Em: 500-540 nm) Step5->Step6

Step-by-step workflow for DAUDA stock preparation and microplate assay execution.

Data Normalization and Interpretation

To determine the


 of the competitor ligand:
  • Subtract the Buffer Blank fluorescence from all wells.

  • Normalize the data: Set the Free DAUDA Control as 0% binding, and the Maximum Bound Control as 100% binding[4].

  • Plot the normalized fluorescence intensity against the logarithm of the competitor ligand concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation via non-linear regression software[1][9].

References

  • Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1) and FABP1 Binding Alters Drug Metabolism. ResearchHub. Available at: [Link]

  • A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. PMC / NIH. Available at: [Link]

  • A novel fatty acid-binding protein 5-estrogen-related receptor α signaling pathway promotes cell growth and energy metabolism in prostate cancer cells. Oncotarget. Available at:[Link]

  • Cryo-EM, X-ray diffraction, and atomistic simulations reveal determinants for the formation of a supramolecular myelin-like proteolipid lattice. PMC / NIH. Available at:[Link]

Sources

Probing Ligand-Serum Albumin Interactions via DAUDA Competitive Displacement: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the primary pharmacokinetic carriers for lipophilic drugs, fatty acids, and endogenous metabolites in the bloodstream[1]. Understanding how a novel therapeutic candidate binds to albumin is a critical step in drug development, as it directly dictates the drug's free plasma concentration, half-life, and biodistribution.

While intrinsic tryptophan quenching is commonly used to study binding at Sudlow's Site I (Subdomain IIA), it often fails to report on interactions occurring at remote fatty acid (FA) binding pockets. To bridge this gap, researchers utilize 11-(Dansylamino)undecanoic acid (DAUDA) , an environment-sensitive fluorescent fatty acid analogue[2].

This guide provides a comprehensive, self-validating framework for executing DAUDA displacement assays, detailing the photophysical causality, structural biology, and step-by-step experimental methodologies required for robust affinity profiling.

Mechanistic Causality: The Photophysics of DAUDA

DAUDA is an intramolecular charge transfer (ICT) probe consisting of an 11-carbon aliphatic chain (mimicking a fatty acid) and a polarity-sensitive dansyl fluorophore[2]. The utility of DAUDA stems from the phenomenon of solvatochromism .

When excited at ~345 nm, the dansyl group develops a large dipole moment.

  • In an aqueous (polar) environment: Water molecules rapidly reorient around this excited-state dipole (solvent relaxation). This non-radiative dissipation of energy lowers the excited state, resulting in a red-shifted emission maximum (~550 nm) and a very low quantum yield[2].

  • In a hydrophobic (non-polar) protein pocket: When DAUDA intercalates into the sterically restricted, hydrophobic binding sites of serum albumin, solvent relaxation is prevented. The excited state retains its high energy, triggering a dramatic blue shift in emission (~480–500 nm) and a massive amplification in fluorescence intensity[2].

When a competing ligand (e.g., a drug candidate or natural lipid like lysophosphatidic acid) displaces DAUDA from the albumin pocket back into the aqueous buffer, the fluorescence at 480 nm is sharply quenched[3]. This quantifiable decrease in fluorescence is the causal mechanism that allows us to calculate the binding affinity (


 or 

) of the unlabelled competitor[4].

Mechanism DAUDA_Free Free DAUDA (Aqueous Environment) Emission: ~550 nm Low Fluorescence DAUDA_Bound DAUDA-Albumin Complex (Non-polar Environment) Emission: ~480 nm High Fluorescence DAUDA_Free->DAUDA_Bound Binding Albumin Serum Albumin (HSA / BSA) Hydrophobic Pockets Albumin->DAUDA_Bound Complexation Displaced Displaced DAUDA + Ligand-Albumin Fluorescence Quenching DAUDA_Bound->Displaced Displacement Competitor Competitor Ligand (e.g., Fatty Acids, Drugs) Competitor->Displaced Competitive Binding

Photophysical mechanism of DAUDA binding and competitive displacement in serum albumin.

Structural Grounding: DAUDA in the Albumin Architecture

HSA possesses multiple distinct binding sites. Crystallographic resolution of the HSA-myristate-DAUDA ternary complex has revealed that DAUDA primarily occupies fatty acid (FA) binding sites 6 and 7 [5]. These are considered secondary, weaker FA binding sites compared to the primary long-chain FA sites. Furthermore, displacement studies indicate that DAUDA binding sites often correspond to the bilirubin binding pockets on HSA[5].

Because DAUDA binds with a stoichiometry of roughly 2:1 or 3:1 (DAUDA:HSA) and an affinity (


) of 

[5], it serves as an excellent allosteric and direct reporter for drugs that do not naturally bind to Sudlow's Site I[1].
Quantitative Data Summary

The table below consolidates the physicochemical and binding parameters critical for assay design[5],[2].

PropertyValue / CharacteristicExperimental Conditions
Molecular Weight 434.6 g/mol N/A
Excitation Maximum (

)
~335 - 345 nmDependent on solvent/binding state
Emission Maximum (Unbound) ~550 nmAqueous buffer (PBS, pH 7.4)
Emission Maximum (Bound) ~480 - 500 nmBound to HSA or BSA
Binding Affinity (

) to HSA
~8 x

M (0.8 µM)
Secondary FA / Bilirubin sites
Molar Stoichiometry 2:1 to 3:1 (DAUDA:HSA)Dependent on primary FA saturation

Experimental Methodology: A Self-Validating Protocol

A robust displacement assay must be a self-validating system . The most common point of failure in fluorescence displacement is the Inner-Filter Effect (IFE)—where the test drug absorbs light at 345 nm or 480 nm, causing artificial quenching that mimics displacement. The following protocol integrates internal controls to guarantee data trustworthiness[4],[2].

Phase I: Reagent Preparation & IFE Pre-Screen
  • DAUDA Stock (1 mM): Dissolve DAUDA in DMSO. Store in dark aliquots at -20°C[2].

  • Albumin Stock (100 µM): Dissolve fatty-acid-free HSA or BSA in PBS (pH 7.4). Determine exact concentration via UV spectrophotometry (

    
     for HSA).
    
  • IFE Pre-Screen: Measure the UV-Vis absorbance of your test ligand at 345 nm and 480 nm. If absorbance exceeds 0.1 at the assay concentration, mathematical IFE correction will be required during data analysis.

Phase II: System Calibration (Direct Binding)

Before running a displacement assay, you must verify the


 of DAUDA for your specific batch of albumin to ensure proper complex formation.
  • Prepare a 2 µM solution of albumin in PBS (100 µL per well in a black 96-well plate).

  • Titrate DAUDA from 0.1 µM to 20 µM.

  • Excite at 345 nm and record emission at 480 nm.

  • Fit the saturation curve to a one-site specific binding model to confirm a

    
     near 0.8 µM[5].
    
Phase III: The Competitive Displacement Assay

To ensure maximum sensitivity, the assay should be performed at concentrations near the


 of the probe.
  • Complex Preparation: Prepare a bulk solution of 2 µM HSA and 2 µM DAUDA in PBS. Incubate in the dark for 15 minutes at room temperature[2].

  • Plate Layout (Self-Validating Controls):

    • Buffer Control: PBS only (background subtraction).

    • Probe Control: 2 µM DAUDA in PBS (unbound baseline).

    • Maximum Signal (

      
      ): 2 µM HSA + 2 µM DAUDA + Vehicle (DMSO).
      
    • Positive Control: 2 µM HSA + 2 µM DAUDA + 50 µM Oleic Acid or Myristic Acid (proves reversibility)[4].

  • Ligand Titration: Add the test compound to the complex in a concentration gradient (e.g., 0.1 µM to 100 µM). Keep the final DMSO concentration constant (≤ 2%) across all wells.

  • Incubation & Readout: Incubate for 15 minutes in the dark. Read fluorescence (

    
     = 345 nm, 
    
    
    
    = 480 nm). For rigorous validation, perform a full emission scan (450–600 nm) to observe the characteristic red-shift back to 550 nm as DAUDA is displaced into the buffer[2].

Protocol Step1 1. System Calibration Titrate DAUDA into Albumin to determine Kd Step2 2. Complex Formation Incubate 2 µM Albumin + 2 µM DAUDA Step1->Step2 Establishes baseline Step3 3. Internal Validation Include Buffer, DAUDA-only, and Positive Controls Step2->Step3 Quality control Step4 4. Ligand Titration Add test compound (0.1 µM to 100 µM) Step3->Step4 Assay execution Step5 5. Spectroscopic Readout Excitation: 345 nm | Emission Scan: 450-600 nm Step4->Step5 Data acquisition Step6 6. Pharmacokinetic Analysis Calculate IC50 and Ki via Cheng-Prusoff equation Step5->Step6 Affinity modeling

Step-by-step experimental workflow for the DAUDA competitive displacement assay.

Phase IV: Data Analysis

Plot the normalized fluorescence intensity (


) against the logarithmic concentration of the test ligand. Fit the data to a non-linear regression dose-response curve to determine the 

.

Because this is a competitive binding experiment[4], the true inhibition constant (


) of your drug can be calculated using the Cheng-Prusoff equation:


Where

is the assay concentration (2 µM) and

is the affinity of DAUDA for albumin determined in Phase II (~0.8 µM).

References

1.[5] "A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC". nih.gov. URL: 2.[4] "Quantifying Ligand-Serum Albumin Interactions: An ... - Benchchem". benchchem.com. URL: 3.[2] "Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy - Benchchem". benchchem.com. URL: 4.[3] "The binding of lysophospholipids to rat liver fatty acid-binding protein and albumin | Biochemical Journal | Portland Press". portlandpress.com. URL: 5.[1] "Interactive Association of Drugs Binding to Human Serum Albumin - MDPI". mdpi.com. URL:

Sources

Troubleshooting & Optimization

Troubleshooting non-linear fluorescence in DAUDA experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: DAUDA Fluorescence Assays Subject: Troubleshooting Non-Linearity & Spectral Artifacts in DAUDA Binding Experiments Role: Senior Application Scientist

Introduction: The Mechanism of DAUDA Solvatochromism

Before troubleshooting, we must establish the baseline physics. DAUDA (11-(Dansylamino)undecanoic acid) is a solvatochromic probe. Its utility relies entirely on the Dansyl fluorophore's sensitivity to the polarity of its microenvironment.

  • Aqueous State (Unbound): In buffer (polar), water molecules relax the excited state of the fluorophore, resulting in low quantum yield and a red-shifted emission (~540–550 nm).

  • Bound State (Hydrophobic): When the fatty acid chain inserts into a protein's hydrophobic pocket (e.g., FABP, Albumin), solvent relaxation is restricted. This causes a massive increase in intensity and a blue shift (hypsochromic shift) to ~475–500 nm.

The Core Problem: Users often report "non-linear" fluorescence. This is rarely a machine error; it is usually a competition between Inner Filter Effects (IFE) (downward curvature) and Micelle Formation (upward/erratic curvature).

Part 1: Visualizing the Workflow & Mechanism

The following diagram illustrates the solvatochromic shift and the decision logic for troubleshooting non-linearity.

DAUDA_Workflow cluster_Trouble Troubleshooting Non-Linearity Unbound Unbound DAUDA (Aqueous Buffer) Bound Bound DAUDA (Protein Pocket) Unbound->Bound + Protein (Specific Binding) Micelle Micelle/Aggregate (False Positive) Unbound->Micelle + Excess DAUDA (> CMC) Signal_Low Low Fluorescence Em: ~545nm Unbound->Signal_Low Polar Relaxation Signal_High High Fluorescence Em: ~500nm Bound->Signal_High Hydrophobic Shielding Micelle->Signal_High Non-Specific Shielding Check_Conc Check Concentration IFE_Warn Inner Filter Effect (Downward Curve) Check_Conc->IFE_Warn [DAUDA] > 20µM Abs > 0.1 CMC_Warn Micelle Artifact (Upward Spike) Check_Conc->CMC_Warn [DAUDA] > CMC (Buffer Dependent)

Caption: Figure 1. DAUDA solvatochromic mechanism and the bifurcation of non-linear artifacts (IFE vs. Micelles).

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My standard curve is flattening out (plateauing) earlier than expected. Is my protein saturated?

Diagnosis: Likely the Inner Filter Effect (IFE) , not protein saturation. The Science: DAUDA absorbs light at its excitation wavelength (345 nm).[1] If the concentration of DAUDA is too high, the probe molecules at the front of the cuvette/well absorb the excitation light before it reaches the center. Similarly, they may re-absorb the emitted light (Secondary IFE). The Fix:

  • Check Absorbance: Measure the OD at 345 nm. If OD > 0.1, IFE is distorting your data.

  • Apply Correction: Use the standard IFE correction formula if dilution is impossible:

    
    
    Where 
    
    
    
    is corrected fluorescence,
    
    
    is observed fluorescence, and
    
    
    is absorbance at excitation/emission wavelengths.[2]
  • Reduce Pathlength: Switch to a low-volume plate or a 3 mm pathlength cuvette.

Q2: I see a sudden, massive spike in fluorescence in my "Buffer + DAUDA" control. Why?

Diagnosis: You have exceeded the Critical Micelle Concentration (CMC) . The Science: DAUDA is a fatty acid analog.[3][4] Like soap, above a certain concentration (the CMC), it self-assembles into micelles. The interior of a micelle is hydrophobic.[5] DAUDA molecules will bury their dansyl heads into these micelles, mimicking protein binding and generating a strong, blue-shifted signal that is a false positive . The Fix:

  • Stay below CMC: For most buffers (PBS/Tris), keep DAUDA < 10 µM. Ideally, work in the 0.5 – 2.0 µM range.

  • Solvent Check: Ensure your DMSO stock is not precipitating upon addition to the buffer.

Q3: The fluorescence intensity increases, but I don't see the "Blue Shift."

Diagnosis: Non-specific binding or instrument bandwidth issues. The Science: If DAUDA binds to the surface of a protein rather than a deep hydrophobic pocket, the intensity may rise (due to reduced rotation/rigidity), but the solvent relaxation is not fully blocked, preventing the spectral shift. The Fix:

  • Run a Spectrum Scan: Do not rely on a single emission filter (e.g., 500 nm). Scan from 450 nm to 600 nm.

  • True Binding Signal: You must see the peak move from ~545 nm (Buffer) to ~500 nm (Protein). If the peak stays at 545 nm but grows taller, it is likely surface aggregation or electrostatic interaction, not specific pocket binding.

Part 3: Validated Experimental Protocol

Experiment: DAUDA Displacement Assay (to measure affinity of non-fluorescent ligands).

Materials:

  • Probe: DAUDA Stock (10 mM in DMSO). Store at -20°C in dark.

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (Degassed).

  • Protein: Purified FABP or Albumin (delipidated).

Step-by-Step Methodology:

  • Optimization (The "Kd" Step):

    • Prepare 1 µM DAUDA in buffer.[4]

    • Titrate Protein (0 to 5 µM).

    • Validation: Ensure fluorescence at 500 nm plateaus. Use a concentration of Protein that yields ~80% saturation for the displacement assay.

  • Displacement Setup:

    • Mix: 1 µM DAUDA + [Fixed Protein Concentration determined above] in buffer.

    • Equilibrate: Incubate for 10 minutes at 25°C. Verify stable baseline fluorescence (

      
      ).
      
    • Titrate Competitor: Add the non-fluorescent ligand (e.g., Oleic Acid) in increasing increments.

    • Control: Run a parallel "Buffer + DAUDA" well (no protein) to subtract background.

  • Data Acquisition:

    • Excitation: 345 nm (Bandwidth 5 nm).[6][7]

    • Emission: 500 nm (Bandwidth 5 nm).

    • Read: Measure intensity after 2 mins equilibration per addition.

  • Analysis:

    • Plot

      
      
      
    • 
       is the fluorescence of DAUDA in buffer (unbound).
      

Part 4: Quantitative Reference Data

ParameterValue / RangeContext
Excitation Max 335 – 350 nmStandard UV range
Emission (Free) 540 – 550 nmIn PBS/Tris Buffer (Green)
Emission (Bound) 475 – 520 nmProtein Dependent (Blue-Green)
Stokes Shift ~180 nmLarge shift reduces scattering interference
Working Conc. 0.5 – 5.0 µMStrictly < CMC to avoid micelles
CMC (Approx) ~10 – 50 µMDepends on ionic strength/pH
Kd (Typical) 0.1 – 2.0 µMFor FABPs (High Affinity)

References

  • BenchChem. Application Notes and Protocols for DAUDA Fluorescence Anisotropy Measurements. (2025).[7][8] Retrieved from

  • Guzman-Casado, M., et al. Charge modification at conserved positively charged residues of fatty acid binding protein (FABP)... ResearchGate.[1] Retrieved from

  • Wang, Q., et al. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry (2022). Retrieved from

  • Horiba Scientific. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects. Retrieved from [9]

  • Agilent Technologies. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from

Sources

Navigating the Nuances of DAUDA Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Drug Affinity and Unbinding Duration Assay (DAUDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful assay and troubleshoot common challenges, particularly the issue of a low signal-to-noise ratio. Here, we delve into the "why" behind experimental choices, providing you with the rationale needed to confidently optimize your DAUDA experiments.

Understanding the DAUDA Assay: A Quick Primer

DAUDA, or 11-(dansylamino)undecanoic acid, is a fluorescent fatty acid analog.[1][2] Its utility lies in the environmentally sensitive nature of its dansyl fluorophore. In a polar aqueous environment, DAUDA's fluorescence is weak. However, when it binds to a nonpolar, hydrophobic pocket within a protein, its fluorescence quantum yield increases significantly, often accompanied by a blue shift in its emission maximum.[1][2][3] This change in fluorescence is the bedrock of the assay, allowing for the determination of binding affinities and the screening of competitor ligands.[1]

A typical DAUDA competitive binding assay involves incubating a fixed concentration of the target protein and DAUDA with varying concentrations of a non-fluorescent competitor ligand.[1] As the competitor displaces DAUDA from the binding pocket, the fluorescence intensity decreases.[1][4] By plotting the fluorescence intensity against the logarithm of the competitor concentration, a sigmoidal dose-response curve is generated, from which the IC50 (the concentration of competitor that displaces 50% of bound DAUDA) can be determined.[1] This IC50 value can then be used to calculate the binding affinity (Ki) of the competitor ligand using the Cheng-Prusoff equation.[1]

dot graph TD { A[Start: Prepare Reagents] --> B{Incubate Fixed [Protein] + Fixed [DAUDA]}; B --> C{Add Varying [Competitor Ligand]}; C --> D[Allow for Equilibration]; D --> E[Measure Fluorescence Intensity]; E --> F{Plot Fluorescence vs. log[Competitor]}; F --> G[Fit Sigmoidal Curve to Determine IC50]; G --> H[Calculate Ki using Cheng-Prusoff Equation]; H --> I[End: Determine Competitor Binding Affinity];

} caption: Workflow for a competitive DAUDA binding assay.

Troubleshooting Low Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) is a frequent hurdle in DAUDA assays, obscuring the true binding signal and hindering accurate data interpretation. The noise can originate from various sources, including the instrument, sample, and assay components. Addressing this issue requires a systematic approach to identify and mitigate the source of the noise.

Frequently Asked Questions (FAQs)

Q1: My baseline fluorescence is very high, even without my target protein. What could be the cause?

A1: High background fluorescence is a common culprit for low S/N. Several factors can contribute to this:

  • Contaminated Buffers or Reagents: Impurities in your buffer components or other reagents can fluoresce at the excitation and emission wavelengths of DAUDA. Always use high-purity reagents and freshly prepared buffers.[5][6]

  • DAUDA Aggregation: At high concentrations, DAUDA can self-aggregate, leading to increased background fluorescence. Ensure your DAUDA stock solution is fully dissolved and consider optimizing its working concentration.

  • Nonspecific Binding: DAUDA can bind nonspecifically to the surfaces of your assay plate or cuvette. Using low-binding plates and including a non-ionic detergent like Tween-20 (typically at 0.01-0.1%) in your assay buffer can help minimize this.[7]

Q2: The fluorescence signal with my protein is only slightly higher than the background. How can I increase my signal?

A2: A weak signal suggests that the change in DAUDA's environment upon binding is not significant enough or that binding is inefficient. Here’s what to investigate:

  • Suboptimal DAUDA Concentration: The concentration of DAUDA should be carefully optimized. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to high background. A good starting point is to titrate DAUDA against a fixed concentration of your protein to find a concentration that gives a robust signal without saturating the system.[4]

  • Low Receptor (Protein) Density: The concentration of your target protein directly impacts the magnitude of the fluorescence signal.[8] Insufficient protein will lead to a small change in fluorescence. While increasing protein concentration can boost the signal, be mindful of potential protein aggregation. It's a balance that needs empirical determination.

  • Incorrect Buffer Composition: The pH, ionic strength, and presence of co-factors in your assay buffer can significantly influence protein structure and ligand binding.[9][10] Ensure your buffer conditions are optimal for your target protein's activity and stability. Common buffers include PBS and Tris-based buffers, often with added salts like NaCl and MgCl2.[11]

Q3: My data is very noisy, with large variations between replicate wells. What are the likely causes?

A3: High variability points towards inconsistencies in your assay setup and execution.

  • Inadequate Mixing: Ensure all components in your assay wells are thoroughly mixed. Incomplete mixing can lead to localized concentration differences and, consequently, variable fluorescence readings.

  • Insufficient Incubation Time: Binding events take time to reach equilibrium.[12] If your incubation time is too short, the binding will be incomplete and variable. Optimize your incubation time by measuring the fluorescence signal at different time points until it stabilizes.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper technique to ensure consistent volumes across all wells.

  • Instrument Instability: Fluctuations in the light source or detector of your fluorometer can introduce noise.[13] Allow the instrument to warm up properly and check its performance with a standard fluorescent solution.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to systematically troubleshoot and optimize your DAUDA assay.

dot graph TD { A[Low Signal-to-Noise Ratio] --> B{Is the background high?}; B -- Yes --> C{Check for buffer/reagent contamination}; C --> D{Optimize DAUDA concentration}; D --> E{Evaluate nonspecific binding}; B -- No --> F{Is the signal low?}; F -- Yes --> G{Optimize protein concentration}; G --> H{Verify buffer conditions (pH, ionic strength)}; H --> I{Confirm protein activity}; F -- No --> J{Is the data noisy/variable?}; J -- Yes --> K{Ensure proper mixing}; K --> L{Optimize incubation time}; L --> M{Check for pipetting errors}; M --> N{Verify instrument stability}; subgraph "High Background Issues" C; D; E; end subgraph "Low Signal Issues" G; H; I; end subgraph "Data Variability Issues" K; L; M; N; end

} caption: Troubleshooting flowchart for low S/N in DAUDA assays.

Protocol 1: Optimizing DAUDA and Protein Concentrations

The goal of this protocol is to find the optimal concentrations of DAUDA and your target protein that yield a robust and stable fluorescence signal.

Materials:

  • Purified target protein of known concentration

  • DAUDA stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer and appropriate microplates or cuvettes

Procedure:

  • Protein Titration: a. Prepare a series of dilutions of your target protein in the assay buffer. b. To each well or cuvette, add a fixed, low concentration of DAUDA (e.g., 1 µM). c. Add the varying concentrations of your protein. d. Incubate at room temperature for a predetermined time (e.g., 30 minutes), protected from light. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 345 nm, λem = 480-500 nm).[3] f. Plot fluorescence intensity versus protein concentration. The optimal protein concentration should be in the linear range of this curve, providing a strong signal without reaching saturation.

  • DAUDA Titration: a. Using the optimal protein concentration determined in the previous step, prepare a fixed concentration of your protein in the assay buffer. b. Prepare a series of dilutions of DAUDA. c. To each well or cuvette containing the protein solution, add the varying concentrations of DAUDA. d. Incubate and measure fluorescence as described above. e. Plot fluorescence intensity versus DAUDA concentration. The optimal DAUDA concentration will be one that gives a significant signal increase upon binding but is not so high as to cause a large background signal on its own.

Protocol 2: The Importance of Wash Steps in Binding Assays

While DAUDA is a solution-based assay and doesn't typically involve traditional wash steps like an ELISA, the concept of removing unbound and nonspecifically bound components is still crucial for reducing background noise. In the context of DAUDA, this translates to optimizing conditions to minimize these unwanted interactions in the first place. For assays that do involve immobilization or surface-based detection, wash steps are critical.[14][15]

Key Principles of Effective "Washing" in Solution-Based Assays:

  • Blocking Agents: For plate-based assays, pre-treating the wells with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce the nonspecific binding of DAUDA and the target protein to the plastic surface.

  • Detergents: Including a mild, non-ionic detergent such as Tween-20 or Triton X-100 in the assay buffer can disrupt weak, nonspecific hydrophobic interactions that contribute to background signal.[7] The concentration should be optimized to avoid denaturing the target protein.

  • Buffer Composition: The ionic strength of the buffer can influence nonspecific binding.[10] Optimizing the salt concentration (e.g., NaCl) can help to minimize electrostatic interactions that may lead to nonspecific binding.

For Surface-Based Assays (if applicable):

  • Wash Volume: Use a sufficient volume of wash buffer to completely cover the well surface.[14]

  • Number of Washes: Increasing the number of wash cycles can help to reduce background, but excessive washing may also remove specifically bound molecules.[14]

  • Soak Time: A brief soak with the wash buffer between aspiration and dispensing cycles can improve the efficiency of removing unbound components.[16]

Data Interpretation and Quantitative Summary

The following table summarizes the key parameters to optimize and their expected impact on the signal-to-noise ratio.

ParameterPotential Issue with Low S/NRecommended ActionExpected Outcome
DAUDA Concentration Too low: weak signal. Too high: high background.Titrate DAUDA against a fixed protein concentration.Identify a concentration that maximizes the signal from specific binding while minimizing background fluorescence.
Protein Concentration Too low: weak signal. Too high: potential for aggregation and increased background.Titrate protein against a fixed DAUDA concentration.Determine a protein concentration that provides a robust signal without saturation or aggregation issues.
Buffer pH Suboptimal pH can affect protein folding and binding affinity.Test a range of pH values around the known optimal pH for your protein.Improved protein stability and binding, leading to a stronger signal.
Ionic Strength Can influence both specific and nonspecific binding.Vary the salt concentration (e.g., NaCl) in your assay buffer.Reduced nonspecific binding and potentially enhanced specific interactions.
Incubation Time Insufficient time for binding to reach equilibrium.Perform a time-course experiment to monitor signal development.Ensure complete and stable binding, reducing variability.
Detergent Concentration Can reduce nonspecific binding but may also disrupt specific interactions at high concentrations.Titrate a non-ionic detergent (e.g., Tween-20).Lower background signal without significantly impacting the specific binding signal.

By systematically addressing these factors, you can significantly improve the quality of your DAUDA data, leading to more reliable and reproducible results in your drug discovery efforts.

References

  • An In-depth Technical Guide to Utilizing DAUDA as a Fluorescent Probe for Hydrophobic Binding Sites - Benchchem. (n.d.).
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5).
  • Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC. (n.d.).
  • Acrylodan vs. DAUDA: A Comparative Guide for Protein Labeling and Interaction Studies - Benchchem. (n.d.).
  • Commercial Availability and Application of 11-(dansylamino)undecanoic Acid in Preclinical Research - Benchchem. (2025, October 29).
  • Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers. | Sword Bio. (2024, December 13).
  • Bench Tips for Optimizing ELISA: It All Comes Out in the Wash - Biocompare. (2013, August 22).
  • Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC. (2019, December 13).
  • (PDF) Evidence for an effect of receptor density on ligand occupancy and agonist EC50. (n.d.).
  • Analysis of DAUDA binding to rCsFABP Relative fluorescence intensity... - ResearchGate. (n.d.).
  • Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy - Benchchem. (n.d.).
  • The Basics of Affinity Purification/Affinity Chromatography - G-Biosciences. (2018, July 31).
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - MDPI. (n.d.).
  • Importance of Washing the Membrane | Chemiluminescence: Primary Antibody Incubation. (2024, September 19).
  • Affinity Chromatography | Principles - Cube Biotech. (n.d.).
  • Protein A Intermediate Wash Strategies - Merck Millipore. (n.d.).
  • How to Troubleshoot High Background in DAB Staining: 9 Causes + a 10-Minute Triage. (2026, March 2).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025, November 18).
  • Two-dimensional measurements of receptor-ligand interactions - Frontiers. (n.d.).
  • Navigating Lead Optimization in Drug Discovery: Planning for Success - Cresset Group. (n.d.).
  • The Role of Receptor Uniformity in Multivalent Binding | JACS Au - ACS Publications. (2023, April 20).
  • A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC. (n.d.).
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21).
  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays - BellBrook Labs. (n.d.).
  • Protocol Optimization for Functional Cardiac CT Imaging Using Noise Emulation in the Raw Data Domain - PubMed. (2024, March 13).
  • Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method - PMC. (2024, December 14).
  • Buffers for Biochemical Reactions - Promega Corporation. (n.d.).
  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. (n.d.).
  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy | LCGC International. (2020, November 12).
  • Top 8 Ways to Deal with Noise in Data Acquisition and Test Systems - Genuen. (n.d.).
  • What are the detailed buffer recipes and protocol to isolate and purify genomic DNA by silica spin column ? | ResearchGate. (2018, March 27).
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
  • A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy - Williams Lab. (n.d.).
  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. (2025, November 20).
  • Clinical Trial Protocol Optimization - Design Smarter Studies - Medidata Solutions. (n.d.).
  • Causes Of High Background In ELISA Tests and How to Solve Them - Krishgen Biosystems. (2023, October 6).
  • A novel assay for drug-DNA binding mode, affinity, and exclusion number: scanning force microscopy - PMC. (n.d.).
  • Protocol Optimization for Functional Cardiac CT Imaging Using Noise Emulation in the Raw Data Domain - ResearchGate. (2021, August 20).
  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.).
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25).
  • Complexity's counterpoint: Understanding protocol optimization. (2025, February 10).
  • How protocol optimization improves clinical trial outcomes - BioPharma Dive. (2016, November 3).
  • High Background - Biomeda Corp. (n.d.).
  • Troubleshooting Offset, Incorrect, and Noisy Readings of NI Multifunction DAQ Devices. (2026, February 4).
  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC. (n.d.).
  • Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc. (n.d.).
  • Drug Affinity and Efficacy - Basicmedical Key. (2016, August 21).
  • Signal-to-Noise Ratio - Shimadzu. (n.d.).
  • Case Study: The Importance of Binding Kinetics in Drug Discovery - Nicoya Lifesciences. (2019, December 11).

Sources

Technical Support Center: Optimizing Incubation for DAUDA-Protein Binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Hub. Topic: 11-(Dansylamino)undecanoic acid (DAUDA) Fluorescence Assays Role: Senior Application Scientist Status: Operational

Core Directive: The Kinetic Reality of DAUDA

You are likely here because your assay coefficients of variation (CVs) are high, or your displacement curves are shifting between runs. In 90% of cases, this is not a reagent failure; it is a thermodynamic equilibrium failure .

DAUDA is a solvatochromic probe.[1] It does not just "glow"; it reports the polarity of its environment.[1]

  • Aqueous (Unbound): Polar environment

    
     Low Quantum Yield, Red-shifted Emission (~540 nm).
    
  • Bound (Hydrophobic Pocket): Non-polar environment

    
     High Quantum Yield, Blue-shifted Emission (~475–500 nm).
    

The Critical Insight: Incubation time is not a passive "wait period." It is the active phase where


 (association) and 

(dissociation) rates stabilize. If you read too early, you measure noise. If you read too late, you measure degradation or evaporation.

Technical Guide & Troubleshooting (Q&A)

Module A: Optimizing Incubation Time (Kinetics)

Q: Is there a universal incubation time for DAUDA assays? A: No. However, for most Fatty Acid Binding Proteins (FABPs) and Albumin (HSA/BSA), the industry standard starting point is 30 minutes at Room Temperature (20–25°C) .

  • Direct Binding (Protein + DAUDA): Fast. Equilibrium is often reached in < 5 minutes. We recommend 15–20 minutes to account for pipetting lag across a 96/384-well plate.

  • Displacement Assays (Protein + DAUDA + Drug): Slower. The drug must displace the probe. This is governed by the

    
     of DAUDA and the 
    
    
    
    of your drug. We recommend 45–60 minutes for displacement screens to ensure the system reaches a new equilibrium.

Q: How do I scientifically validate the incubation time for my specific protein? A: Do not guess. Run a Signal Stability Time-Course .

  • Prepare a plate with:

    • High Control: Protein + DAUDA (Max Signal).

    • Low Control: Buffer + DAUDA (Background).

    • Mid Control: Protein + DAUDA + Known Inhibitor (Displacement).

  • Read the plate every 5 minutes for 90 minutes.

  • Plot Fluorescence vs. Time.

  • Optimal Time: The window where the signal slope is effectively zero (

    
    ) before photobleaching sets in.
    
Module B: Signal Integrity & Artifacts

Q: My background fluorescence is inexplicably high. Is the probe degrading? A: It is likely Micelle Formation , not degradation. DAUDA is a fatty acid analog.[1][2][3][4][5] Above its Critical Micelle Concentration (CMC) , it self-assembles into micelles. These micelles create a hydrophobic interior that DAUDA "binds" to, mimicking a protein interaction.

  • The Fix: Ensure your final DAUDA concentration is < 1–5 µM . Most assays operate optimally at 0.5–1.0 µM DAUDA.

  • Diagnostic: If [DAUDA] alone fluorescence is >10% of your [Protein + DAUDA] signal, your concentration is too high or your buffer is contaminated.

Q: I see a "Blue Shift" mentioned in literature. Why does this matter? A: The Blue Shift is your built-in quality control. If you only measure intensity at a single wavelength (e.g., 500 nm), you are flying blind.

  • Unbound Peak: ~540–550 nm.

  • Bound Peak: ~475–500 nm (Protein dependent).

  • Action: For assay development, perform a Spectral Scan (450–600 nm) . If you do not see the peak shift to the left (shorter wavelength) upon adding protein, DAUDA is not in the binding pocket.

Q: My signal decreases over time during the read. Is it instability? A: It is likely Photobleaching . The dansyl fluorophore is sensitive to high-intensity UV/Blue light.

  • The Fix:

    • Use black opaque plates (minimize scattering).

    • Incubate in the dark (foil seal).

    • Reduce the number of flashes per well on your plate reader (e.g., reduce from 100 to 10).

Experimental Workflows & Visualization

Workflow 1: The Kinetic Optimization Loop

This logic gate ensures you never run a failed screen due to timing errors.

DAUDA_Optimization Start Start Optimization Prep Prep: Protein + DAUDA (No Competitor) Start->Prep Read_0 Read T=0 min Prep->Read_0 Incubate Incubate 5 min (Dark, RT) Read_0->Incubate Read_N Read T=N Incubate->Read_N Check Delta Signal < 2%? Read_N->Check Check->Incubate No (Not Stable) Bleach Check Photobleaching Check->Bleach Yes (Stable) Bleach->Prep Signal Dropping (Reduce Light Exposure) Set_Time Set Optimal Incubation Time Bleach->Set_Time Signal Retained

Caption: Iterative workflow to determine the "Stable Read Window" where equilibrium is reached but photobleaching is minimal.

Workflow 2: Competitive Displacement Logic

Understanding the physical state of the probe during drug screening.

Displacement_Logic State1 State 1: Bound Complex (Protein + DAUDA) Action Add Competitor (Drug) State1->Action Signal1 High Fluorescence Ex: 345nm | Em: ~480nm State1->Signal1 Emits Transition Transition State (Competition for Pocket) Action->Transition Transition->State1 If Drug Affinity < DAUDA State2 State 2: Displaced (Protein-Drug + Free DAUDA) Transition->State2 If Drug Affinity > DAUDA Signal2 Low Fluorescence Ex: 345nm | Em: ~540nm State2->Signal2 Emits

Caption: The mechanism of action. Displacement results in a Red Shift and intensity drop, returning DAUDA to its aqueous state.[6]

Quantitative Reference Data

Use these parameters to benchmark your instrument settings.

ParameterValue / RangeNotes
Excitation Wavelength 345 nm (± 10 nm)UV-compatible plates required.
Emission (Bound) 475 – 500 nmVaries by protein (HSA vs FABP).
Emission (Free) 540 – 550 nmAqueous buffer signal.
Stokes Shift ~140 – 180 nmLarge shift reduces background interference.
DAUDA

(HSA)
~0.5 – 1.0 µMBinds primarily to Sudlow Site II (Bilirubin site) [1].
DAUDA

(L-FABP)
~0.2 – 0.4 µMHigh affinity site [2].
Rec. Incubation 30 – 60 minsProtect from light.

References

  • Wilkinson, T. C., et al. (1990). "The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites."[4][7] Biochemical Journal, 270(1), 163–166.[4]

  • BenchChem Application Note. (2025). "Application Notes and Protocols for Determining Fatty Acid-Binding Protein Affinity using the DAUDA Assay." [8]

  • Humphrey, A. J., et al. (2010). "Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1)."[1] Drug Metabolism and Disposition, 39(1).

Sources

Technical Support Center: Solving Solubility Challenges with 11-(dimethylamino)undecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 11-(dimethylamino)undecanoic acid. As a Senior Application Scientist, I've designed this guide to provide you with a deep understanding of this molecule's behavior in solution and to offer practical, field-tested protocols to overcome common solubility hurdles. This is not just a list of steps; it's a troubleshooting manual built on the foundational principles of physical chemistry to ensure your experiments are both successful and reproducible.

Section 1: Understanding the Molecule - The "Why" Behind the "How"

Successful solubilization begins with understanding the inherent chemical nature of 11-(dimethylamino)undecanoic acid. Its structure, featuring a long hydrophobic carbon chain and two ionizable groups, dictates its complex behavior in aqueous buffers.

FAQ 1: What are the key physicochemical properties of 11-(dimethylamino)undecanoic acid that affect its solubility?

11-(dimethylamino)undecanoic acid is an amphiphilic molecule with a zwitterionic character. This means it contains both a basic tertiary amine group and an acidic carboxylic acid group. Its solubility is dominated by three factors:

  • The Long Hydrophobic Tail: The 11-carbon chain is nonpolar and resists dissolving in water, favoring aggregation.

  • The Ionizable Head Groups: The terminal dimethylamino and carboxyl groups can gain or lose protons (H+) depending on the pH of the solution.

  • Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxyl group will balance, resulting in a neutral net charge. Molecules are least soluble in water at their isoelectric point because the lack of a net charge reduces favorable interactions with polar water molecules and maximizes intermolecular aggregation.[1][2]

PropertyEstimated Value / CharacteristicImplication for Solubility
Chemical Structure CH₃)₂N-(CH₂)₁₀-COOHAmphiphilic: Long hydrophobic tail, polar head group.
Molecular Type Zwitterionic Amino AcidPossesses both acidic and basic groups.[4]
pKa (Carboxylic Acid) ~4.5Below this pH, the group is neutral (-COOH). Above, it's negative (-COO⁻).[3]
pKa (Tertiary Amine) ~10.5 - 11.0Below this pH, the group is positive (-N⁺H(CH₃)₂). Above, it's neutral (-N(CH₃)₂).
Isoelectric Point (pI) Estimated between 7.5 - 8.0The pH of minimum aqueous solubility.[1][5]

Note: The pKa of the tertiary dimethylamino group is estimated to be slightly lower than the primary amine (~11.15) of its analogue due to electronic effects.

Visualizing pH-Dependent Charge

The charge state of 11-(dimethylamino)undecanoic acid is entirely dependent on the buffer pH. This relationship is the key to controlling its solubility.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Near Isoelectric Point (pI) (e.g., pH 7.4 - 8.0) cluster_high_ph High pH (e.g., pH 12) low_ph Net Positive Charge (Cationic) -COOH (Neutral) -N⁺H(CH₃)₂ (Positive) HIGH SOLUBILITY pI Net Zero Charge (Zwitterionic) -COO⁻ (Negative) -N⁺H(CH₃)₂ (Positive) MINIMUM SOLUBILITY low_ph->pI Add Base (OH⁻) Raise pH pI->low_ph Add Acid (H⁺) Lower pH high_ph Net Negative Charge (Anionic) -COO⁻ (Negative) -N(CH₃)₂ (Neutral) HIGH SOLUBILITY pI->high_ph Add Base (OH⁻) Raise pH high_ph->pI Add Acid (H⁺) Lower pH

Caption: pH-dependent charge states of 11-(dimethylamino)undecanoic acid.

Section 2: Troubleshooting Guides & FAQs

This section directly addresses the common problems researchers face. The core principle of our troubleshooting is to avoid the isoelectric point.

Q1: My 11-(dimethylamino)undecanoic acid won't dissolve in my neutral buffer (e.g., PBS, pH 7.4). What am I doing wrong?

This is the most common issue and is entirely expected. A pH of 7.4 is very close to the estimated isoelectric point (pI) of the molecule. At this pH, the compound has minimal solubility and will likely appear as a waxy solid or a fine suspension that does not clarify.

The Solution: The pH Adjustment Method

The scientifically sound approach is to first dissolve the compound at a pH far from its pI to create a concentrated, soluble stock solution, and then carefully dilute this stock into your final buffer.

Protocol 1: Preparing a Concentrated Acidic Stock

This method is preferred if your final application can tolerate a small amount of acid.

  • Weigh Compound: Accurately weigh the required amount of 11-(dimethylamino)undecanoic acid powder.

  • Initial Suspension: Add a small volume of high-purity water (e.g., 50-70% of your final stock volume). The powder will not dissolve.

  • Acidification: While stirring, add a small amount of a strong acid like 1M HCl dropwise. The solution will become clear as the carboxylic acid group is protonated (-COOH) and the molecule gains a net positive charge. Aim for a pH of 2-3.

  • Final Volume: Once fully dissolved, add water to reach your final desired stock concentration (e.g., 10-50 mM).

  • Application: This acidic stock can now be diluted (e.g., 1:1000) into your final, larger volume of neutral buffer. The high dilution factor prevents a significant change in the final buffer's pH.

Protocol 2: Preparing a Concentrated Basic Stock

This method is an alternative if your downstream application is sensitive to low pH.

  • Weigh Compound: Accurately weigh the required amount of 11-(dimethylamino)undecanoic acid powder.

  • Initial Suspension: Add a small volume of high-purity water.

  • Alkalinization: While stirring, add a small amount of a strong base like 1M NaOH dropwise. The solution will clarify as the amino group is deprotonated (-N(CH₃)₂) and the molecule gains a net negative charge. Aim for a pH of 11-12.

  • Final Volume: Once fully dissolved, bring the solution to the final stock concentration with water.

  • Application: Dilute this basic stock into your final neutral buffer as described above.

Q2: I tried the pH adjustment method, but my solution becomes cloudy when I add it to my final buffer. Why?

This typically happens if the stock solution concentration is too high or the dilution factor is too low. When the highly soluble, charged stock is added to the neutral buffer, the pH shifts back towards the pI, and if the local concentration exceeds its solubility limit at that pH, it will precipitate.

Troubleshooting Steps:

  • Increase Dilution Factor: Use a more concentrated stock and a larger dilution factor. This keeps the final concentration of the compound in the neutral buffer well below its solubility limit.

  • Stir Vigorously: Add the stock solution dropwise into the final buffer while vortexing or stirring vigorously. This ensures rapid mixing and prevents localized areas of high concentration.

  • Check Final pH: After dilution, confirm that the pH of your final solution has not significantly shifted.

Q3: Can I use an organic co-solvent like DMSO to aid solubility?

Yes, using a co-solvent is a valid and common strategy, especially for creating very high-concentration stock solutions.[6]

Protocol 3: Using a DMSO Stock

  • Direct Dissolution: 11-(dimethylamino)undecanoic acid is generally soluble in 100% DMSO. Dissolve the powder directly in pure DMSO to create a high-concentration stock (e.g., 100-500 mM).

  • Dilution: Dilute this DMSO stock into your aqueous buffer. As with the pH adjustment method, add the stock slowly to a stirring solution of the final buffer.

Causality & Considerations:

  • Why it works: DMSO is a polar aprotic solvent that can disrupt the hydrophobic interactions between the alkyl chains and solvate both the polar and non-polar parts of the molecule.

  • Expert Insight: While effective, be aware of the impact of DMSO on your experiment. It can affect cell viability, enzyme activity, and protein stability. Always run a vehicle control (buffer with the same final percentage of DMSO but without your compound) to validate your results. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

Q4: Is heating the solution a good idea?

Gentle warming (e.g., to 37-40°C) can sometimes help dissolve the compound by increasing its kinetic energy and disrupting weak intermolecular forces. However, it should be used with caution.

  • Pros: Can help overcome a small energy barrier to dissolution.

  • Cons: Does not solve the fundamental problem of insolubility at the pI. The compound will likely precipitate again upon cooling. Prolonged heating can also lead to degradation of the compound.

Recommendation: Use heating as a secondary aid to the pH adjustment or co-solvent methods, not as a primary strategy.

Section 3: Experimental Workflow & Troubleshooting Logic

To streamline your process in the lab, follow this logical workflow when encountering solubility issues.

Caption: Troubleshooting workflow for solubilizing 11-(dimethylamino)undecanoic acid.

References
  • Seddon, K. R., & Rebelo, L. P. N. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. (While a general reference, it establishes the complex behavior of zwitterionic compounds in solution). [Link]

  • Gunaratne, H. Q. N., & Seddon, K. R. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed Central. [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Queen's University Belfast Research Portal. (2018). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • PubChem. 11-(Dansylamino)undecanoic acid. National Institutes of Health. [Link]

  • Solubility of Things. 11-Aminoundecanoic acid. [Link]

  • Reddit r/Biochemistry. (2024). Long-chain Fatty Acids. [Link]

  • Quora. (2019). How to dissolve fatty acids in water. [Link]

  • Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. PubMed. [Link]

  • Wikipedia. Zwitterion. [Link]

  • ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids?. [Link]

  • PubChem. 11-Aminoundecanoic acid. National Institutes of Health. [Link]

  • European Chemicals Agency (ECHA). (2002). 11-Aminoundecanoic Acid CAS N°: 2432-99-7. [Link]

  • Wikipedia. 11-Aminoundecanoic acid. [Link]

  • Wikipedia. Isoelectric point. [Link]

  • U.S. Patent US3755389A. (1973). Method of separating fatty acids.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Kozlowski, L.P. (2021). IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. [Link]

  • U.S. Environmental Protection Agency. Undecanoic acid, 11-amino- - Substance Details. [Link]

  • The Organic Chemistry Tutor. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube. [Link]

  • U.S. Environmental Protection Agency. Undecanoic acid, 11-amino- - Substance Details - SRS. [Link]

Sources

Calibration and standardization for quantitative DAUDA assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Calibration, Standardization, and Troubleshooting for FABP/Albumin Binding Studies

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: March 8, 2026

Introduction: The Mechanism of Action

Welcome to the technical support hub for DAUDA (11-(Dansylamino)undecanoic acid) assays. To troubleshoot effectively, you must understand the photophysics driving your signal.

DAUDA is a solvatochromic probe.[1]

  • Aqueous State (Free): The dansyl fluorophore is quenched by water molecules via non-radiative decay. Fluorescence is weak and red-shifted (

    
    ).
    
  • Bound State (Hydrophobic): When DAUDA binds to a hydrophobic pocket (e.g., FABP, HSA), water is excluded. The dipole moment change stabilizes the excited state, resulting in strong fluorescence enhancement and a blue shift (

    
    ).
    

Your Assay Principle: You are not measuring "binding" directly; you are measuring the protection of the fluorophore from solvent quenching.

Module 1: Calibration & Standardization

Q: How do I ensure my DAUDA stock concentration is accurate?

A: Do not rely solely on gravimetric preparation (weighing powder), as DAUDA is hygroscopic and light-sensitive. You must validate the concentration spectrophotometrically using the Beer-Lambert Law (


).

Protocol:

  • Dissolve DAUDA in Methanol (spectroscopic grade).

  • Measure Absorbance at 335 nm .

  • Calculate concentration using the extinction coefficient (

    
    ).[2]
    
ParameterValueNotes
Solvent MethanolDo not use water/buffer for stock validation (solubility issues).

335 nmPeak absorption of the Dansyl chromophore.


Standard value for Dansyl derivatives in MeOH [1].
Storage -20°C, DarkWrap tubes in foil; stable for 3-6 months.
Q: My raw fluorescence units (RFU) vary between days. How do I normalize this?

A: Fluorescence is relative. Lamp intensity, PMT gain, and temperature affect RFU. You cannot compare raw RFU across different days.

The "Stable Reference" Method:

  • External Standard: Prepare a stable standard (e.g., 1

    
    M Quinine Sulfate in 0.1 M H
    
    
    
    SO
    
    
    or a sealed cuvette of stable fluorophore).
  • Daily Calibration: Adjust your instrument's Gain/Voltage until this standard reads a specific target value (e.g., 50,000 RFU).

  • Internal Normalization: Alternatively, express all data as

    
     (Fold Increase) or Fraction Bound, rather than raw RFU.
    

Module 2: Experimental Workflows

Workflow 1: Determination (Direct Binding)

To determine the affinity of DAUDA for your protein.[1][3][4][5]

  • Fixed Probe: 1

    
    M DAUDA in assay buffer.
    
  • Titrant: Increasing [Protein] (0.1

    
    M to 10 
    
    
    
    M).
  • Read: Ex 345 nm / Em 480 nm (or peak max).

  • Fit: One-site specific binding model.

Workflow 2: Determination (Displacement Assay)

This is the standard drug discovery mode. You displace the probe with a non-fluorescent drug.[1][3][4]

The Logic:



Visualization: Displacement Logic

DisplacementAssay Complex Protein-DAUDA Complex (Hydrophobic Pocket) Displaced Free DAUDA (Aqueous Solvent) Complex->Displaced + Drug binds Signal Fluorescence Signal Complex->Signal High Quantum Yield (Blue Shift) Drug Competitor Drug (Non-Fluorescent) Drug->Complex Competitive Binding Displaced->Signal Quenched (Low Signal)

Caption: Competitive displacement mechanism. The drug displaces DAUDA into the aqueous phase, causing fluorescence quenching.[3][6]

Q: How do I calculate the


 from the 

?
A: You must use the Cheng-Prusoff Equation adapted for fluorescence displacement [2].[7]


  • 
     : Concentration of drug displacing 50% of the signal.[1][7][8]
    
  • 
     : Concentration of DAUDA used (Keep this close to the 
    
    
    
    of DAUDA for maximum sensitivity).
  • 
     : Dissociation constant of DAUDA (determined in Workflow 1).[4]
    

Module 3: Troubleshooting & Anomalies

Q: My curve flattens at high concentrations (Non-linearity). Is it aggregation?

A: It is likely the Inner Filter Effect (IFE) . At high concentrations, DAUDA or your drug absorbs the excitation light (


) before it reaches the center of the well, or re-absorbs the emitted light.

The Diagnostic Check: Measure the Absorbance (OD) of your highest concentration sample at


 and 

.
  • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , you have IFE.
    

The Fix (Mathematical Correction): Apply this formula to your raw data before fitting [3]:



Visualization: IFE Correction Logic

IFE_Correction Start Anomalous Data (Plateau/Drop at High Conc) CheckOD Measure OD at Ex (345nm) & Em (480nm) Start->CheckOD Decision Is Total OD > 0.1? CheckOD->Decision Linear Proceed with Analysis (No Correction Needed) Decision->Linear No Correct Apply Formula: F_corr = F_obs * 10^((ODex+ODem)/2) Decision->Correct Yes (Preferred) Dilute Alternative: Dilute Sample (Reduce Sensitivity) Decision->Dilute Yes (If OD > 1.0)

Caption: Decision tree for identifying and correcting the Inner Filter Effect (IFE) in quantitative fluorescence assays.

Q: The -Factor is low (< 0.5).[11] How do I optimize?

A: The


-factor measures the separation between your positive (Bound) and negative (Displaced/Free) controls.


Optimization Checklist:

  • Probe Concentration: Ensure [DAUDA]

    
    . Too little = low signal; Too much = high background.
    
  • DMSO Tolerance: FABPs are sensitive to DMSO. Keep final DMSO

    
    .
    
  • Detergents: Avoid Tween/Triton > 0.01%. They form micelles that DAUDA binds to, creating a "false positive" fluorescent background.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
  • Huang, X. (2003).[9] Fluorescence polarization competition assay: The range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand.[9] Journal of Biomolecular Screening, 8(1), 34-38.[9] Link (Canonical source for Cheng-Prusoff in fluorescence).

  • Liu, Y., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Analytical Chemistry. Link

Sources

Validation & Comparative

Validating DAUDA Binding to Specific Protein Sites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

11-(Dansylamino)undecanoic acid (DAUDA) is a solvatochromic fluorescent fatty acid analogue widely used to probe hydrophobic binding pockets in proteins such as Fatty Acid Binding Proteins (FABPs) and Albumin.[1][2] Unlike native fatty acids, DAUDA possesses a bulky dansyl fluorophore that renders it environment-sensitive—fluorescing weakly in aqueous solution but intensely with a blue shift in hydrophobic cavities.[3][4]

The Core Challenge: Validating DAUDA binding is not merely about observing fluorescence; it is about confirming site specificity. Because the dansyl group introduces steric bulk, DAUDA may not always bind the high-affinity "native" fatty acid site (as observed in Human Serum Albumin, where it favors the bilirubin site).[5] This guide provides the technical roadmap to validate DAUDA binding specificity, compare it against gold-standard alternatives, and execute robust displacement assays.

Mechanism of Action: The Solvatochromic Shift

DAUDA functions as a reporter of hydrophobicity.[2][3] Its validation relies on two concurrent physical phenomena upon protein binding:

  • Fluorescence Enhancement: The quantum yield increases significantly (often >10-fold) as the probe moves from a polar (solvent) to a non-polar (protein pocket) environment.

  • Hypsochromic (Blue) Shift: The emission maximum shifts from ~540 nm (buffer) to ~480–500 nm (bound).

Visualization: DAUDA Signaling Pathway

DAUDA_Mechanism cluster_signals Signal Readout Free_DAUDA Free DAUDA (Aqueous) Bound_DAUDA Bound DAUDA (Hydrophobic Pocket) Free_DAUDA->Bound_DAUDA + Protein (Binding) Low_Signal Low Fluorescence λ_em ~540nm Free_DAUDA->Low_Signal Displaced_DAUDA Displaced DAUDA (Free) Bound_DAUDA->Displaced_DAUDA + Competitor (Displacement) High_Signal High Fluorescence λ_em ~500nm (Blue Shift) Bound_DAUDA->High_Signal Displaced_DAUDA->Low_Signal Protein Target Protein (e.g., FABP) Competitor Non-Fluorescent Ligand

Caption: Logical flow of DAUDA fluorescence changes during binding and competitive displacement events.

Comparative Analysis: DAUDA vs. Alternatives

To validate DAUDA as a suitable probe for your specific protein, you must weigh its performance against alternative methods. The following table contrasts DAUDA with Radioligand Binding (the gold standard) and Label-Free methods.

Table 1: Technical Comparison of Binding Validation Methods
FeatureDAUDA Displacement Radioligand Binding (

H/

C)
Surface Plasmon Resonance (SPR) Intrinsic Trp Fluorescence
Primary Readout Fluorescence Intensity / ShiftRadioactivity (CPM)Refractive Index Change (RU)Trp Quenching / Shift
Labeling Requirement Probe is labeled (Dansyl)Ligand is labeled (Isotope)Label-free (Ligand/Protein)Label-free (Native Protein)
Site Specificity Risk High: Bulky dansyl group may force binding to secondary sites (e.g., HSA bilirubin site).Low: Isotope does not alter steric bulk; binds native site.Medium: Immobilization may occlude binding sites.Low: Native binding, but requires Trp near pocket.
Sensitivity (

)
High (nM to

M range)
Very High (pM to nM range)Medium to HighLow to Medium
Throughput High (96/384-well plates)Low to Medium (Filtration steps)Medium (Chip regeneration)Medium
Safety/Waste Standard Chemical WasteRadioactive WasteStandard Chemical WasteStandard Chemical Waste
Cost Low (Reagents only)High (Isotopes + Disposal)High (Chips + Instrument)Low
Best Use Case HTS screening;

determination of non-fluorescent lipids.
Validation of "True"

; Benchmarking DAUDA.
Kinetics (

); Binding stoichiometry.
Quick check if Trp is present in pocket.

Expert Insight:

  • The "HSA Anomaly": Be cautious when using DAUDA with Human Serum Albumin (HSA). Experimental evidence suggests DAUDA binds the bilirubin binding sites rather than the high-affinity long-chain fatty acid sites due to the steric bulk of the dansyl group [1, 5].[5]

  • Validation Strategy: Always cross-validate your initial DAUDA

    
     with a label-free method (like ITC or SPR) or a radioligand assay to confirm that DAUDA is probing the biologically relevant pocket.
    

Experimental Protocol: The Self-Validating System

This protocol is designed as a self-validating system . It proceeds in two phases: first, characterizing the probe-protein interaction (Direct Binding), and second, using the probe to measure an unknown ligand (Competitive Displacement).[4]

Phase 1: Direct Binding (Determining DAUDA )

Objective: Determine the affinity of DAUDA for your protein and select the optimal concentration for displacement assays.

  • Buffer Preparation: Use a standard buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4). Crucial: Avoid albumin-containing buffers (BSA) as they will bind DAUDA.

  • Titration:

    • Place fixed concentration of Protein (e.g., 1

      
      M) in cuvette/wells.[6]
      
    • Titrate DAUDA (0.1

      
      M to 10 
      
      
      
      M) into the protein solution.
    • Include a "Buffer + DAUDA" blank for every concentration to subtract background fluorescence.

  • Measurement:

    • Excitation: 345 nm

    • Emission: Scan 400–600 nm (Peak usually ~480–500 nm).

  • Analysis: Plot

    
     (Fluorescence - Blank) vs. [DAUDA]. Fit to a one-site saturation binding model to calculate 
    
    
    
    .
Phase 2: Competitive Displacement (Determining Ligand )

Objective: Validate binding of a non-fluorescent drug/lipid.[1][4]

  • Fixed Complex Formation:

    • Mix Protein and DAUDA at fixed concentrations.

    • Rule of Thumb: [Protein] should be near the

      
       value determined in Phase 1. [DAUDA] should be 
      
      
      
      [Protein] or slightly lower to ensure >80% bound fraction.
    • Example: 1

      
      M Protein + 1 
      
      
      
      M DAUDA.[6][7]
  • Equilibration: Incubate for 15 minutes at room temperature in the dark.

  • Competition Titration:

    • Add increasing concentrations of the non-fluorescent competitor (Ligand).

    • Measure fluorescence decrease at the emission peak (e.g., 500 nm).

  • Data Calculation:

    • Calculate

      
       from the dose-response curve.[7]
      
    • Convert to

      
       using the Cheng-Prusoff Equation  adapted for fluorescence:
      
      
      
      

Visualizing the Workflow

The following diagram outlines the decision-making process for validating DAUDA binding, ensuring scientific rigor.

Workflow Start Start: Protein of Interest Direct_Bind Phase 1: Direct Binding Titration (Protein + DAUDA) Start->Direct_Bind Check_Shift Is there a Blue Shift & Fluorescence Increase? Direct_Bind->Check_Shift Stop_Nonspecific Stop: Non-specific Interaction or No Binding Check_Shift->Stop_Nonspecific No Determine_Kd Calculate Kd of DAUDA Check_Shift->Determine_Kd Yes Phase2 Phase 2: Displacement Assay (Complex + Competitor) Determine_Kd->Phase2 Calc_Ki Calculate Ki using Cheng-Prusoff Phase2->Calc_Ki Cross_Validate Cross-Validation (Compare Ki with Literature/SPR) Calc_Ki->Cross_Validate Valid Validated Binding Model Cross_Validate->Valid Match Reassess Reassess: Steric Hindrance? Try Radioligand/ANS Cross_Validate->Reassess Mismatch

Caption: Step-by-step experimental workflow for validating DAUDA binding and interpreting results.

References

  • Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites.[8][9][10] Biochemical Journal, 270(1), 163–166.[10] Link

  • BenchChem. (2025).[1][2][6] Application Notes and Protocols for Determining Fatty Acid-Binding Protein Affinity using the DAUDA Assay. BenchChem Application Guides. Link

  • Thumser, A. E., & Wilton, D. C. (1994). The binding of 11-(dansylamino)undecanoic acid to rat liver fatty acid-binding protein: A fluorescence study. Biochemical Journal, 300(Pt 3), 827–833. Link

  • Lan, Y., et al. (2011). A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin.[11] Protein Science, 20(12), 2095–2101.[11] Link

  • Divsalar, A., et al. (2007). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. Investigative Ophthalmology & Visual Science, 48(13), 1900. Link

Sources

Alternatives to DAUDA for studying fatty acid-protein interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Studying Fatty Acid-Protein Interactions: Moving Beyond DAUDA

For decades, 11-(Dansylamino)undecanoic acid (DAUDA) has been a staple fluorescent probe for investigating fatty acid-binding proteins (FABPs) and other lipid-chaperones. DAUDA is an environment-sensitive analogue that exhibits a massive fluorescence enhancement and a blue spectral shift (from ~543 nm to ~493 nm) upon entering a hydrophobic protein pocket [1].

However, as structural biology and biophysics have advanced, the limitations of DAUDA have become increasingly apparent. The bulky dansyl fluorophore—typically attached at the ω-carbon—introduces significant steric hindrance. In tightly packed β-barrel proteins or specific lipid-binding grooves (such as Zinc


2-glycoprotein), DAUDA often binds with altered stoichiometry, reduced affinity, or fails to bind entirely, leading to false-negative results [2].

To achieve high-fidelity thermodynamic and kinetic profiling of fatty acid-protein interactions, researchers must pivot to alternatives that better mimic native ligands or eliminate the need for labels altogether. This guide objectively compares DAUDA with three premier alternatives: cis-Parinaric Acid (CPA) , BODIPY-Fatty Acids , and Isothermal Titration Calorimetry (ITC) .

The Contenders: Mechanistic Overview

A. cis-Parinaric Acid (CPA): The Native Mimic

CPA is a naturally occurring polyunsaturated fatty acid (18:4) that possesses intrinsic fluorescence due to its conjugated tetraene structure. Because its structure is nearly identical to intrinsic membrane lipids and native long-chain fatty acids, it fits perfectly into FABP binding pockets without the steric clashes associated with dansyl or pyrene groups [1].

  • Causality in Experimental Choice: Choose CPA when structural fidelity is paramount, but you still require the high throughput of a fluorescence assay. It is predominantly used in competitive displacement assays to determine the

    
     of non-fluorescent native fatty acids.
    
B. BODIPY-Fatty Acids: The High-Yield Optical Tracker

BODIPY derivatives (e.g., BODIPY-C16) feature a fluorophore that, while still a modification, lacks an ionic charge and is highly lipophilic. They offer exceptionally high quantum yields and long-wavelength excitation (visible range), which bypasses the severe UV-induced photo-oxidation issues that plague CPA [1].

  • Causality in Experimental Choice: Choose BODIPY-FAs for fluorescence polarization/anisotropy assays or flow cytometry where signal robustness is more critical than absolute native structural mimicry.

C. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC measures the heat released or absorbed during a binding event. It is a completely label-free method, allowing researchers to use 100% native, unmodified fatty acids (e.g., oleic acid, palmitic acid) [3].

  • Causality in Experimental Choice: Choose ITC when you need a complete thermodynamic profile—stoichiometry (

    
    ), binding enthalpy (
    
    
    
    ), and entropy (
    
    
    ). It reveals how a lipid binds (e.g., hydrophobically driven vs. hydrogen-bond driven), not just if it binds.

Workflow & Decision Matrix

To select the most scientifically rigorous method for your specific target, follow the logical workflow outlined below.

G Start Study FA-Protein Interaction Q1 Require native FA structure? Start->Q1 Q2 Need thermodynamic profiling (Enthalpy/Entropy)? Q1->Q2 Yes Q3 Need high-throughput fluorescence screening? Q1->Q3 No (Tolerates tags) ITC Isothermal Titration Calorimetry (ITC) Q2->ITC Yes CPA cis-Parinaric Acid (CPA) Assay Q2->CPA No (Just Kd/IC50) Q3->CPA No BODIPY BODIPY-FA Anisotropy/Fluorescence Q3->BODIPY Yes

Decision matrix for selecting the optimal alternative to DAUDA for fatty acid binding studies.

Quantitative Comparison of Methods

FeatureDAUDA (Legacy)cis-Parinaric Acid (CPA)BODIPY-Fatty AcidsITC (Label-Free)
Ligand Structural Fidelity Low (Bulky Dansyl group)Very High (Natural PUFA)Moderate (Lipophilic tag)Absolute (Native FA)
Output Data Apparent

Exact

(via competition)
Apparent

, Anisotropy

,

,

,

Key Advantage Large Stokes shiftMimics native binding perfectlyHigh quantum yield, stableComplete thermodynamics
Primary Limitation High false-negative rate [2]Rapid photo-oxidationTag may alter binding modeLow throughput, FA solubility
Throughput HighMedium-HighHighLow

Self-Validating Experimental Protocols

Protocol 1: Competitive Displacement Assay using cis-Parinaric Acid (CPA)

Because CPA perfectly mimics native fatty acids, it is the ideal fluorescent reporter for competitive displacement assays. By saturating the FABP with CPA and titrating in a non-fluorescent native fatty acid (e.g., Arachidonic Acid), the native


 can be calculated[4].

Critical Causality Note: CPA contains four conjugated double bonds, making it extremely sensitive to oxidation and UV photobleaching. All steps must be performed in dark/amber tubes, and buffers must be degassed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM Tris-HCl (pH 7.5), 100 mM NaCl. Degas the buffer under vacuum for 15 minutes to remove dissolved oxygen.

  • CPA Stock: Dissolve CPA in 100% ethanol to a concentration of 1 mM. Store at -80°C in amber glass vials. (Ensure final ethanol concentration in the assay remains <1% v/v to prevent protein denaturation).

  • Complex Formation: In a quartz cuvette, mix recombinant FABP (e.g., 1

    
    M) with CPA (1 
    
    
    
    M) in the degassed buffer. Incubate in the dark for 5 minutes at 25°C.
  • Baseline Measurement: Excite the sample at 320 nm and record the emission peak at 410 nm. This represents the 100% bound state (maximum fluorescence).

  • Titration: Titrate the non-fluorescent native fatty acid (e.g., 0.1

    
    M to 10 
    
    
    
    M) into the cuvette. Mix gently and incubate for 2 minutes per injection.
  • Data Acquisition & Validation: Record the drop in fluorescence at 410 nm. The system is self-validating if the addition of a known non-binding lipid (negative control) causes zero drop in fluorescence.

  • Analysis: Plot fluorescence intensity vs. native fatty acid concentration. Calculate the

    
     and convert to 
    
    
    
    using the exact competitive binding equations.

Mechanism FABP Apo-FABP (Empty Pocket) Complex1 FABP-CPA Complex (High Fluorescence) FABP->Complex1 + CPA CPA cis-Parinaric Acid (Fluorescent) CPA->Complex1 Complex2 FABP-Native FA Complex (Fluorescence Quenched) Complex1->Complex2 + Native FA (Displacement) NativeFA Native Fatty Acid (Non-fluorescent) NativeFA->Complex2

Competitive displacement mechanism using cis-parinaric acid to determine native fatty acid affinity.

Protocol 2: Label-Free Thermodynamic Profiling via ITC

ITC provides the most rigorous data, but long-chain fatty acids (LCFAs) are notoriously insoluble in aqueous buffers, forming micelles above their Critical Micelle Concentration (CMC).

Critical Causality Note: To prevent micelle formation and ensure monomeric fatty acid binding, a solubility-enhancing additive like Triton X-100 (0.1–0.5% v/v) or Hydroxypropyl-


-cyclodextrin (HPCD) must be used [3]. The heat of dilution of the detergent must be carefully subtracted.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the purified FABP (e.g., 50

    
    M) overnight against the exact assay buffer (e.g., 20 mM 
    
    
    
    , 50 mM KCl, pH 7.6, containing 0.1% Triton X-100). Buffer matching is critical to prevent massive heat-of-mixing artifacts.
  • Ligand Preparation: Dissolve the native fatty acid (e.g., 500

    
    M) in the exact same dialysate used for the protein.
    
  • Instrument Setup: Load the FABP into the sample cell of the microcalorimeter (e.g., MicroCal iTC200). Load the fatty acid into the injection syringe. Set temperature to 25°C.

  • Injection Parameters: Program the syringe to deliver an initial 0.5

    
    L dummy injection (discarded during analysis), followed by 19 injections of 2.0 
    
    
    
    L each, with a spacing of 120 seconds between injections to allow the heat signal to return to baseline.
  • Control Titration (Self-Validation): Perform a control experiment titrating the fatty acid into the buffer alone. Subtract this background heat of dilution from the protein titration data.

  • Thermodynamic Extraction: Integrate the peaks to generate a binding isotherm. Fit the data to a "One Set of Sites" model to extract the stoichiometry (

    
    ), association constant (
    
    
    
    ), and enthalpy (
    
    
    ). Calculate entropy (
    
    
    ) using
    
    
    .

Conclusion

While DAUDA served as an excellent pioneering tool for lipid-protein interactions, its structural bulk compromises the accuracy of modern biophysical assays. For high-throughput screening with high structural fidelity, cis-Parinaric Acid remains the superior optical probe. For absolute mechanistic certainty, transitioning to Isothermal Titration Calorimetry with natively unmodified fatty acids provides unmatched thermodynamic insights that are vital for rigorous drug development and structural biology.

References

  • Chassé, E., et al. "Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy." PLoS One, 2012.[Link]

  • Kuka, J., et al. "Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity." International Journal of Molecular Sciences, 2023.[Link]

  • Martin, G. G., et al. "Hepatic phenotype of liver fatty acid binding protein gene-ablated mice." American Journal of Physiology-Gastrointestinal and Liver Physiology, 2008.[Link]

Comparing the binding of DAUDA to different isoforms of FABPs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorescent probe DAUDA (11-(5-dimethylaminonaphthalene-1-sulfonylamino)undecanoic acid) is a cornerstone tool in lipid biochemistry, particularly for characterizing Fatty Acid Binding Proteins (FABPs).[1] However, it is not a universal probe .

While DAUDA is the "gold standard" for Liver (L-FABP) and Intestinal (I-FABP) isoforms due to its distinct solvatochromic shift, it exhibits poor binding affinity for Adipocyte (A-FABP) and Heart (H-FABP) isoforms. This guide dissects these critical differences to prevent experimental design failures. We provide validated protocols for binding kinetics and displacement assays, emphasizing the unique stoichiometry of L-FABP.

Mechanism of Action: The Solvatochromic Shift

DAUDA functions as an environment-sensitive fluorophore.[2][3] Its dansyl headgroup is highly sensitive to the polarity of its solvent cage.[2]

  • In Aqueous Buffer (High Polarity): The excited state relaxes via non-radiative decay due to solvent relaxation, resulting in weak fluorescence with an emission maximum (

    
    ) red-shifted to ~543 nm .
    
  • In FABP Binding Pocket (Low Polarity): The hydrophobic environment restricts solvent relaxation. This protects the excited state, causing a massive increase in quantum yield (intensity) and a blue shift of

    
     to ~480–505 nm .
    
Visualization: Solvatochromic Mechanism

DAUDA_Mechanism DAUDA_Free Free DAUDA (Aqueous Buffer) Binding_Event Binding Event (Hydrophobic Pocket) DAUDA_Free->Binding_Event + FABP Prop_Free Low Quantum Yield λmax ~543 nm (Quenched) DAUDA_Free->Prop_Free DAUDA_Bound Bound DAUDA (Protein Complex) Binding_Event->DAUDA_Bound Solvent Exclusion Prop_Bound High Quantum Yield λmax ~480-505 nm (Bright Blue) DAUDA_Bound->Prop_Bound

Figure 1: The solvatochromic shift of DAUDA upon binding to a hydrophobic protein cavity.

Comparative Analysis: Isoform Specificity

This is the most critical section for assay development. Do not assume DAUDA works for all FABPs.

L-FABP (FABP1) – The Primary Target

L-FABP is unique among the family because it possesses a large binding cavity (~610 Ų) capable of accommodating two fatty acids simultaneously.

  • DAUDA Behavior: Exhibits the strongest fluorescence enhancement.

  • Stoichiometry: Can bind 2 moles of DAUDA per mole of protein, though often fitted to a 1:1 model in simplified displacement assays.

  • Utility: Excellent for high-throughput screening (HTS).

I-FABP (FABP2) – The Secondary Target

I-FABP has a standard "clam-shell" structure with a single ligand-binding site.

  • DAUDA Behavior: Binds with high affinity (1:1 stoichiometry).[4]

  • Spectral Shift: Distinct blue shift, similar to L-FABP but often with slightly lower total intensity enhancement.

A-FABP (FABP4) & H-FABP (FABP3) – The "Trap"

Contrary to common assumptions, DAUDA binds poorly to these isoforms compared to L-FABP.

  • Evidence: Studies (e.g., Zimmerman et al., 2001) indicate that A-FABP and H-FABP have very low affinity for DAUDA.

  • Recommendation: For FABP4/FABP3, use ANS (1-anilinonaphthalene-8-sulfonic acid) or NBD-stearate instead of DAUDA.

Data Summary Table
FeatureL-FABP (Liver)I-FABP (Intestinal)A-FABP (Adipocyte)H-FABP (Heart)
Binding Affinity (

)
High (~0.2 - 2.0 µM)High (~1.0 - 3.0 µM)Very Low / Negligible Very Low / Negligible
Stoichiometry 2:1 (Ligand:Protein)1:1N/AN/A

(Bound)
~480–500 nm~500–505 nmN/A (Weak Signal)N/A (Weak Signal)
Rec. Probe DAUDA DAUDA or ADIFABANS or NBD-StearateANS or Anthroyloxy-FA

Experimental Protocols

Protocol A: Direct Binding Assay (Determining )

Use this to validate the quality of your protein and the probe.

Reagents:

  • Buffer: 10 mM HEPES or Tris, 150 mM NaCl, pH 7.4. (Avoid Albumin/BSA).

  • Protein: Delipidated L-FABP (1 µM final).

  • DAUDA: 1 mM Stock in DMSO (stored at -20°C in dark).

Workflow:

  • Blank: Measure fluorescence of Buffer + 1 µM L-FABP alone (Background).

  • Titration: Titrate DAUDA (0.1 µM to 10 µM) into the cuvette containing 1 µM L-FABP.

  • Measurement:

    • Excitation: 335 nm [5][6]

    • Emission Scan: 450 nm – 600 nm

  • Correction: Subtract the signal of DAUDA-in-buffer (no protein) for each concentration to correct for free probe fluorescence.

  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. [DAUDA]. Fit to a One-Site Specific Binding  model (or Two-Site for L-FABP if data quality permits).
    
Protocol B: Competitive Displacement Assay (Drug Screening)

Use this to determine the


 of a non-fluorescent drug.

Concept: You form the complex first (High Signal), then add your drug. If the drug binds, it kicks DAUDA out into the water (Low Signal).

Displacement_Assay cluster_0 Step 1: Complex Formation cluster_1 Step 2: Titration cluster_2 Step 3: Equilibrium Complex L-FABP + DAUDA (High Fluorescence) Add_Drug Add Non-Fluorescent Competitor (Drug) Complex->Add_Drug Result DAUDA Displaced (Fluorescence Decreases) Add_Drug->Result

Figure 2: Workflow for competitive displacement screening.

Step-by-Step:

  • Pre-incubation: Mix 1 µM L-FABP and 1 µM DAUDA in buffer. Incubate for 10 mins at Room Temp. Ensure signal is stable.

  • Titration: Add increasing concentrations of the test compound (e.g., 0.1 µM to 100 µM). Keep DMSO constant (<1%).

  • Read: Measure fluorescence at 485 nm (Ex: 335 nm).

  • Calculation:

    • Calculate % Displacement.[2]

    • Fit to IC50 equation.

    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Note: You must know the
      
      
      of DAUDA from Protocol A).

Critical Analysis & Troubleshooting

The Inner Filter Effect (IFE)

The Problem: At high concentrations, DAUDA or your test drug may absorb the excitation light (335 nm) before it reaches the center of the cuvette. This mimics "inhibition" or "quenching" artificially. The Fix:

  • Keep absorbance at 335 nm < 0.05 OD.

  • If OD is higher, apply the correction formula:

    
    
    
Stoichiometry Issues (L-FABP)

Since L-FABP binds two ligands, a standard IC50 curve might look "shallow" (Hill slope < 1).

  • Insight: If you observe a Hill slope significantly different from 1.0, consider that your drug might only be displacing DAUDA from the high-affinity site, or DAUDA is binding to a secondary site that the drug cannot access.

Solubility

DAUDA is hydrophobic.[2] Always predissolve in DMSO. If the buffer turns cloudy upon addition, the probe has precipitated, and the fluorescence data is invalid.

References

  • Wilkinson, T. C., & Wilton, D. C. (1987). Studies on fatty acid-binding proteins. The binding properties of rat liver fatty acid-binding protein. Biochemical Journal.

  • Zimmerman, A. W., et al. (2001). Ligand specificity and conformational stability of human fatty acid-binding proteins.[7] The International Journal of Biochemistry & Cell Biology.

  • Thumser, A. E., & Storch, J. (2007). Ligand specificity of the intestinal fatty acid-binding protein: correlation with structural data. Journal of Biological Chemistry.

  • BenchChem Application Note. DAUDA Displacement Assay for Unlabeled Fatty Acids.

  • Humphrey, A. J., et al. (2024). Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1).[5] bioRxiv.[5]

Sources

Safety Operating Guide

Personal protective equipment for handling Undecanoic acid, 11-(dimethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Undecanoic acid, 11-(dimethylamino)- (often abbreviated as an amino-fatty acid intermediate) presents a dual hazard profile characteristic of amphiphilic molecules used in lipid nanoparticle (LNP) synthesis. Unlike simple buffers, this molecule combines a lipophilic tail (undecanoic chain) with a reactive, basic head group (dimethylamine).[1]

The Critical Risk: The primary danger is not acute toxicity, but enhanced dermal permeation .[1] The lipid tail facilitates the transport of the irritating amine group—and any solvent it is dissolved in—across the stratum corneum. Standard nitrile gloves may offer insufficient protection once the lipid is solubilized in organic solvents like ethanol or chloroform.[1][2]

Immediate Action Required:

  • Solid State: Treat as a respiratory irritant (STOT SE 3).[1][2] Handle only in a fume hood.

  • Liquid State: Treat as a skin permeator.[1][2] Double-gloving is mandatory.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "GLP" requirements, focusing on the specific physicochemical behavior of amino-lipids.

PPE CategorySpecificationTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5-8 mil; Inner: 4 mil)Solvent Permeation: Once dissolved in Ethanol/Chloroform, the lipid acts as a carrier.[1][2] Single thin nitrile layers degrade rapidly under organic solvent exposure, allowing the lipid to penetrate skin [1].[1][2]
Respiratory P100 Respirator or Fume Hood (Face Velocity >100 fpm)Amine Sensitization: The dimethylamino group can be a respiratory sensitizer.[1][2] Dust inhalation must be strictly prevented to avoid "reactive airways" issues [2].[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Alkaline Corrosivity: Safety glasses are insufficient.[1][2] As a tertiary amine, the compound is basic; dust or splash can cause severe irritation or corneal damage [3].[1][2]
Body Protection Tyvek® Lab Coat (or impervious sleeves)Wicking Hazard: Cotton lab coats absorb spills, holding the irritant against the skin.[1] Impervious materials prevent this "poultice effect."[1][2]

Operational Protocols

Phase A: Weighing & Solid Handling

The dry powder is electrostatic and prone to aerosolization.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat.[1][2] Lipids are waxy and sticky; static charge disperses them as fine dust.[1][2]

  • Transfer: Do not use weighing paper. Use antistatic weighing boats or glass vials directly to prevent loss of material.[1][2]

Phase B: Solubilization (The High-Risk Step)

Most accidents occur here.[1][2] The introduction of solvent mobilizes the lipid.

  • Solvent Selection: Typically Ethanol (EtOH) or Methanol.[1][2]

  • Technique: Add solvent to the solid.[1][2] Do not dump solid into solvent (reduces splash risk).[1][2]

  • Vortexing: Cap the vial tightly and wrap with Parafilm before vortexing.

    • Why? Amino-lipids act as surfactants, lowering surface tension.[1][2] They can "creep" up the threads of a screw cap and leak during vibration.[1][2]

Phase C: Spill Management

Standard absorbent pads are often insufficient for surfactant-rich spills.[1][2]

  • Solid Spill: Do not sweep. Cover with wet paper towels (dampened with water) to prevent dust, then wipe up.[1][2]

  • Liquid Spill:

    • Step 1: Cover with an absorbent pad.[1][2]

    • Step 2: Clean area with 10% acetic acid or mild detergent.[1][2] The acid neutralizes the basic amine head group, facilitating removal.[1]

    • Step 3: Final wash with 70% Ethanol.[1][2]

Workflow Visualization

The following diagram outlines the logical flow of material and the critical control points (CCPs) where safety protocols must be verified.

G cluster_0 CRITICAL SAFETY GATE: Double Gloving Required Storage 1. Storage (-20°C, Desiccated) Weighing 2. Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Solubilization 3. Solubilization (Ethanol/Organic Solvent) Weighing->Solubilization Add Solvent Usage 4. LNP Formulation (Microfluidic Mixing) Solubilization->Usage 0.2µm Filter Waste 5. Disposal (Segregated Streams) Solubilization->Waste Excess Stock Usage->Waste Contaminated Tips

Figure 1: Operational workflow for amino-lipid handling. Note the "Critical Safety Gate" during the liquid phase where skin permeation risk is highest.

Disposal & Environmental Compliance

Do not treat this as standard organic waste due to the surfactant properties.[1][2]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the carrier solvent.[1][2] Label clearly as "Contains Amino-Lipids/Surfactants."[1][2]

  • Solid Waste: Vials with residual lipid must be uncapped and allowed to evaporate in the hood (if volatile solvent remains) before being disposed of in Hazardous Solid Waste bins.[1][2] Never throw lipid-contaminated vials in regular trash; they can leach into groundwater.[1][2]

  • Rinse Water: The first rinse of any glassware should be collected as hazardous waste, not poured down the drain, to prevent foaming and amine contamination in municipal water systems [4].[1]

References

  • US Occupational Safety and Health Administration (OSHA). (2024).[1][2] Dermal Exposure and Permeation of Organic Solvents.[1][2] Retrieved from [Link][2]

  • National Institutes of Health (NIH) PubChem. (2024).[1][2] Compound Summary: 11-Aminoundecanoic acid (Structural Analog).[1][2] Retrieved from [Link][2]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals - National Academies Press.[1][2] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.